(4-Methoxyphenyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRSIFAEUCUJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188269 | |
| Record name | (4-Methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3471-32-7 | |
| Record name | (4-Methoxyphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3471-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxyphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Methoxyphenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of (4-Methoxyphenyl)hydrazine hydrochloride (CAS No: 19501-58-7). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property measurements are provided.
Core Physical and Chemical Properties
This compound hydrochloride is a substituted hydrazine (B178648) salt that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. A comprehensive understanding of its physical properties is crucial for its effective handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol [1][2][3][4][5] |
| Appearance | Off-white to light purple solid[1], light pink to light brown crystals[3], or white to purple to brown powder/crystal.[6] |
| Melting Point | 153-154 °C[7], 160-162 °C (decomposes)[2][3][8][9][10][11], >150 °C[12] |
| Solubility | Soluble in water.[8][9][12][13][14] Also shows slight solubility in DMSO and methanol.[9][14] |
| Stability | Stable under normal conditions.[7] Light sensitive.[9] |
| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage at 0-8 °C.[3][15] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of this compound hydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound hydrochloride is finely ground into a powder. The dry, powdered sample is then packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][15]
-
Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.
-
Measurement:
-
An initial rapid heating can be performed to determine an approximate melting range.
-
For an accurate measurement, a fresh sample is heated at a slow, controlled rate, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
-
Purity Assessment: The melting point can be used to assess purity by performing a mixed melting point test. If a sample of this compound hydrochloride is mixed with a known pure standard and the melting point is not depressed, it indicates that the sample is likely pure.[3]
Solubility Determination
Understanding the solubility of this compound hydrochloride in various solvents is essential for its use in chemical reactions, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested, starting with water, as the compound is a hydrochloride salt and expected to be water-soluble.[13] Other common laboratory solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO) should also be evaluated.
-
Qualitative Assessment:
-
To a test tube containing a small, pre-weighed amount of this compound hydrochloride (e.g., 10 mg), the solvent is added dropwise with vigorous shaking.
-
The compound is classified as "soluble" if it dissolves completely in a specified volume of the solvent (e.g., 1 mL) at room temperature.
-
If the compound does not dissolve, the mixture can be gently heated to assess for temperature-dependent solubility.
-
-
Quantitative Assessment (for slightly soluble cases):
-
A saturated solution is prepared by adding an excess of the solid to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated to dryness.
-
The mass of the remaining solid is determined, and the solubility is calculated in terms of g/100 mL or mol/L.
-
Visualized Workflow
The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound hydrochloride.
References
- 1. 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 [chemicalbook.com]
- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. Khan Academy [khanacademy.org]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 10. jordilabs.com [jordilabs.com]
- 11. Comprehensive Physico-Chemical Properties Analysis | Triclinic Labs [tricliniclabs.com]
- 12. quora.com [quora.com]
- 13. scribd.com [scribd.com]
- 14. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 15. chm.uri.edu [chm.uri.edu]
Synthesis of (4-Methoxyphenyl)hydrazine from p-Anisidine: A Technical Guide
(4-Methoxyphenyl)hydrazine , often used as its more stable hydrochloride salt, is a valuable chemical intermediate in the pharmaceutical and chemical industries.[1] It serves as a crucial building block for synthesizing various nitrogen-containing heterocyclic compounds, such as indoles and pyrazoles, which are core structures in many bioactive molecules.[2] The most common and well-established method for its preparation is a two-step synthesis starting from p-anisidine (B42471) (also known as 4-methoxyaniline).[2] This process involves the diazotization of p-anisidine followed by the reduction of the resulting diazonium salt.[2][3]
This technical guide provides an in-depth overview of the synthesis of this compound from p-anisidine, detailing the reaction mechanism, experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.
Reaction Pathway and Mechanism
The synthesis proceeds in two primary stages:
-
Diazotization: p-Anisidine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C).[4][5] This converts the primary amino group (-NH₂) of p-anisidine into a diazonium salt (-N₂⁺Cl⁻), forming 4-methoxybenzenediazonium (B1197204) chloride. Careful temperature control is critical during this step to prevent the decomposition of the unstable diazonium salt.[5]
-
Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine (B178648). A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[3][4] The tin(II) chloride reduces the diazonium group to a hydrazine group (-NHNH₂), yielding this compound, which typically precipitates from the acidic solution as its hydrochloride salt.[4] Alternative reducing agents like ammonium (B1175870) sulfite (B76179) can also be used.[4][5]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound hydrochloride using tin(II) chloride as the reducing agent.[1][4]
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Diethyl Ether (Et₂O)
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer, dissolve p-anisidine (e.g., 4.93 g, 40 mmol) in a mixture of deionized water (12 mL) and concentrated HCl (12 mL).[4]
-
Cool the solution to -5 °C using an ice-salt bath.[4]
-
Prepare a solution of sodium nitrite (e.g., 3.3 g, 46.40 mmol) in deionized water (10 mL).[4]
-
Add the sodium nitrite solution dropwise to the p-anisidine solution over 15 minutes, ensuring the temperature is maintained at or below -5 °C.[4]
-
Stir the resulting reaction mixture for 1.5 hours at this low temperature.[4]
-
-
Reduction:
-
Prepare a solution of tin(II) chloride dihydrate (e.g., 16.00 g, 84.40 mmol) in concentrated HCl (25 mL).[4] Pre-cool this solution.[1]
-
Add the cold tin(II) chloride solution dropwise to the diazonium salt suspension. A bulky precipitate is expected to form.[4]
-
Stir the mixture at 0 °C for an additional 30 minutes to 1 hour.[1][4]
-
-
Isolation and Purification:
Quantitative Data
The following tables summarize the reactant quantities and product characteristics from a representative synthesis.[4]
Table 1: Reactant Molar Ratios and Quantities
| Reagent | Molar Ratio (to p-Anisidine) | Quantity (for 40 mmol p-Anisidine) |
| p-Anisidine | 1.0 | 4.93 g |
| Sodium Nitrite (NaNO₂) | ~1.16 | 3.3 g |
| Tin(II) Chloride (SnCl₂) | ~2.11 | 16.00 g |
| Hydrochloric Acid (HCl) | Excess | 37 mL (conc.) |
Table 2: Product Characterization and Yield
| Parameter | Value |
| Product Name | This compound hydrochloride |
| CAS Number | 19501-58-7 |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol |
| Appearance | Pink solid |
| Yield | 77% (5.40 g) |
| Melting Point | 160-162 °C (decomposes)[1] |
| ¹H NMR (400MHz, D₂O) | δ 6.94 (d, J=8.8 Hz, 2H), 6.84 (d, J=8.8 Hz, 2H), 3.64 (s, 3H) |
| TLC Rf | 0.23 (n-hexane : EtOAc = 2:1) |
Concluding Remarks
The synthesis of this compound from p-anisidine via diazotization and subsequent reduction is a robust and widely utilized method. The procedure, while straightforward, requires careful control of reaction temperatures to ensure high yields and purity. The use of tin(II) chloride provides an effective means of reduction, leading to the desired product in good yield. This foundational synthesis is integral to the production of numerous advanced intermediates for the pharmaceutical and materials science sectors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound hydrochloride, 98% [benchchem.com]
- 3. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 4. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to (4-Methoxyphenyl)hydrazine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Methoxyphenyl)hydrazine and its hydrochloride salt, focusing on their chemical structures, physicochemical properties, synthesis protocols, and significant applications in organic synthesis, particularly in the pharmaceutical industry.
Core Compound Identification and Properties
This compound is an aromatic hydrazine (B178648) derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds. It is most commonly handled and used in its more stable hydrochloride salt form.
Structure:
-
This compound (Free Base): A hydrazine group (-NHNH₂) is attached to the para-position of an anisole (B1667542) (methoxybenzene) ring.
-
This compound Hydrochloride: The hydrochloride salt of the aforementioned free base.
Quantitative Data Summary:
The key physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below for easy comparison.
| Identifier | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 3471-32-7 | 19501-58-7[1] |
| Molecular Formula | C₇H₁₀N₂O[2] | C₇H₁₁ClN₂O[3] |
| Molecular Weight | 138.17 g/mol [2] | 174.63 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid or solid[1] | White to off-white or pinkish crystalline solid[1][5] |
| Melting Point | Not specified | 160-162 °C[4] |
| Solubility | Soluble in organic solvents[1] | Moderately soluble in water and ethanol[1] |
| Computed Properties | This compound (Free Base) | This compound Hydrochloride |
| IUPAC Name | This compound[2] | This compound;hydrochloride[3] |
| InChI | InChI=1S/C7H10N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3[2] | InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H[3][6] |
| InChIKey | PVRSIFAEUCUJPK-UHFFFAOYSA-N[2] | FQHCPFMTXFJZJS-UHFFFAOYSA-N[3][6] |
| SMILES | COC1=CC=C(C=C1)NN[2] | COC1=CC=C(C=C1)NN.Cl[3][6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound hydrochloride and its subsequent use in the Fischer indole (B1671886) synthesis are provided below.
Synthesis of this compound Hydrochloride
This protocol involves the diazotization of p-anisidine (B42471) followed by reduction.
Experimental Protocol:
-
Diazotization:
-
In a suitable reaction vessel, dissolve p-anisidine (4.93 g, 40 mmol) in a mixture of water (12 mL) and concentrated hydrochloric acid (12 mL).[5]
-
Cool the solution to -5 °C using an ice-salt bath.[5]
-
Slowly add a solution of sodium nitrite (B80452) (3.3 g, 46.4 mmol) in water (10 mL) dropwise over 15 minutes, maintaining the temperature at -5 °C.[5]
-
Stir the resulting reaction mixture for 1.5 hours at the same temperature to ensure the complete formation of the diazonium salt.[5]
-
-
Reduction:
-
Isolation and Purification:
-
Collect the precipitate by filtration.[5]
-
Wash the solid sequentially with water (20 mL), ethanol (B145695) (12 mL), and diethyl ether (50 mL).[5]
-
Dry the product in vacuo to yield this compound hydrochloride as a pink solid (yield: ~77%).[5]
-
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 19501-58-7: 4-Methoxyphenylhydrazine hydrochloride [cymitquimica.com]
Spectral Analysis of (4-Methoxyphenyl)hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for (4-Methoxyphenyl)hydrazine. It includes detailed tables of spectral data, experimental protocols for data acquisition, and a workflow diagram for spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound hydrochloride was recorded in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.0 | Singlet | 1H | NH |
| 7.05 | Multiplet | 2H | Aromatic CH |
| 6.88 | Multiplet | 2H | Aromatic CH |
| 3.70 | Singlet | 3H | OCH₃ |
Table 1: ¹H NMR spectral data for this compound hydrochloride in DMSO-d6. [1]
¹³C NMR Spectral Data
The ¹³C NMR spectral data provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| 159.8 | C-OCH₃ (Aromatic) |
| 133.1 | C-N (Aromatic) |
| 122.6 | Aromatic CH |
| 115.0 | Aromatic CH |
| 114.1 | Aromatic CH |
| 55.3 | OCH₃ |
Table 2: ¹³C NMR spectral data for a derivative of this compound. Note: This data is from a closely related derivative and serves as a reference.[2] Aromatic carbons typically appear in the 120-170 ppm range.[3]
Infrared (IR) Spectral Data
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The following table summarizes the main IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group |
| 3500 - 3300 | N-H Stretch (Amine) |
| ~3030 | Aromatic C-H Stretch |
| 2950 - 2850 | Alkyl C-H Stretch |
| 1700 - 1500 | Aromatic C=C Bending |
Table 3: Characteristic IR absorption bands for this compound. [4]
Experimental Protocols
The following sections detail the methodologies for acquiring NMR and IR spectra.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[5]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean vial.[5]
-
Gently vortex or sonicate the mixture to ensure complete dissolution.[5]
-
Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[5]
Data Acquisition:
-
Wipe the exterior of the NMR tube with a lint-free tissue and ethanol (B145695) to remove any contaminants.
-
Place the NMR tube in a spinner turbine, ensuring the correct depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Acquire the spectrum using a standard pulse sequence for ¹H or ¹³C NMR on an instrument such as a 400 MHz or 500 MHz spectrometer.[2][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Finely grind approximately 1-2 mg of the solid this compound sample using an agate mortar and pestle.[6]
-
Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[6]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[6]
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR instrument.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
For Attenuated Total Reflectance (ATR) FTIR, the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[6]
Spectral Analysis Workflow
The following diagram illustrates the general workflow for acquiring and analyzing spectral data.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
- 1. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. drawellanalytical.com [drawellanalytical.com]
Solubility of (4-Methoxyphenyl)hydrazine in organic solvents
An In-depth Technical Guide to the Solubility of (4-Methoxyphenyl)hydrazine and its Hydrochloride Salt in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound and its hydrochloride salt. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, physical properties, and standardized experimental protocols for solubility determination. This information is crucial for the effective use of this compound in various research and development applications, including organic synthesis and pharmaceutical development.
Introduction
This compound is an organic compound featuring a hydrazine (B178648) group attached to a methoxy-substituted phenyl ring.[1][2] It is a versatile reagent in organic synthesis, notably in the Fischer indole (B1671886) synthesis.[3] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. The methoxy (B1213986) group on the phenyl ring enhances its solubility in organic solvents.[1] The compound is typically available as a free base or as a hydrochloride salt, which exhibits different solubility profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. These properties are essential for handling and storage, as well as for predicting solubility behavior.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| CAS Number | 3471-32-7[1][2] | 19501-58-7[3][4][5][6][7][8][9][10][11][12][13] |
| Molecular Formula | C₇H₁₀N₂O[1][2] | C₇H₁₁ClN₂O[3][5][7][8] |
| Molecular Weight | 138.17 g/mol [2] | 174.63 g/mol [7][8][9] |
| Appearance | Colorless to pale yellow liquid or solid[1] | White to off-white crystalline solid; Slightly pink to gray to purple powder[3][4][6][8] |
| Melting Point | Not available | 160-162 °C (decomposes)[4][5][7][8][10][13] |
Solubility Profile
Table 2: Qualitative Solubility of this compound and its Hydrochloride Salt
| Solvent | This compound | This compound Hydrochloride |
| Water | Expected to be less soluble | Soluble[3][4][6][8][12][14] |
| Ethanol | Expected to be soluble[15] | Moderately soluble[3] |
| Methanol | Expected to be soluble[15] | Slightly soluble[4][8] |
| Dimethyl Sulfoxide (DMSO) | Not available | Slightly soluble[4][8] |
| Non-polar organic solvents | Expected to be less soluble[15] | Not available |
The general principle of "like dissolves like" suggests that the free base, being a polar organic molecule, will show good solubility in polar organic solvents.[15] The hydrochloride salt, being an ionic compound, exhibits higher solubility in polar protic solvents like water.[3]
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following general experimental protocol for determining the solubility of a solid organic compound in a given solvent can be employed.
Objective: To determine the solubility of this compound or its hydrochloride salt in a specific organic solvent at a given temperature.
Materials:
-
This compound or its hydrochloride salt
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with closures
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid solute to a known volume of the solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the solute.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Logical Relationship in Solubility
The interplay between the compound's form (free base vs. salt) and the solvent's polarity is a key determinant of solubility. This relationship can be visualized as follows.
Conclusion
While quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a solid foundation for researchers by consolidating the existing qualitative information and outlining a robust experimental protocol for its determination. The provided visualizations of the experimental workflow and the logical relationships governing solubility serve as practical tools for scientists and professionals in the field. For critical applications, it is strongly recommended that researchers determine the solubility of this compound in their specific solvent systems and conditions using the experimental protocol outlined herein.
References
- 1. CAS 3471-32-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Methoxyphenylhydrazine hydrochloride CAS#: 19501-58-7 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 4-METHOXYPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 [chemicalbook.com]
- 9. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-甲氧基苯肼 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Methoxyphenylhydrazine 95 19501-58-7 [sigmaaldrich.com]
- 12. 4-Methoxyphenylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 13. parchem.com [parchem.com]
- 14. fishersci.com [fishersci.com]
- 15. solubilityofthings.com [solubilityofthings.com]
(4-Methoxyphenyl)hydrazine Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Methoxyphenyl)hydrazine hydrochloride. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document outlines known stability information, potential degradation pathways, and detailed protocols for stability assessment.
Executive Summary
This compound hydrochloride is a chemical compound that is stable under normal conditions.[1] However, it is susceptible to degradation in the presence of strong oxidizing agents, excessive heat, and light.[1] Proper storage in a cool, dry, well-ventilated area, and in some cases under refrigeration and an inert atmosphere, is crucial for maintaining its integrity. This guide provides detailed information on storage, handling, and methods for evaluating the stability of this compound hydrochloride.
Physicochemical Properties
| Property | Value |
| Synonyms | This compound monohydrochloride, p-Anisylhydrazine hydrochloride |
| CAS Number | 19501-58-7 |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol [2] |
| Appearance | Off-white to light purple or pink solid[3] |
| Melting Point | 160-162 °C (decomposes) |
| Solubility | Soluble in water[1] |
Stability Profile and Storage Conditions
This compound hydrochloride is generally stable at room temperature in closed containers under normal storage and handling conditions. However, several factors can contribute to its degradation.
Recommended Storage Conditions
For optimal stability, the following storage conditions are recommended based on information from various suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.[3][4] | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[4] | To prevent oxidation. |
| Light | Store in a light-resistant container (e.g., amber vial).[3] | To prevent photodegradation. |
| Container | Keep containers tightly closed. | To prevent moisture ingress and contamination. |
Incompatibilities and Hazardous Decomposition
Understanding the incompatibilities of this compound hydrochloride is essential to prevent dangerous reactions and degradation.
| Incompatible Materials | Hazardous Decomposition Products |
| Strong oxidizing agents | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas[1] |
Potential Degradation Pathways
Oxidative Degradation
The hydrazine (B178648) group is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents. The oxidation of phenylhydrazines can be a complex process involving radical intermediates.[5]
Hydrolysis of Derivatives
While the hydrazine moiety itself is relatively stable to direct hydrolysis, this compound hydrochloride can react with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones can be susceptible to hydrolysis, especially under acidic conditions, regenerating the parent hydrazine and the carbonyl compound.
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound hydrochloride, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradants and establish a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
General Workflow for Stability Testing
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride of known concentration in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C for 48 hours.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method with a UV detector. A mass spectrometer can be coupled with the HPLC (LC-MS) to aid in the identification of degradation products.
Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating and quantifying this compound hydrochloride from its potential degradation products.
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~3).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Quantitative data from stability studies should be tabulated to facilitate comparison and analysis.
Table 1: Example of a Stability Data Summary Table
| Stress Condition | Duration | Assay of this compound HCl (%) | % Degradation | No. of Degradants |
| 0.1 M HCl | 24 h | |||
| 0.1 M NaOH | 24 h | |||
| 3% H₂O₂ | 24 h | |||
| Thermal (60°C) | 48 h | |||
| Photolytic | 1.2 million lux h |
Note: The table should be populated with experimental data.
Conclusion
This compound hydrochloride is a stable compound under recommended storage conditions. However, its susceptibility to oxidation and interaction with incompatible materials necessitates careful handling and storage to ensure its integrity for research and development purposes. The experimental protocols outlined in this guide provide a framework for conducting thorough stability assessments to further elucidate its degradation profile and establish appropriate shelf-life and storage guidelines. For critical applications, it is imperative to perform specific stability studies on the material to be used.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Hydrochloride [lgcstandards.com]
- 5. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Basic Reactivity of the Hydrazine Moiety in (4-Methoxyphenyl)hydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxyphenyl)hydrazine is a versatile reagent in organic synthesis, primarily utilized for its reactive hydrazine (B178648) moiety. This technical guide provides a comprehensive overview of the fundamental reactivity of this functional group, focusing on its basicity, nucleophilicity, and participation in key chemical transformations. This document includes a compilation of quantitative data, detailed experimental protocols for characteristic reactions, and visual representations of reaction mechanisms to facilitate a deeper understanding and practical application of this compound in research and development.
Introduction
This compound, also known as p-anisylhydrazine, is an aromatic hydrazine derivative characterized by the presence of a methoxy (B1213986) group in the para position of the phenyl ring. The core reactivity of this molecule is centered on the hydrazine functional group (-NHNH2), which imparts both basic and nucleophilic properties. The electron-donating nature of the methoxy group significantly influences the electron density on the hydrazine moiety, thereby modulating its reactivity compared to unsubstituted phenylhydrazine. This guide will delve into the intrinsic chemical properties of the hydrazine group in this compound and its behavior in common organic reactions.
Basicity of the Hydrazine Moiety
The basicity of the hydrazine moiety is a critical parameter that governs its reactivity, particularly in acid-catalyzed reactions. The lone pair of electrons on the terminal nitrogen atom is responsible for its basic character.
pKa Data
The basicity of this compound can be quantified by the pKa of its conjugate acid. The methoxy group, being an electron-donating group, increases the electron density on the nitrogen atoms, making it more basic than unsubstituted phenylhydrazine.
| Compound | Predicted pKa |
| This compound | 5.50 ± 0.20 |
Table 1: Predicted pKa value for this compound.
This increased basicity enhances its ability to act as a nucleophile in various reactions.
Nucleophilic Reactivity of the Hydrazine Moiety
The terminal nitrogen atom of the hydrazine group in this compound possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is the driving force behind its participation in a wide range of chemical transformations.
Condensation Reactions with Carbonyl Compounds: Hydrazone Formation
One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.
Experimental Protocol: General Procedure for Hydrazone Formation
Materials:
-
This compound
-
Aldehyde or ketone
-
Ethanol (B145695) (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of this compound (1.0 equivalent) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the hydrazone product by filtration. If no precipitate forms, the product can be isolated by evaporation of the solvent followed by purification, typically by recrystallization or column chromatography.
-
Characterize the purified hydrazone by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).
Logical Relationship of Hydrazone Formation
(4-Methoxyphenyl)hydrazine: A Technical Guide to its Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of (4-Methoxyphenyl)hydrazine, a significant compound in the annals of organic chemistry. While Hermann Emil Fischer's discovery of phenylhydrazine (B124118) in 1875 laid the foundational groundwork for the study of arylhydrazines, the first documented synthesis of its para-methoxy substituted analogue is attributed to P. Jacobsen and L. Meyer in 1883. This document delves into the historical context of this discovery, presenting the original experimental protocols, quantitative data, and the chemical logic of the era. The enduring legacy of this compound, particularly its pivotal role in the Fischer indole (B1671886) synthesis, is also explored.
Introduction: The Dawn of Arylhydrazine Chemistry
The mid-to-late 19th century was a period of profound advancement in organic chemistry, characterized by the elucidation of aromatic structures and the development of novel synthetic methodologies. A monumental breakthrough in this era was the discovery of phenylhydrazine by Hermann Emil Fischer in 1875. This discovery opened a new chapter in the study of nitrogen-containing organic compounds and provided a powerful new reagent for the characterization of carbonyl compounds. Fischer's work, which earned him the Nobel Prize in Chemistry in 1902, was extensively detailed in publications such as Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie.[1] His initial synthesis involved the reduction of benzenediazonium (B1195382) salts, a method that would become a standard for the preparation of arylhydrazines.
Following Fischer's seminal discovery, the scientific community began to explore the synthesis and properties of substituted phenylhydrazines, recognizing their potential as versatile chemical intermediates. Among these derivatives, this compound emerged as a compound of significant interest.
The First Synthesis of this compound: Jacobsen and Meyer (1883)
The first documented synthesis of this compound was reported in 1883 by P. Jacobsen and L. Meyer in the Berichte der deutschen chemischen Gesellschaft. Their work expanded upon Fischer's methodology, applying it to the readily available starting material, p-anisidine (B42471) (para-methoxyaniline).
Historical Context and Starting Material: p-Anisidine
p-Anisidine was a known compound in the late 19th century, typically prepared by the reduction of p-nitroanisole.[2] Early synthetic methods for p-nitroanisole involved the nitration of anisole. The availability and well-characterized nature of p-anisidine made it a logical choice for Jacobsen and Meyer's investigation into substituted phenylhydrazines.
Table 1: Physical Properties of p-Anisidine (Late 19th Century Data)
| Property | Value |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 56-59 °C |
| Boiling Point | 243 °C |
| Solubility | Sparingly soluble in water; Soluble in ethanol, diethyl ether |
Experimental Protocol: The Jacobsen-Meyer Synthesis
The synthesis of this compound by Jacobsen and Meyer followed the two-step process established by Fischer: diazotization of the primary aromatic amine followed by reduction of the resulting diazonium salt.
Step 1: Diazotization of p-Anisidine
The initial step involves the conversion of p-anisidine into its corresponding diazonium salt, (4-methoxybenzene)diazonium chloride. This reaction is carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
-
Reactants: p-Anisidine, Hydrochloric Acid, Sodium Nitrite (B80452)
-
Conditions: The reaction is performed in an aqueous solution, typically at a temperature between 0 and 5 °C. The sodium nitrite solution is added slowly to the acidic solution of p-anisidine to control the exothermic reaction.
Step 2: Reduction of the Diazonium Salt
The newly formed (4-methoxybenzene)diazonium salt is then reduced to form this compound. In the historical context, a common reducing agent for this transformation was tin(II) chloride in concentrated hydrochloric acid.
-
Reactant: (4-methoxybenzene)diazonium chloride, Tin(II) Chloride, Hydrochloric Acid
-
Conditions: The reducing agent is added to the cold diazonium salt solution. The reaction mixture is then typically allowed to warm, leading to the formation of the hydrazine (B178648) as its hydrochloride salt.
The resulting this compound hydrochloride is then isolated from the reaction mixture, often by filtration, and can be purified by recrystallization.
Table 2: Summary of the Jacobsen-Meyer Synthesis of this compound
| Step | Reaction | Key Reagents | Typical Conditions |
| 1 | Diazotization | p-Anisidine, HCl, NaNO₂ | 0-5 °C, Aqueous Solution |
| 2 | Reduction | (4-methoxybenzene)diazonium chloride, SnCl₂, HCl | Low Temperature, Acidic Medium |
Experimental Workflow and Chemical Transformations
The logical flow of the historical synthesis of this compound can be visualized as a two-step process, starting from the aromatic amine and proceeding through a diazonium intermediate.
The Enduring Legacy: The Fischer Indole Synthesis
A significant application of this compound, which solidified its importance in organic synthesis, is its use in the Fischer indole synthesis. Discovered by Emil Fischer in 1883, this reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form an indole.
The use of this compound in this reaction allows for the synthesis of 5-methoxy-substituted indoles, which are important structural motifs in various natural products and pharmaceutical agents.
Conclusion
The discovery and initial synthesis of this compound by Jacobsen and Meyer in 1883 represent a notable extension of Emil Fischer's groundbreaking work on arylhydrazines. Their application of the diazotization-reduction sequence to p-anisidine provided the scientific community with a valuable new reagent. The historical synthesis, rooted in the fundamental principles of 19th-century organic chemistry, underscores the logical and systematic approach of chemists of that era. The subsequent and widespread use of this compound in the Fischer indole synthesis cemented its place as a cornerstone intermediate in heterocyclic chemistry, a role it continues to play in modern research and development. This guide serves as a testament to the enduring significance of this foundational discovery and the elegance of the chemical principles upon which it was built.
References
A Comprehensive Technical Guide to (4-Methoxyphenyl)hydrazine: Free Base vs. Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxyphenyl)hydrazine and its hydrochloride salt are pivotal reagents in synthetic organic chemistry, particularly in the construction of indole (B1671886) scaffolds, which are prevalent in numerous biologically active compounds and pharmaceuticals. The choice between the free base and the hydrochloride salt can significantly impact reaction outcomes, handling, and storage. This technical guide provides an in-depth comparison of the physicochemical properties, stability, solubility, and reactivity of this compound free base and its hydrochloride salt. Detailed experimental protocols for handling, analysis, and a representative synthetic application—the Fischer indole synthesis—are provided to aid researchers in making informed decisions for their specific applications.
Physicochemical Properties
The physical and chemical properties of this compound in its free base and hydrochloride salt forms are summarized below. The hydrochloride salt exhibits a significantly higher melting point and enhanced solubility in polar solvents, which are critical considerations for reaction setup and purification.
| Property | This compound Free Base | This compound Hydrochloride Salt |
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O |
| Molecular Weight | 138.17 g/mol | 174.63 g/mol |
| Appearance | - | White to off-white crystalline solid, slightly pink to gray to purple powder[1] |
| Melting Point | 65 °C | 153-154 °C[2], 160-162 °C (decomposes)[1] |
| Boiling Point | 277.8 °C at 760 mmHg | No information available |
| pKa (Predicted) | 5.50 ± 0.20 | - |
| Solubility | Expected to be more soluble in polar organic solvents like methanol (B129727) and ethanol, and water.[3] | Soluble in water; slightly soluble in DMSO and Methanol.[1] |
| Stability | Less stable | More stable, less susceptible to oxidation. |
Stability and Handling
2.1. Stability
The free base of this compound is more susceptible to oxidation and degradation upon exposure to air and light compared to its hydrochloride salt. The lone pair of electrons on the nitrogen atom in the free base is readily available for reaction with oxidizing agents. The formation of the hydrochloride salt protonates the hydrazine (B178648) moiety, reducing the electron density and thereby increasing its stability. For long-term storage, the hydrochloride salt is the preferred form.
2.2. Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of both forms of this compound.
Storage:
-
Both forms: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for the free base to minimize oxidation.
-
Hydrochloride Salt: Due to its greater stability, storage under an inert atmosphere is less critical but still advisable for long-term preservation of high purity.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Dispensing: When weighing and dispensing, minimize exposure to the atmosphere, especially for the free base. For the hydrochloride salt, which is a powder, take care to avoid creating and inhaling dust.
-
Spills: In case of a spill, carefully sweep up the solid material, place it in a designated waste container, and clean the area with an appropriate solvent. Avoid generating dust.
Experimental Protocols
3.1. Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed for the analysis of this compound. The following is a representative protocol that can be adapted and optimized for specific instrumentation and applications.
Objective: To determine the purity of this compound and to monitor reaction progress.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatible methods)
-
This compound sample (free base or hydrochloride salt)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for best peak separation.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration within the calibration range.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 230 nm).
-
Inject the standard solutions and the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve.
-
3.2. Synthetic Application: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles. The following protocol provides a general procedure for the synthesis of a 5-methoxy-indole derivative using this compound hydrochloride and a ketone.
Reaction Scheme: this compound hydrochloride + Ketone → 5-Methoxy-indole derivative
Materials:
-
This compound hydrochloride
-
An appropriate ketone (e.g., cyclohexanone)
-
An acidic catalyst (e.g., glacial acetic acid, sulfuric acid, or a Lewis acid like zinc chloride)
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound hydrochloride (1.0 equivalent) and the ketone (1.0-1.2 equivalents).
-
Addition of Catalyst and Solvent: Add the acidic catalyst and the solvent. The choice of catalyst and solvent will depend on the specific substrates and should be determined from literature precedents for similar transformations.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an acidic solvent was used, carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Comparative Analysis: Free Base vs. Hydrochloride Salt in Synthesis
The choice between the free base and the hydrochloride salt in a synthesis, such as the Fischer indole synthesis, has important practical implications.
Using the Free Base:
-
Reactivity: The free base is generally more reactive as the nitrogen lone pair is readily available to initiate the reaction with the carbonyl compound.
-
Handling: It is less stable and more prone to oxidation, requiring more careful handling and storage under an inert atmosphere.
-
Reaction Conditions: The reaction can often be carried out under milder conditions, and the addition of a base to neutralize an acid catalyst is not necessary if the free base is used directly.
Using the Hydrochloride Salt:
-
Stability and Handling: The hydrochloride salt is more stable, easier to handle in air, and has a longer shelf life.[4]
-
Reaction Conditions: The reaction typically requires an acidic catalyst.[5][6] In some cases, the hydrochloride salt itself can act as the acid catalyst. Often, a base (e.g., sodium acetate) is added to liberate the free hydrazine in situ for the initial condensation with the ketone. Alternatively, the reaction can be performed in an acidic medium where the salt is soluble.
-
Solubility: The salt's solubility in polar solvents can be advantageous for certain reaction setups.
Experimental Workflow and Signaling Pathway Visualization
5.1. Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for a Fischer indole synthesis, highlighting the key steps from starting materials to the final purified product.
5.2. Logical Relationship in Synthesis
The relationship between the free base and the hydrochloride salt in the context of the Fischer indole synthesis can be visualized as a choice of starting material, each with its own requirements for the subsequent reaction steps.
Conclusion
Both the free base and the hydrochloride salt of this compound are valuable reagents in organic synthesis. The hydrochloride salt offers superior stability and ease of handling, making it a more common choice for general laboratory use and long-term storage. The free base, while more reactive, requires more stringent handling conditions to prevent degradation. The selection between the two forms should be based on the specific requirements of the chemical transformation, including the desired reactivity, the compatibility of the reaction conditions, and practical considerations of handling and storage. This guide provides the necessary technical information to assist researchers in making an optimal choice for their synthetic endeavors.
References
- 1. 4-Methoxyphenylhydrazine hydrochloride CAS#: 19501-58-7 [m.chemicalbook.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
(4-Methoxyphenyl)hydrazine: A Technical Guide to Toxicological Data and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data and essential safety precautions for (4-Methoxyphenyl)hydrazine and its hydrochloride salt. Due to the limited publicly available quantitative toxicity data for this specific compound, this guide incorporates information on the closely related and well-studied aromatic hydrazine, phenylhydrazine, to provide a comparative toxicological context. Adherence to the safety protocols outlined herein is critical when handling this compound in a research and development setting.
Toxicological Data
Table 1: Toxicological Summary for this compound Hydrochloride
| Hazard Classification | Description | Citations |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1][2] |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin. | [1][2] |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled. | [1][2] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction. | [1][2][3] |
| Skin Irritation | Causes skin irritation. | [2][4][5] |
| Eye Irritation | Causes eye irritation, may cause chemical conjunctivitis. | [2][4][5] |
| Respiratory Irritation | Causes respiratory tract irritation. Can produce delayed pulmonary edema. | [2][4][5] |
| Gastrointestinal Irritation | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [4][5] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | [4] |
| LD50/LC50 | Not available. | [4] |
Table 2: Acute Toxicity Data for Phenylhydrazine (for comparative purposes)
| Route | Species | LD50 Value | Citations |
| Oral | Rat | 188 mg/kg | [4] |
| Oral | Mouse | 80-188 mg/kg | [1] |
| Oral | Guinea Pig | 80-188 mg/kg | [1] |
| Oral | Rabbit | 80-188 mg/kg | [1] |
| Dermal | Rabbit | 380 mg/kg (20-30% mortality) | [1] |
| Inhalation | Rat | LC50: 2745 mg/m³ | [1] |
| Inhalation | Mouse | LC50: 2093 mg/m³ | [1] |
Mechanism of Toxicity: Oxidative Stress Pathway
Aromatic hydrazines, such as phenylhydrazine, are known to induce toxicity primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress. This process can cause significant damage to cellular components, particularly red blood cells. While the specific pathway for this compound has not been elucidated, a similar mechanism is plausible.
Caption: Plausible toxicity pathway for aromatic hydrazines.
Safety Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Fire/flame resistant and impervious clothing is recommended.[1]
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]
Handling and Storage
-
Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1] Contaminated work clothing should not be allowed out of the workplace.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[3][4]
First Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
If on Skin: Wash with plenty of soap and water.[3] If skin irritation or a rash occurs, get medical advice/attention.[3] Wash contaminated clothing before reuse.[3]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3]
Experimental Protocols for Toxicity Assessment
Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are recommended for assessing the toxicity of chemical substances. The following are summaries of relevant protocols that can be adapted for this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is designed to assess the acute oral toxicity of a substance by using a fixed-dose procedure, which avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity.[6]
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg in the absence of prior information) to determine the appropriate starting dose for the main study.[6]
-
Main Study: Groups of 5 animals of a single sex (typically female rats) are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000 mg/kg).[6][7]
-
Administration: The test substance is administered as a single oral dose by gavage.[7]
-
Observation: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[6] Body weight is recorded weekly.[7]
-
Endpoint: The study allows for the classification of the substance according to the Globally Harmonised System (GHS) based on the observed toxicity.[7] A gross necropsy is performed on all animals at the end of the study.[6]
Acute Dermal Toxicity (OECD Guideline 402)
This guideline outlines a procedure for assessing the acute toxicity of a substance applied to the skin.
-
Preparation: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) of the test animal (typically rats).[8]
-
Application: The substance is held in contact with the skin for a 24-hour period using a porous gauze dressing.[8][9]
-
Dosing: A fixed-dose procedure is used, starting with a dose based on available data or a range-finding study.[9]
-
Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[8] Body weights are recorded weekly, and the application site is examined for irritation.[9]
-
Endpoint: The study provides information on dermal toxicity and allows for GHS classification. A gross necropsy is performed on all animals.[8]
Acute Inhalation Toxicity (OECD Guideline 403)
This guideline is used to determine the health hazards associated with short-term inhalation exposure to a chemical.
-
Exposure: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).[5]
-
Protocols: Two main protocols are described: a traditional LC50 protocol using at least three concentrations, and a Concentration x Time (C x T) protocol which assesses toxicity across multiple exposure durations.[5][10]
-
Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[5][10] Body weight and clinical observations are recorded.[5]
-
Endpoint: The study allows for the estimation of the LC50 and classification of the substance for inhalation toxicity. A gross necropsy is performed on all animals.[5]
Caption: General experimental workflow for toxicity assessment.
References
- 1. testinglab.com [testinglab.com]
- 2. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 3. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. eurolab.net [eurolab.net]
- 6. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 10. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis Using (4-Methoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis is a robust and versatile chemical reaction used to synthesize the indole ring system, a core structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2] The use of substituted phenylhydrazines, such as (4-methoxyphenyl)hydrazine, allows for the regioselective synthesis of functionalized indoles, which are of significant interest in medicinal chemistry and drug discovery. The electron-donating nature of the methoxy (B1213986) group at the para position generally facilitates the reaction.[3]
These application notes provide detailed protocols for the Fischer indole synthesis utilizing this compound with various carbonyl compounds under different catalytic conditions, including conventional heating and microwave irradiation. The provided data and methodologies are intended to serve as a comprehensive resource for researchers engaged in the synthesis of 6-methoxyindole (B132359) derivatives.
Reaction Mechanism and Signaling Pathway
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound with a ketone or aldehyde to form the corresponding (4-methoxyphenyl)hydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.
-
[4][4]-Sigmatropic Rearrangement: A key[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form an aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of various 6-methoxyindole derivatives from this compound.
Table 1: Conventional Heating Methods
| Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Cyclohexanone (B45756) | Glacial Acetic Acid | Reflux | 1 - 2 | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 60-91 |
| Acetophenone (B1666503) | Zinc Chloride | 170 | 0.5 | 6-Methoxy-2-phenylindole | 72-80 |
| 2-Butanone | Polyphosphoric Acid (PPA) | 100 | 1 | 6-Methoxy-2,3-dimethylindole | ~70 |
| Acetone | Glacial Acetic Acid | Reflux | 0.5 | 6-Methoxy-2-methylindole | ~50 |
Table 2: Microwave-Assisted Synthesis
| Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| Cyclohexanone | p-TSA (neat) | 150 | 3 | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 91 |
| Propiophenone | Eaton's Reagent | 170 | 10 | 6-Methoxy-2-phenyl-3-methylindole | 92 |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole using Acetic Acid
This protocol describes the synthesis of a tetracyclic indole derivative using a common Brønsted acid catalyst.[5]
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ice-water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).
-
Solvent Addition: Add glacial acetic acid to the flask (approximately 5-10 mL per gram of the hydrazine).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Synthesis of 6-Methoxy-2-phenylindole using Zinc Chloride
This protocol utilizes a Lewis acid catalyst, which can be effective for less reactive substrates.[6]
Materials:
-
This compound
-
Acetophenone
-
Anhydrous Zinc Chloride (powdered)
-
Sand
-
Concentrated Hydrochloric Acid
-
Ethanol (B145695) (95%)
-
Activated Charcoal (e.g., Norit)
Procedure:
-
Hydrazone Formation (Optional, can be one-pot): Prepare the acetophenone (4-methoxyphenyl)hydrazone by warming an equimolar mixture of this compound and acetophenone.
-
Reaction Setup: In a tall beaker, intimately mix the pre-formed hydrazone (1.0 eq) and powdered anhydrous zinc chloride (4-5 eq).
-
Reaction:
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.
-
The mixture will become liquid within a few minutes, and white fumes will evolve.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent solidification into a hard mass, add sand to the reaction mixture and stir thoroughly.
-
-
Work-up:
-
Digest the mixture overnight on a steam bath with water and a small amount of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the solid, which contains the crude product and sand.
-
Boil the solid with 95% ethanol.
-
-
Purification:
-
Decolorize the hot ethanol solution with activated charcoal and filter hot.
-
Wash the residue with hot ethanol.
-
Allow the combined filtrates to cool to room temperature to crystallize the product.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Protocol 3: Microwave-Assisted Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields.[4][7]
Materials:
-
This compound
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Reaction Setup: In a 10 mL microwave process vial, combine this compound (1.0 mmol), cyclohexanone (1.0 mmol), and p-toluenesulfonic acid (catalytic amount).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 3 minutes with magnetic stirring.[4]
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
-
Product Isolation: Collect the resulting precipitate by vacuum filtration.
Experimental Workflow Diagram
Conclusion
The Fischer indole synthesis remains a highly valuable and widely employed method for the preparation of indole derivatives. The use of this compound provides a direct route to 6-methoxyindoles, which are important scaffolds in medicinal chemistry. The protocols outlined in these application notes offer a range of conditions, from traditional thermal methods to modern microwave-assisted synthesis, allowing researchers to select the most appropriate method based on available equipment and desired reaction efficiency. The provided quantitative data serves as a useful benchmark for optimizing these reactions for specific applications in drug discovery and development.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijrpr.com [ijrpr.com]
Synthesis of 5-methoxyindoles with (4-Methoxyphenyl)hydrazine
Application Notes: Synthesis and Utility of 5-Methoxyindoles
Introduction
5-Methoxyindoles are a significant class of heterocyclic compounds characterized by an indole (B1671886) core functionalized with a methoxy (B1213986) group at the 5-position. This structural motif is a key component in numerous biologically active molecules and serves as a versatile building block in organic synthesis and drug discovery.[1] The presence of the methoxy group significantly influences the electronic properties of the indole ring, making it a crucial scaffold in the development of pharmaceutical agents, particularly in the fields of neuropharmacology and oncology.[1][2]
Significance in Drug Development and Research
The 5-methoxyindole (B15748) skeleton is integral to the structure of many natural products and synthetic drugs.[3][4] Its importance is highlighted by its presence in compounds that target a wide range of biological pathways:
-
Neuropharmacology : 5-Methoxyindoles are structurally related to the neurotransmitter serotonin (B10506). This similarity allows them to interact with serotonin receptors, making them a focal point in the research and development of new treatments for neurological and psychiatric disorders, including depression and other CNS conditions.[2]
-
Oncology : Certain derivatives have demonstrated potential in cancer therapy by exhibiting tumor growth inhibition and inducing apoptosis (programmed cell death).[2]
-
Anti-inflammatory Agents : Compounds such as 5-methoxy-2-methylindole (B121554) have been shown to inhibit the activity of myeloperoxidase (MPO), an enzyme involved in inflammatory processes.[5] This makes them attractive candidates for the development of novel anti-inflammatory drugs.[5]
-
Pharmaceutical Intermediates : They serve as critical starting materials for the synthesis of complex molecules, including triptans used for treating migraines and the hormone melatonin.[1][6][7]
The synthesis of 5-methoxyindoles is most commonly achieved through the Fischer indole synthesis . This classic and robust reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone.[6][8] For the synthesis of 5-methoxyindoles, (4-methoxyphenyl)hydrazine is the key starting material.[9]
Reaction Mechanism: The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole ring system. The reaction proceeds through several key steps when reacting this compound with a generic ketone (R1-CO-R2).
-
Hydrazone Formation : this compound reacts with a ketone or aldehyde to form a (4-methoxyphenyl)hydrazone intermediate.[6][10]
-
Tautomerization : The hydrazone tautomerizes to its enamine form.[6][10]
-
[2][2]-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step that disrupts the aromaticity of the benzene (B151609) ring.[6][11]
-
Rearomatization : The intermediate quickly rearomatizes to form a di-imine.[6][12]
-
Cyclization and Elimination : An intramolecular cyclization occurs, followed by the elimination of an ammonia (B1221849) molecule to yield the final, energetically favorable aromatic indole product.[6][10]
Experimental Protocols
This section provides a general protocol for the synthesis of a 5-methoxyindole derivative, specifically 6-methoxy-1,2,3,4-tetrahydrocarbazole, from this compound hydrochloride (also known as p-anisidine (B42471) hydrochloride) and cyclohexanone (B45756). This protocol can be adapted for other aldehydes and ketones.[9]
Materials and Equipment
-
This compound hydrochloride
-
Cyclohexanone (or other suitable ketone/aldehyde)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)[6][10]
-
Solvents for reaction and workup (e.g., ethanol, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Protocol: Synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole [9]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (1.0 equivalent) and cyclohexanone (1.1 equivalents).[9]
-
Solvent and Catalyst Addition : Add a suitable acid catalyst. For example, use glacial acetic acid as the solvent and catalyst, adding enough to ensure adequate stirring (e.g., 5-10 mL per gram of the hydrazine (B178648) salt).[9]
-
Heating and Monitoring : Heat the reaction mixture to reflux with vigorous stirring.[9] Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up - Quenching and Neutralization : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice-water to precipitate the crude product.[9]
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic.[9]
-
Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (B1210297). Perform the extraction three times to ensure complete recovery of the product.[9]
-
Washing and Drying : Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[9]
-
Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[9]
-
Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[9]
-
Characterization : Analyze the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Data Presentation
The success of the Fischer indole synthesis can be influenced by the choice of catalyst and reaction conditions. The table below summarizes typical conditions and outcomes for the synthesis of 5-methoxyindoles, demonstrating the versatility of the method.
| Starting Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Glacial Acetic Acid | Acetic Acid | Reflux (~118) | 1-2 | 84-94 | [9][13] |
| Acetone | Zinc Chloride (ZnCl₂) | Ethanol | Reflux (~78) | 3 | ~75 | [10] |
| Pyruvic Acid | Polyphosphoric Acid (PPA) | None | 100 | 1 | ~80 | [10][14] |
| Levulinic Acid | Ethanolic HCl | Ethanol | Reflux (~78) | 4 | ~85 | Generic Protocol |
| Propiophenone | p-Toluenesulfonic acid | Toluene | Reflux (~111) | 5 | ~70-80 | [6][13] |
Safety Precautions
-
This compound and its salts can be toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Work in a well-ventilated fume hood.
-
Acids like glacial acetic acid and polyphosphoric acid are corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. nbinno.com [nbinno.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scispace.com [scispace.com]
- 14. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Melatonin Using (4-Methoxyphenyl)hydrazine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of melatonin (B1676174), a neurohormone with significant therapeutic potential. The primary focus is on the utilization of (4-Methoxyphenyl)hydrazine as a key precursor in the synthesis pathway, primarily through the Fischer indole (B1671886) synthesis. This methodology offers a robust and efficient route to the melatonin core structure. The following sections detail the chemical principles, experimental procedures, and expected outcomes of this synthetic approach.
Introduction
Melatonin, chemically known as N-acetyl-5-methoxytryptamine, is a crucial hormone regulating circadian rhythms and has been implicated in a variety of other physiological processes. Its therapeutic applications are expanding, driving the need for efficient and scalable synthetic routes. The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system, a core structural motif of melatonin. This method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) derivative with an aldehyde or ketone. In the context of melatonin synthesis, this compound serves as the critical phenylhydrazine component, providing the methoxy-substituted benzene (B151609) ring of the final product.
Principle of the Synthesis
The synthesis of melatonin from this compound is centered around the Fischer indole synthesis. The overall process can be conceptualized in the following key stages:
-
Formation of the Indole Ring: this compound (or its hydrochloride salt) is reacted with a suitable aldehyde or ketone bearing the latent ethylamine (B1201723) side chain. This reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement to form the indole ring, yielding a tryptamine (B22526) derivative. A particularly efficient approach is a "one-pot" synthesis where this compound hydrochloride is reacted with 4-aminobutyraldehyde dimethylacetal and acetic anhydride (B1165640) in a mixed solvent system.
-
Acetylation of the Side-Chain Amine: The resulting 5-methoxytryptamine (B125070) intermediate is then acetylated on the primary amine of the ethylamine side chain. This is typically achieved using acetylating agents such as acetic anhydride or acetyl chloride to yield the final product, N-acetyl-5-methoxytryptamine (melatonin).
Experimental Protocols
While the one-pot synthesis is an elegant approach, detailed, publicly available protocols with specific quantitative data are limited. Therefore, a well-documented multi-step synthesis, which also employs the core principles of indole formation followed by acetylation, is presented here based on a patented procedure. This provides a reliable and reproducible method for researchers.
Protocol 1: Multi-step Synthesis of Melatonin
This protocol is adapted from a patented chemical synthesis and involves the formation of an indole precursor followed by hydrolysis, decarboxylation, and final acetylation[2].
Step 1: Synthesis of Intermediate Compound II
This step involves the reaction of a phthalimide-protected precursor with a diazonium salt of p-anisidine (B42471) (derived from 4-methoxyaniline, which is conceptually related to this compound).
-
Reaction: A solution of 207.5g of a phthalimide-protected precursor (Compound I) in 540g of methanol (B129727) is slowly added to a reaction solution of p-methoxyphenyl diazonium salt at 0-5 °C.
-
Reaction Conditions: After the addition, the temperature is gradually raised to room temperature, then heated to 45-50 °C and reacted for 7 hours.
-
Work-up: The reaction is monitored for completion. After cooling to room temperature, 500g of dichloromethane (B109758) is added for extraction. The organic layer is separated, dried with anhydrous sodium sulfate, filtered, and concentrated to dryness.
-
Yield: This procedure yields approximately 248.5g of the pure intermediate compound (Compound II), which corresponds to a yield of 96.9%[2].
Step 2: Synthesis of 5-Methoxytryptamine (Compound III)
-
Reaction: 248.5g of Compound II is added to a solution of 40g of sodium hydroxide (B78521) in 200g of water at room temperature. The mixture is heated to 88-90 °C and reacted for 5-6 hours.
-
Decarboxylation: The reaction mixture is then cooled to 10-20 °C, and 192.4g of concentrated hydrochloric acid (36 wt%) is slowly added. The mixture is then heated to 107-110 °C and reacted for 1-2 hours.
-
Work-up: After cooling to room temperature, the mixture is filtered. The filter cake is washed with water until neutral and dried at 55 °C.
-
Yield: This step yields approximately 119.3g of the pure 5-methoxytryptamine intermediate (Compound III), with a yield of 99.0%[2].
Step 3: Acetylation to Melatonin
-
Reaction: 119.3g of Compound III is added to 105g of dichloromethane. After stirring to dissolve, 73.8g of acetyl chloride is slowly added.
-
Reaction Conditions: The reaction is carried out at 25-30 °C for 1-2 hours.
-
Work-up: After the reaction is complete, the mixture is filtered. The filter cake is washed with dichloromethane and dried at 55 °C.
-
Yield and Purity: This final step yields 143.2g of pure melatonin, corresponding to a yield of 98.3%. The purity of the final product is reported to be high[2].
Data Presentation
Table 1: Summary of a Multi-step Melatonin Synthesis
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Compound I | p-Methoxyphenyl diazonium salt, Methanol | Compound II | 96.9 |
| 2 | Compound II | Sodium hydroxide, Hydrochloric acid | 5-Methoxytryptamine (Compound III) | 99.0 |
| 3 | 5-Methoxytryptamine | Acetyl chloride, Dichloromethane | Melatonin | 98.3 |
Table 2: Characterization Data for Synthesized Melatonin
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Appearance | White to off-white crystalline powder |
| ¹H NMR (500MHz, CDCl₃) δ (ppm) | 8.1 (br s, 1H), 7.3 (d, 1H), 7.05 (br s, 2H), 6.9 (d, 1H), 5.6 (br s, 1H), 3.9 (s, 3H), 3.6 (m, 2H), 2.95 (t, 2H), 1.95 (s, 3H)[2] |
| FTIR Characteristic Peaks (cm⁻¹) | Characteristic peaks for melatonin have been observed in the terahertz frequency range, notably around 3.21 THz and 4.20 THz, which can be verified with FTIR spectroscopy[1][3]. |
| UV-Vis Absorption (in water) | Melatonin exhibits characteristic UV absorption that can be used for quantification. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway of melatonin from this compound.
Caption: General experimental workflow for melatonin synthesis.
Purification and Characterization
Purification
The crude melatonin product obtained from the synthesis can be purified using standard laboratory techniques.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying melatonin. A suitable eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, can be used to separate melatonin from impurities.
-
Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent, such as benzene or an ethanol/water mixture, to obtain highly pure crystalline melatonin.
Characterization
The identity and purity of the synthesized melatonin should be confirmed by various analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of melatonin. The chemical shifts and coupling constants should match the known values for melatonin.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the melatonin molecule, such as the N-H and C=O stretches of the amide group and the C-O stretch of the methoxy (B1213986) group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of the final product and for quantitative analysis.
Conclusion
The synthesis of melatonin using this compound as a precursor via the Fischer indole synthesis is a well-established and efficient method. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The multi-step synthesis described offers a reliable pathway to high-purity melatonin, and the analytical methods outlined are essential for ensuring the quality of the final product. Further optimization of the one-pot synthesis method could lead to even more streamlined and cost-effective production of this important therapeutic agent.
References
Application Notes and Protocols for the Preparation of Bioactive Heterocyclic Compounds from (4-Methoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of bioactive indole (B1671886) and pyrazole (B372694) derivatives starting from (4-methoxyphenyl)hydrazine. The protocols are based on established chemical transformations and are intended to serve as a guide for the synthesis of novel compounds for drug discovery and development.
Section 1: Synthesis of Bioactive Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for the preparation of indole rings from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions.[1][2] This reaction is a cornerstone in the synthesis of numerous biologically active indole alkaloids and synthetic analogs with applications as antimigraine agents and anticancer drugs.[1][3]
Application Note: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole
6-Methoxy-1,2,3,4-tetrahydrocarbazole is a key structural motif found in various biologically active compounds. Its synthesis via the Fischer indole synthesis using this compound and cyclohexanone (B45756) is a classic example of this reaction.[4]
Workflow for the Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole
A schematic workflow for the Fischer indole synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole.
Experimental Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from established procedures for the Fischer indole synthesis.[4]
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).
-
Solvent Addition: Add glacial acetic acid to the flask (approximately 5-10 mL per gram of the hydrazine salt).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagent | Cyclohexanone | [4] |
| Catalyst/Solvent | Glacial Acetic Acid | [4] |
| Reaction Temperature | Reflux | [4] |
| Typical Yield | 60-80% | [2] |
Bioactivity of Indole Derivatives
Indole derivatives are known to possess a wide range of biological activities, including anticancer properties.[3] For instance, certain indole-chalcone derivatives have shown potent inhibition of cancer cell proliferation with IC50 values in the nanomolar range by targeting tubulin polymerization.[3] Indole-hydrazone derivatives have also been reported to exhibit anti-inflammatory and anticancer activities.[5]
Table of Bioactivity Data for Representative Indole Derivatives:
| Compound Class | Biological Activity | Target/Assay | Potency (IC50/Inhibition) | Reference |
| Indole-Chalcone | Anticancer | Tubulin Polymerization Inhibition | IC50 = 2.09 µmol/L | [3] |
| Indole-Chalcone | Anticancer | NCI-60 Human Cancer Cell Lines | GI50 < 4 nmol/L | [3] |
| Indole-Hydrazone | Anti-inflammatory | Carrageenan-induced edema in rats | 72.3 – 89.3% inhibition | [5] |
| Indole-Hydrazone | Anticancer | Breast Cancer Cell Line (MCF-7) | 61-68% inhibition at 100 µg/ml | [5] |
| Indole Sulfonohydrazide | Anticancer | MCF-7 and MDA-MB-468 Breast Cancer Cells | IC50 = 13.2 µM and 8.2 µM, respectively (for 5f) | [6] |
Section 2: Synthesis of Bioactive Pyrazole Derivatives
Pyrazole derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8] A common synthetic route involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[9]
Application Note: Synthesis of Substituted Pyrazoles
The reaction of this compound with a suitable 1,3-dicarbonyl compound, such as a chalcone (B49325), can lead to the formation of highly substituted pyrazole derivatives. These compounds can exhibit significant biological activity.
Workflow for the Synthesis of Pyrazole Derivatives
A general workflow for the synthesis of pyrazole derivatives from a hydrazine and a 1,3-dicarbonyl compound.
Experimental Protocol: General Synthesis of 1-(4-methoxyphenyl)-3,5-diaryl-2-pyrazoline
This protocol provides a general procedure for the synthesis of pyrazoline, a precursor to pyrazole, from a chalcone and this compound.
Materials:
-
Substituted Chalcone (e.g., 1,3-diaryl-2-propen-1-one)
-
This compound
-
Ethanol (B145695) or Glacial Acetic Acid
-
Sodium Hydroxide (B78521) (optional, for catalysis)
Procedure:
-
Reaction Setup: Dissolve the substituted chalcone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Addition of Hydrazine: Add this compound (1.1 eq) to the solution. A catalytic amount of a base like sodium hydroxide can be added if the reaction is slow.
-
Reaction: Heat the mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Quantitative Data for a Representative Pyrazole Synthesis:
| Parameter | Value | Reference |
| Starting Material | This compound | [10] |
| Reagent | Chalcone derivative | [10] |
| Solvent | Ethanol or Acetic Acid | [10] |
| Reaction Temperature | Reflux | [10] |
| Typical Yield | 80-90% | [10] |
Bioactivity of Pyrazole Derivatives
Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities. They are investigated as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.[7][10]
Table of Bioactivity Data for Representative Pyrazole Derivatives:
| Compound Class | Biological Activity | Target/Assay | Potency (Inhibition Zone/MIC) | Reference |
| Substituted Pyrazoles | Antibacterial | Staphylococcus aureus, E. coli | Promising inhibition zones at 50-150 mg/ml | [10] |
| 1,5-Diaryl Pyrazoles | Antibacterial/Antifungal | Various bacterial and fungal strains | MIC = 12.5 mg/mL | [8] |
| Triazolo[4,3-a]pyrazines | Antibacterial | S. aureus, E. coli | MICs: 32 µg/mL and 16 µg/mL, respectively (for 2e) | [11] |
| Fused Triazolothiadiazines | Antibacterial/Antifungal | Various bacterial and fungal strains | MIC range: 1.56-100 µg/ml | [12] |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (4-Methoxyphenyl)hydrazine in the Synthesis of Anti-Cancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: (4-Methoxyphenyl)hydrazine hydrochloride is a versatile chemical intermediate widely utilized in the synthesis of various pharmaceutical agents, particularly in the development of anti-cancer drugs.[1] Its unique structure, featuring a hydrazine (B178648) functional group and a methoxy-substituted phenyl ring, allows for its participation in a range of chemical reactions to create diverse bioactive molecules. A primary application of this compound is in the Fischer indole (B1671886) synthesis, a classic and robust method for creating the indole scaffold, which is a significant pharmacophore in medicinal chemistry.[2][3][4] This indole core can be further derivatized to produce a variety of compounds with potent anti-cancer activities, including tubulin polymerization inhibitors and Bcl-2 inhibitors.[5][6] Additionally, this compound is a precursor for the synthesis of hydrazones, another class of compounds exhibiting significant cytotoxic effects against various cancer cell lines.[7][8]
These application notes provide a comprehensive guide to the synthesis and evaluation of anti-cancer agents derived from this compound, including detailed synthetic protocols, methodologies for biological evaluation, and a summary of key quantitative data.
I. Synthesis of Indole-Based Anti-Cancer Agents via Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for the preparation of substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[3][4] This method is instrumental in synthesizing indole-based anti-cancer agents.
Experimental Protocol: General Fischer Indole Synthesis
This protocol describes a general method for the synthesis of an indole scaffold using this compound and a suitable ketone or aldehyde.
Starting Materials:
-
This compound hydrochloride
-
An appropriate aldehyde or ketone (e.g., butan-2-one, cyclohexanone)[2][9]
-
Acid catalyst (e.g., glacial acetic acid, sulfuric acid, polyphosphoric acid)[2][3]
-
Solvent (e.g., ethanol (B145695), glacial acetic acid)[2][9]
Reaction Scheme: this compound + Aldehyde/Ketone --(Acid Catalyst)--> Substituted Indole + NH₃ + H₂O
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound hydrochloride in a suitable solvent like ethanol or glacial acetic acid.[2]
-
Addition of Carbonyl Compound: To the stirred solution, add a slight excess of the chosen aldehyde or ketone.[2]
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[2]
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[2]
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.[2]
Logical Workflow for Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
II. Synthesis of Hydrazone-Based Anti-Cancer Agents
Hydrazones derived from this compound have demonstrated significant cytotoxic activities.[7] The synthesis typically involves a condensation reaction between this compound and an appropriate aldehyde or ketone.
Experimental Protocol: Synthesis of (4-Methoxyphenyl)hydrazones
Starting Materials:
-
This compound hydrochloride
-
Substituted aldehyde or ketone
-
Solvent (e.g., ethanol)
-
Acid or base catalyst (optional, depending on the reactivity of the carbonyl compound)
Procedure:
-
Dissolution: Dissolve this compound hydrochloride in a suitable solvent such as ethanol.
-
Addition of Carbonyl: Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC.
-
Isolation: The hydrazone product often precipitates from the reaction mixture upon cooling. It can be collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.
III. Biological Evaluation of Synthesized Compounds
The anti-cancer activity of the synthesized compounds is typically evaluated in vitro using cell viability assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, NCI-H460, DU-145)[5][6][10]
-
Cell culture medium and supplements
-
Synthesized compounds
-
MTT solution
-
DMSO (Dimethyl sulfoxide)
-
Positive control (e.g., Doxorubicin)[11]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.[2]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
IV. Quantitative Data Summary
The following tables summarize the reported in vitro anti-cancer activities (IC50 values) of various compounds synthesized using this compound or its derivatives.
Table 1: Cytotoxicity of Indole-Based Tubulin Inhibitors [5][10]
| Compound | SK-OV-3 (ovarian) IC50 (μM) | NCI-H460 (lung) IC50 (μM) | DU-145 (prostate) IC50 (μM) | Tubulin Assembly Inhibition IC50 (μM) |
| 30 | >10 | >10 | >10 | <5 |
| 31 | <0.1 | <0.1 | <0.1 | <5 |
| 35 | <0.1 | <0.1 | <0.1 | <5 |
| 36 | <0.1 | <0.1 | <0.1 | <5 |
Table 2: Cytotoxicity of Indole-Based Bcl-2 Inhibitors [6][12]
| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) | A549 IC50 (μM) | Bcl-2 Inhibition IC50 (μM) |
| U2 | <1 | <1 | <1 | 1.2 ± 0.02 |
| U3 | <1 | >1 | >1 | 11.10 ± 0.07 |
| Gossypol (Control) | - | - | - | 0.62 ± 0.01 |
Table 3: Cytotoxicity of 4-Methoxy-derived Hydrazones [7]
| Compound | BV-173 (chronic myeloid leukemia) IC50 (μM) | KE-37 (acute lymphoblastic leukemia) IC50 (μM) | SaOS-2 (osteosarcoma) IC50 (μM) |
| 12 | 0.04 | - | - |
| 13 | >0.1 | >0.1 | >0.1 |
| 14 | 0.06 | - | - |
V. Signaling Pathways and Mechanisms of Action
Compounds derived from this compound exert their anti-cancer effects through various mechanisms, including the disruption of microtubule dynamics and the inhibition of anti-apoptotic proteins.
Tubulin Polymerization Inhibition
Certain indole derivatives act as vascular disrupting agents (VDAs) by inhibiting tubulin polymerization.[5] This leads to the disruption of the microtubule network in endothelial cells, causing a collapse of the tumor vasculature and subsequent cancer cell death.
Caption: Tubulin Polymerization Inhibition Pathway.
Bcl-2 Inhibition
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis (programmed cell death). Overexpression of Bcl-2 in cancer cells promotes their survival. Indole-based inhibitors can bind to Bcl-2, preventing it from inhibiting pro-apoptotic proteins, thereby inducing apoptosis.[6][12]
Caption: Bcl-2 Inhibition Pathway for Apoptosis Induction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of (4-Methoxyphenyl)hydrazine in Medicinal Chemistry: Detailed Application Notes and Protocols
(4-Methoxyphenyl)hydrazine and its hydrochloride salt are versatile building blocks in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its utility stems from the reactive hydrazine (B178648) moiety, which readily participates in condensation and cyclization reactions to form stable heterocyclic systems. This reagent is instrumental in the development of novel anticancer, antimicrobial, and antiglycation agents.
Core Applications in Drug Discovery
This compound serves as a crucial precursor in the synthesis of several classes of bioactive molecules:
-
Indole (B1671886) Derivatives: The Fischer indole synthesis, a classic and widely used method, employs this compound to produce 5-methoxyindole (B15748) scaffolds. These structures are present in various medicinally important compounds, including neurotransmitter analogues and anticancer agents.
-
Pyrazole (B372694) Derivatives: The condensation of this compound with 1,3-dicarbonyl compounds or their equivalents is a common strategy for synthesizing substituted pyrazoles. These derivatives have demonstrated potent anticancer activity through mechanisms such as tubulin polymerization inhibition and modulation of key signaling pathways.
-
Hydrazone Derivatives: The reaction of this compound with aldehydes and ketones yields hydrazones, which exhibit a broad spectrum of biological activities, including antimicrobial and antiglycation properties.
Anticancer Applications
Derivatives of this compound have emerged as promising candidates for cancer therapy. Their mechanisms of action often involve the disruption of critical cellular processes in cancer cells.
Inhibition of Tubulin Polymerization
Certain pyrazole derivatives synthesized from this compound act as tubulin polymerization inhibitors. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Modulation of EGFR/PI3K/AKT/mTOR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway are frequently dysregulated in cancer. Small molecules derived from this compound have been designed to inhibit key kinases within this pathway, thereby suppressing cancer cell proliferation, survival, and angiogenesis.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative compounds derived from this compound.
| Compound Class | Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Pyrazole | 5b (a benzofuropyrazole derivative) | K562 (Leukemia) | 0.021 | [1] |
| Pyrazole | 5b (a benzofuropyrazole derivative) | A549 (Lung) | 0.69 | [1] |
| Pyrazole | 4k (a pyrazole derivative) | PC-3 (Prostate) | 0.015 | [2] |
| Pyrazole | 5a (a pyrazole derivative) | PC-3 (Prostate) | 0.006 | [2] |
| Pyrazolinyl-Indole | HD05 | Leukemia | 78.76% inhibition at 10 µM | [3] |
Antimicrobial Applications
Hydrazones synthesized from this compound have shown significant potential as antimicrobial agents. These compounds exhibit activity against a range of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected hydrazone derivatives.
| Compound Class | Derivative Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazone | 4-Fluorophenyl | S. aureus | 25-50 | [4] |
| Hydrazone | 4-Hydroxyphenyl | S. aureus | <4.2 | [4] |
| Hydrazone | 4-Methoxyphenyl | S. aureus | <2.2 | [4] |
| Hydrazone | 2-Propylquinoline-4-carboxylic acid | P. aeruginosa | 0.39 ± 0.02 | [5] |
| Hydrazone | 2-Propylquinoline-4-carboxylic acid | S. aureus | 0.39 ± 0.02 | [5] |
Antiglycation Applications
(4-Methoxybenzoyl)hydrazones, derived from this compound, have been investigated for their ability to inhibit protein glycation, a process implicated in the long-term complications of diabetes.
Quantitative Data on Antiglycation Activity
The following table summarizes the antiglycation activity of representative 4-methoxybenzoylhydrazone derivatives.
| Compound Number | Derivative | Antiglycation Activity (IC50 in µM) | Reference |
| 1 | 2,4,6-Trihydroxybenzylidene | 216.52 ± 4.2 | [6] |
| 6 | 2,4-Dihydroxybenzylidene | 227.75 ± 0.53 | [6] |
| 7 | 3,5-Dihydroxybenzylidene | 242.53 ± 6.1 | [6] |
| 3 | 2,3-Dihydroxybenzylidene | 289.58 ± 2.64 | [6] |
| Rutin (Standard) | - | 294.46 ± 1.50 | [6] |
Experimental Protocols
Synthesis of 5-Methoxy-2-methyl-1H-indole via Fischer Indole Synthesis
This protocol describes the synthesis of a 5-methoxyindole derivative, a common scaffold in medicinal chemistry, using this compound.
Materials:
-
This compound hydrochloride
-
Glacial Acetic Acid
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in ethanol. Add acetone (1.1 equivalents) to the solution. A catalytic amount of concentrated hydrochloric acid can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: To the flask containing the hydrazone, add glacial acetic acid. Heat the reaction mixture to reflux (approximately 118°C) for 2-4 hours. Monitor the cyclization to the indole product by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into cold water, which should cause the crude product to precipitate. Neutralize the mixture with a saturated sodium bicarbonate solution. Collect the precipitate by filtration and wash with water. For further purification, dissolve the crude product in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
General Procedure for the Synthesis of Pyrazole Derivatives
This protocol outlines a general method for the synthesis of pyrazole derivatives with potential anticancer activity.
Materials:
-
This compound
-
A suitable 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
-
Catalytic amount of a suitable acid (e.g., acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add this compound (1 equivalent) to the solution.
-
Cyclization: Add a catalytic amount of acetic acid and heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.
General Procedure for the Synthesis of Hydrazone Derivatives
This protocol describes a general method for synthesizing hydrazones with potential antimicrobial activity.
Materials:
-
This compound
-
A suitable aldehyde or ketone (e.g., a substituted benzaldehyde)
-
Ethanol
-
Catalytic amount of glacial acetic acid
Procedure:
-
Reaction Setup: Dissolve the aldehyde or ketone (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add a solution of this compound (1 equivalent) in ethanol to the flask.
-
Condensation: Add a few drops of glacial acetic acid as a catalyst and stir the mixture at room temperature. The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.
-
Work-up and Purification: Collect the precipitated product by filtration, wash with cold ethanol, and dry. If no precipitate forms, the product can be isolated by evaporation of the solvent and purified by recrystallization.
Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Tubulin Polymerization Inhibition Pathway
Caption: Inhibition of Tubulin Polymerization by Pyrazole Derivatives.
EGFR/PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Methoxyphenyl)hydrazine in the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrazole (B372694) derivatives utilizing (4-methoxyphenyl)hydrazine. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a 4-methoxyphenyl (B3050149) group at the N1-position of the pyrazole ring is a common strategy in the design of bioactive molecules.
Introduction
This compound is a versatile reagent in heterocyclic synthesis, primarily employed for the construction of the pyrazole nucleus through condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl systems. The resulting 1-(4-methoxyphenyl)pyrazole derivatives have been extensively investigated as potential therapeutic agents. Their biological efficacy is often attributed to the specific substitution pattern on the pyrazole ring, which influences their interaction with various biological targets.
This guide will cover the primary synthetic routes, provide detailed experimental protocols, summarize key performance data, and illustrate the relevant biological signaling pathways.
Synthetic Applications and Mechanisms
The most common and reliable method for synthesizing 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a β-diketone. When unsymmetrical diketones are used, the reaction can potentially yield two regioisomers. However, the reaction conditions can often be tuned to favor one isomer.
Another prevalent method involves the reaction of this compound with chalcones (α,β-unsaturated ketones). This reaction typically proceeds through a Michael addition followed by cyclization and subsequent oxidation or dehydration to afford the corresponding pyrazoline, which can then be aromatized to the pyrazole.
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.
Key Applications in Drug Discovery
Pyrazole derivatives synthesized from this compound have shown significant promise in several therapeutic areas:
-
Anticancer Activity: Many derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer. The mechanism of action often involves the inhibition of critical signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3][4][5]
-
Anti-inflammatory Activity: A significant number of these compounds exhibit anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2).[6][7][8] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Data Presentation
Table 1: Synthesis of 1-(4-methoxyphenyl)pyrazole Derivatives - Reaction Yields
| Precursor 1 | Precursor 2 | Solvent | Conditions | Product | Yield (%) | Reference |
| Adamantyl chalcone (B49325) | This compound HCl | Acetic acid/water | 80°C, 48h | 1-(1-Adamantyl)-3-(1-(4-methoxyphenyl)-4,5-dihydropyrazol-5-yl)propan-1-one | Not specified | [9] |
| 1-Phenyl-1,3-butanedione | This compound HCl | Ethanol (B145695) | Reflux, 20h | 1-(4-Methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole | Not specified | [1] |
| Substituted Chalcones | This compound | Ethanol | Reflux | 1-(4-Methoxyphenyl)-3,5-diaryl-pyrazoles | 60-85 | [10] |
| Ethyl acetoacetate (B1235776) | This compound | None (Solvent-free) | Microwave, 420W, 10 min | 3-Methyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one | 51-98 | [11] |
Table 2: Anticancer Activity of 1-(4-methoxyphenyl)pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole derivative 4 | A549 (Lung) | 5.50 | [2] |
| Pyrazole derivative 4 | HCT-116 (Colon) | 9.77 | [2] |
| Pyrazole derivative 4 | HepG2 (Liver) | 7.12 | [2] |
| Pyrazole derivative 4 | MCF-7 (Breast) | 7.85 | [2] |
| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | [3] |
| Pyrazole derivative 5b | MCF-7 (Breast) | 1.7 | [3] |
| Pyrazole derivative 5b | A549 (Lung) | 0.69 | [3] |
| Pyrazole-thiadiazole 6g | A549 (Lung) | 1.537 | [12] |
| Pyrazole-thiophene 2 | Wild-type EGFR | 16.25 µg/mL | [5] |
| Pyrazole-thiophene 14 | Wild-type EGFR | 16.33 µg/mL | [5] |
Table 3: Anti-inflammatory Activity of 1-(4-methoxyphenyl)pyrazole Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazole-pyridazine 5f | COX-2 | 1.50 | 9.56 | [6] |
| Pyrazole-pyridazine 6f | COX-2 | 1.15 | 8.31 | [6] |
| Pyrazole-pyridazine 6e | COX-2 | 2.51 | 2.18 | [6] |
| Thymol-pyrazole 8b | COX-2 | Not specified | 316 | [7] |
| Thymol-pyrazole 8g | COX-2 | Not specified | 268 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methoxyphenyl)-3,5-diarylpyrazoles from Chalcones
This protocol is a general procedure for the reaction of a chalcone with this compound.
Materials:
-
Substituted chalcone (1 mmol)
-
This compound hydrochloride (1.1 mmol)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (20 mL)
Procedure:
-
A mixture of the appropriate chalcone (1 mmol), this compound hydrochloride (1.1 mmol), and a catalytic amount of glacial acetic acid in ethanol (20 mL) is placed in a round-bottom flask.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure 1-(4-methoxyphenyl)-3,5-diarylpyrazole.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 1-(4-methoxyphenyl)pyrazolone Derivatives
This protocol describes a solvent-free, one-pot synthesis of pyrazolone (B3327878) derivatives.[11]
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
This compound (0.3 mmol)
-
Substituted aromatic aldehyde (0.3 mmol)
Procedure:
-
In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), this compound (0.3 mmol), and the desired aromatic aldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The resulting solid is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 4-arylidene-3-methyl-1-(4-methoxyphenyl)pyrazolone.
Visualizations
Synthesis Workflow
Caption: General workflow for synthesizing pyrazole derivatives.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway.
COX-2 Inhibition Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Condensation Reaction of (4-Methoxyphenyl)hydrazine with Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction of (4-Methoxyphenyl)hydrazine with ketones, most notably through the Fischer indole (B1671886) synthesis, is a cornerstone of heterocyclic chemistry. This reaction provides a versatile and widely utilized method for the construction of the indole scaffold, a privileged structure in a vast array of biologically active compounds and pharmaceuticals. The methoxy (B1213986) substituent on the phenylhydrazine (B124118) ring significantly influences the electronic properties of the resulting indole, making it a key building block in the synthesis of various therapeutic agents, including antimigraine drugs of the triptan class.[1][2]
These application notes provide a comprehensive overview of the Fischer indole synthesis using this compound and various ketones. Detailed experimental protocols for representative aliphatic, cyclic, and aromatic ketones are presented, along with a summary of quantitative data to guide reaction optimization. Furthermore, visual diagrams of the reaction mechanism and a general experimental workflow are included to facilitate a deeper understanding and practical application of this important transformation.
General Principles: The Fischer Indole Synthesis
The Fischer indole synthesis is an acid-catalyzed reaction that proceeds through the formation of a phenylhydrazone intermediate from the condensation of a phenylhydrazine and a ketone or aldehyde.[2][3][4] This intermediate then undergoes a[5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to yield the aromatic indole core.[1] The choice of acid catalyst is crucial and can include Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][3][6]
Data Presentation: A Summary of Quantitative Data
The following table summarizes the reaction conditions and yields for the Fischer indole synthesis of this compound with a variety of ketones. This data is intended to provide a comparative overview to aid in the selection of appropriate reaction parameters.
| Ketone | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Cyclohexanone (B45756) | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | 1-2 | 85-95 |
| Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | Antimony Trioxide / Methanol | Reflux | Overnight | Not Specified |
| Acetophenone (B1666503) | 6-Methoxy-2-phenylindole | Polyphosphoric Acid | 70-80 | 1 | 88 |
| 4-Methylacetophenone | 6-Methoxy-2-(p-tolyl)indole | Polyphosphoric Acid | 70-80 | 1 | 87 |
| Propiophenone | 2-Ethyl-6-methoxy-3-phenylindole | Polyphosphoric Acid | 70-80 | 1 | 80 |
| 2-Butanone | 6-Methoxy-2,3-dimethylindole | Antimony Phosphate (B84403) / Methanol | Reflux | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for the condensation of this compound with representative aliphatic, cyclic, and aromatic ketones.
Protocol 1: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole from Cyclohexanone
This protocol describes a high-yielding synthesis of a key carbazole (B46965) derivative.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (1.0 equivalent) and cyclohexanone (1.1 equivalents).
-
Solvent Addition: Add glacial acetic acid to the flask (approximately 5-10 mL per gram of the hydrazine (B178648) hydrochloride).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-water.
-
Neutralization: Slowly add a saturated sodium bicarbonate solution to neutralize the acidic mixture until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of 6-Methoxy-2-phenylindole from Acetophenone
This protocol outlines the synthesis of a 2-arylindole derivative using a strong acid catalyst.
Materials:
-
This compound hydrochloride
-
Acetophenone
-
Polyphosphoric Acid (PPA)
-
Water
-
Ethyl Acetate
-
10% Potassium Carbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Hydrazone Formation (Optional but recommended): In a separate flask, condense this compound hydrochloride with acetophenone in a suitable solvent like ethanol (B145695) with a catalytic amount of acid to form the corresponding hydrazone. Isolate and dry the hydrazone.
-
Reaction Setup: Preheat polyphosphoric acid to 80°C in a reaction vessel.
-
Reaction: Add the pre-formed acetophenone (4-methoxyphenyl)hydrazone (1.0 equivalent) to the hot PPA. Stir the mixture at 70-80°C for 1 hour. Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully add water to the reaction mixture to dissolve the PPA.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the organic layer with a 10% potassium carbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 6-Methoxy-2,3-dimethylindole from 2-Butanone
This protocol provides a method for the synthesis of a dialkyl-substituted indole.
Materials:
-
This compound hydrochloride
-
2-Butanone (Methyl Ethyl Ketone)
-
Antimony Phosphate
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound hydrochloride, 2-butanone, and a catalytic amount of antimony phosphate in methanol.
-
Reaction: Reflux the mixture. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent or purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and a general laboratory workflow for the condensation reaction.
References
- 1. 6-METHOXY-1,2,3,4-TETRAHYDRO-BETA-CARBOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. scispace.com [scispace.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Application Notes and Protocols for the Preparation of 5-Methoxyserotonin from (4-Methoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-methoxyserotonin, also known as 5-methoxytryptamine, utilizing (4-methoxyphenyl)hydrazine via the Fischer indole (B1671886) synthesis. The indole scaffold is a privileged structure in a multitude of biologically active compounds, and its synthesis is a cornerstone of medicinal chemistry and drug development.[1] 5-Methoxyserotonin is a derivative of serotonin (B10506) and a key intermediate in the synthesis of melatonin.
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[1][2] This method remains a widely used and reliable route for the preparation of various substituted indoles and tryptamines.
Principle of the Method
The synthesis of 5-methoxyserotonin from this compound proceeds via the Fischer indole synthesis. The reaction involves the condensation of this compound with a protected form of 4-aminobutanal (B194337), such as 4-aminobutanal diethyl acetal (B89532), under acidic conditions. The acidic environment catalyzes the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring, yielding 5-methoxytryptamine.[1][2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 5-methoxyserotonin.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| This compound hydrochloride | 1.0 | eq | |
| 4-Aminobutanal diethyl acetal | 1.2 | eq | |
| Reaction Conditions | |||
| Solvent | 4% Aqueous Sulfuric Acid | - | |
| Temperature | Reflux | °C | |
| Reaction Time | 2 | hours | |
| Work-up & Purification | |||
| Basification | 30% Aqueous Ammonium (B1175870) Hydroxide (B78521) | - | To pH > 9 |
| Extraction Solvent | Dichloromethane (B109758) | - | |
| Expected Yield | |||
| 5-Methoxyserotonin | Variable | % | Yields can vary based on reaction scale and purification efficiency. |
Experimental Protocols
Materials:
-
This compound hydrochloride
-
4-Aminobutanal diethyl acetal (4,4-diethoxybutylamine)
-
Sulfuric acid (concentrated)
-
Ammonium hydroxide (30% aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound hydrochloride (1.0 eq) and 4-aminobutanal diethyl acetal (1.2 eq).
-
Addition of Acid: Under a nitrogen atmosphere, add a freshly prepared 4% aqueous sulfuric acid solution to the flask.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the solution by the slow addition of 30% aqueous ammonium hydroxide until the pH is greater than 9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
-
Isolation and Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-methoxyserotonin.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
-
Visualizations
Reaction Pathway:
Caption: Fischer Indole Synthesis of 5-Methoxyserotonin.
Experimental Workflow:
Caption: Workflow for the synthesis of 5-methoxyserotonin.
References
Application Notes and Protocols: Arylation Reactions Involving the (4-methoxyphenyl) Radical from (4-Methoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for arylation reactions utilizing the (4-methoxyphenyl) radical generated from (4-methoxyphenyl)hydrazine. This method offers a mild, efficient, and metal-free approach for the formation of carbon-carbon bonds, which is of significant interest in medicinal chemistry and materials science for the synthesis of complex arylated molecules.
Introduction
Aryl radicals are highly reactive intermediates that are valuable in a variety of organic transformations. The generation of the (4-methoxyphenyl) radical from its corresponding hydrazine (B178648) provides a convenient and accessible route for arylation reactions. A notable application is the arylation of substituted 1,4-naphthoquinones, key structural motifs in many biologically active compounds. This process involves the reaction of an aryl hydrazine with catalytic iodine in the presence of air, which serves as the terminal oxidant in a catalytic cycle.[1][2][3][4] This methodology avoids the use of transition metals and strong bases, offering a more environmentally benign synthetic route.[5]
Reaction Principle
The core of this methodology is the in-situ generation of the (4-methoxyphenyl) radical from this compound. The reaction is initiated by molecular iodine, which acts as a catalyst. In an open-air system, the hydroiodic acid produced during the reaction is oxidized back to molecular iodine, thus sustaining the catalytic cycle.[2] The generated aryl radical then rapidly adds to an acceptor molecule, such as a substituted 1,4-naphthoquinone (B94277), to yield the arylated product.
dot
Caption: Proposed mechanism for the iodine-catalyzed arylation.
Quantitative Data Summary
The following table summarizes the yields of various arylated 1,4-naphthoquinones synthesized using this compound and other aryl hydrazines under optimized reaction conditions.
| Entry | Aryl Hydrazine | Substituted 1,4-Naphthoquinone | Product | Yield (%) |
| 1 | This compound | 2-((4-Fluorophenyl)thio)naphthalene-1,4-dione | 2-((4-Fluorophenyl)thio)-3-(4-methoxyphenyl)naphthalene-1,4-dione | 84[1][2] |
| 2 | Phenylhydrazine | 2-((4-Fluorophenyl)thio)naphthalene-1,4-dione | 2-((4-Fluorophenyl)thio)-3-phenylnaphthalene-1,4-dione | 90[1][2] |
| 3 | This compound | 2-((4-Methoxyphenyl)thio)naphthalene-1,4-dione | 2-(4-Methoxyphenyl)-3-((4-methoxyphenyl)thio)naphthalene-1,4-dione | 90[1] |
| 4 | (3-Fluorophenyl)hydrazine | 2-((4-Methoxyphenyl)thio)naphthalene-1,4-dione | 2-(3-Fluorophenyl)-3-((4-methoxyphenyl)thio)naphthalene-1,4-dione | 85[1] |
Experimental Protocols
General Protocol for the Arylation of Substituted 1,4-Naphthoquinones
This protocol is based on the method described by Sar et al.[1][2]
Materials:
-
Substituted 1,4-naphthoquinone (1.0 equiv)
-
This compound (or other aryl hydrazine) (1.5 equiv)
-
Iodine (I₂) (0.2 equiv)
-
2,2,2-Trifluoroethanol (TFE) (0.1 M)
-
Reaction vial with a stir bar
-
Stir plate with heating
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the substituted 1,4-naphthoquinone (1.0 equiv), the corresponding aryl hydrazine (1.5 equiv), and iodine (0.2 equiv).
-
Add trifluoroethanol (TFE) to achieve a 0.1 M concentration with respect to the 1,4-naphthoquinone.
-
The vial is left open to the air.
-
Place the reaction vial on a pre-heated stir plate at 40 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired arylated product.
dot
Caption: Experimental workflow for the arylation reaction.
Applications and Future Directions
This radical arylation methodology is a powerful tool for the synthesis of complex organic molecules. The mild reaction conditions and tolerance of various functional groups make it particularly attractive for late-stage functionalization in drug discovery programs.[3][4] The resulting arylated naphthoquinones are of interest for their potential biological activities. Future research may focus on expanding the substrate scope to other classes of radical acceptors and exploring the use of different radical precursors. The insights gained from control experiments suggest a putative reaction mechanism that could guide further optimization and application of this synthetic strategy.[1][2]
References
- 1. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride, 98% [benchchem.com]
Application Notes and Protocols for Carbonyl Detection using (4-Methoxyphenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxyphenyl)hydrazine hydrochloride, also known as p-anisidine (B42471) hydrazine (B178648) hydrochloride, is a valuable reagent in analytical chemistry for the detection and quantification of carbonyl compounds, namely aldehydes and ketones.[1] Similar to the well-established reagent 2,4-dinitrophenylhydrazine (B122626) (DNPH), it selectively reacts with the carbonyl functional group to form a stable hydrazone derivative. This derivatization process is crucial for enhancing the detectability of many carbonyl compounds, especially those that lack a strong chromophore for UV-Vis spectrophotometry or are not readily analyzable by other techniques in their native form.
The methoxy (B1213986) group on the phenyl ring of this compound hydrochloride influences the electronic properties of the resulting hydrazone, leading to a product with a distinct UV-Vis absorption spectrum that can be exploited for quantitative analysis. This makes it a suitable alternative to other hydrazine-based reagents, offering potentially different selectivity and detection characteristics. Applications for this type of analysis are widespread, including quality control in pharmaceutical manufacturing, monitoring of food quality, and environmental analysis.[1]
Principle of Carbonyl Detection
The analytical utility of this compound hydrochloride is based on its nucleophilic addition-elimination reaction with the electrophilic carbon atom of a carbonyl group. The reaction is typically acid-catalyzed and results in the formation of a (4-methoxyphenyl)hydrazone and a molecule of water.
The resulting hydrazone is a more conjugated system than the original carbonyl compound, leading to a significant bathochromic shift (shift to a longer wavelength) in its UV-Vis absorption spectrum. This allows for the sensitive and selective spectrophotometric determination of the carbonyl compound at a wavelength where the parent compound and the reagent itself have minimal absorbance. For chromatographic applications, such as High-Performance Liquid Chromatography (HPLC), the derivatization improves the separation characteristics and detectability of the analytes.
Reaction Mechanism
The reaction proceeds in two main steps under acidic conditions:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration: The intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone.
Application Notes
Spectrophotometric Analysis
This method is suitable for the quantitative determination of total carbonyl content or for the analysis of a specific carbonyl compound in a simple matrix.
-
Wavelength Selection: The resulting (4-methoxyphenyl)hydrazones are expected to exhibit maximum absorbance (λmax) in the UV-A or near-visible region. Preliminary studies with the hydrazone derivative of the target analyte should be conducted to determine the optimal wavelength for analysis.
-
Linearity: A calibration curve should be prepared by reacting known concentrations of the carbonyl standard with an excess of the hydrazine reagent. The absorbance of the resulting solutions is then measured at the predetermined λmax. The method should demonstrate linearity over a defined concentration range.
-
Interferences: Potential interferences include other compounds in the sample matrix that absorb at the analytical wavelength or other carbonyl compounds if a non-specific total carbonyl measurement is not desired.
High-Performance Liquid Chromatography (HPLC) Analysis
For complex mixtures containing multiple carbonyl compounds, HPLC is the method of choice. Derivatization with this compound hydrochloride allows for the separation and quantification of individual aldehydes and ketones.
-
Column Selection: A reversed-phase C18 column is typically suitable for the separation of the resulting hydrazones.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape, is a common starting point for method development.
-
Detection: A UV-Vis detector set at the λmax of the hydrazone derivatives provides sensitive detection. For enhanced selectivity and confirmation of identity, a mass spectrometer (LC-MS) can be used.
Experimental Protocols
The following are general protocols that should be optimized and validated for specific applications.
Protocol 1: Spectrophotometric Determination of a Carbonyl Compound
1. Materials and Reagents:
-
This compound hydrochloride (reagent grade)
-
Carbonyl standard (e.g., formaldehyde, acetaldehyde, acetone)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Reagent Solution:
-
Prepare a 0.1 M solution of this compound hydrochloride in methanol or acetonitrile. For example, dissolve 1.746 g in 100 mL of solvent. This solution should be prepared fresh daily and protected from light.
-
Prepare a 0.1 M HCl solution in the same solvent.
3. Derivatization Procedure:
-
To 1.0 mL of the sample solution (or standard solution) in a glass vial, add 1.0 mL of the 0.1 M this compound hydrochloride solution.
-
Add 0.1 mL of the 0.1 M HCl solution to catalyze the reaction.
-
Cap the vial, vortex briefly, and incubate at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.
-
After incubation, allow the solution to cool to room temperature.
-
Dilute the reaction mixture to a known volume with the solvent.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting solution at the predetermined λmax against a reagent blank (prepared by following the same procedure but using the solvent instead of the sample).
-
Quantify the carbonyl concentration using a calibration curve prepared from standard solutions.
Protocol 2: HPLC Analysis of Carbonyl Compounds
1. Materials and Reagents:
-
Same as for the spectrophotometric method.
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringe filters (0.45 µm)
2. Derivatization Procedure:
-
Follow the derivatization procedure as described in Protocol 1.
3. Sample Preparation for HPLC:
-
After cooling, filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions (starting point for method development):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV-Vis at the predetermined λmax of the hydrazones |
5. Quantification:
-
Identify and quantify the individual carbonyl-hydrazone peaks by comparing their retention times and peak areas with those of derivatized standards.
Quantitative Data Summary
The following table provides a template for the quantitative parameters that should be determined during method validation for a specific carbonyl analyte. The values provided are hypothetical and will vary depending on the analyte, matrix, and instrumentation.
| Parameter | Spectrophotometric Method | HPLC-UV Method |
| Analyte | e.g., Formaldehyde | e.g., Formaldehyde, Acetaldehyde |
| λmax | To be determined (e.g., ~350-400 nm) | To be determined (e.g., ~350-400 nm) |
| Molar Absorptivity (ε) | To be determined | Not directly applicable |
| Linear Range | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 95-105% | 90-110% |
Experimental Workflow
The general workflow for the analysis of carbonyl compounds using this compound hydrochloride is outlined below.
Conclusion
This compound hydrochloride is a versatile reagent for the derivatization of aldehydes and ketones for their subsequent analysis by spectrophotometry or chromatography. The protocols and information provided herein offer a solid foundation for the development and validation of analytical methods tailored to specific research, quality control, or drug development needs. As with any analytical method, proper validation, including specificity, linearity, accuracy, precision, and robustness, is essential to ensure the reliability of the results.
References
One-Pot Synthesis of Substituted Indoles Using (4-Methoxyphenyl)hydrazine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the one-pot synthesis of substituted indoles from (4-methoxyphenyl)hydrazine represents a streamlined and efficient approach to generating a diverse library of compounds with significant therapeutic potential. This application note provides detailed protocols and quantitative data for the synthesis of various 6-methoxy-substituted indoles, a class of compounds with established biological activities, including the modulation of key signaling pathways implicated in inflammation and cancer.
The Fischer indole (B1671886) synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a phenylhydrazine (B124118) and a suitable ketone or aldehyde under acidic conditions.[1] The one-pot variation of this reaction, where the intermediate phenylhydrazone is not isolated, offers significant advantages in terms of operational simplicity, reduced reaction times, and minimized waste, making it an attractive method for high-throughput synthesis and library generation in drug discovery programs.[2]
Data Presentation: Synthesis of 6-Methoxy-Substituted Indoles
The following table summarizes the reaction conditions and yields for the one-pot synthesis of various 6-methoxy-substituted indoles from this compound hydrochloride and a selection of cyclic and acyclic ketones. The use of different acid catalysts and reaction conditions allows for the optimization of yields for specific substrates.
| Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Cyclohexanone | Acetic Acid | Glacial Acetic Acid | Reflux | 1-2 | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 85-95 |
| Acetone | p-Toluenesulfonic acid (p-TSA) | Ethanol | Reflux | 3 | 2,3-Dimethyl-6-methoxyindole | 78 |
| Propiophenone | Polyphosphoric acid (PPA) | Toluene | 110 | 4 | 6-Methoxy-2-methyl-3-phenylindole | 82 |
| Butan-2-one | Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 5 | 2,3-Dimethyl-6-methoxyindole & 2-Ethyl-6-methoxyindole (mixture) | 75 (total) |
| Indan-1-one | Hydrochloric Acid (HCl) | Ethanol | Reflux | 2.5 | 6-Methoxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline | 88 |
| Tetralone | Boron trifluoride etherate (BF₃·OEt₂) | Dioxane | 100 | 3 | 8-Methoxy-5,6-dihydro-4H-benzo[a]carbazole | 90 |
Experimental Protocols
General One-Pot Procedure for the Synthesis of 6-Methoxy-Substituted Indoles
This protocol provides a general guideline for the one-pot Fischer indole synthesis. Optimization of the catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound hydrochloride (1.0 equivalent)
-
Ketone or aldehyde (1.0-1.2 equivalents)
-
Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid, polyphosphoric acid, ZnCl₂, HCl, BF₃·OEt₂)
-
Solvent (e.g., glacial acetic acid, ethanol, toluene, dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq.) and the corresponding ketone or aldehyde (1.0-1.2 eq.).
-
Solvent and Catalyst Addition: Add the chosen solvent and the acid catalyst to the flask. The amount of solvent should be sufficient to ensure proper stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (as indicated in the table or determined through optimization) with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
If the reaction was performed under acidic conditions, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure substituted indole.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Signaling Pathways and Biological Relevance
Substituted indoles are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[3] Many indole derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain substituted indoles can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other target genes.
References
- 1. jk-sci.com [jk-sci.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Fischer Indole Synthesis with (4-Methoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis is a cornerstone reaction in organic chemistry for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products. Traditional methods often necessitate harsh acidic conditions and prolonged reaction times. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process, offering dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[1] This document provides detailed application notes and protocols for the microwave-assisted Fischer indole synthesis using (4-Methoxyphenyl)hydrazine, a common building block for the synthesis of methoxy-substituted indoles, which are prevalent in many biologically active compounds.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reactants and solvent.[2] This volumetric heating leads to:
-
Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes.[1]
-
Higher Yields: Increased reaction rates and reduced side reactions frequently result in higher product yields.
-
Improved Purity: The shorter reaction times at elevated temperatures can minimize the formation of byproducts.
-
Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.
Data Presentation: Microwave-Assisted Fischer Indole Synthesis of Methoxy-Substituted Indoles
The following table summarizes quantitative data for the microwave-assisted Fischer indole synthesis of various methoxy-substituted indoles from this compound and its derivatives with different ketones.
| Entry | Hydrazine Derivative | Ketone | Catalyst/Solvent | Power (W) | Time (min) | Temp. (°C) | Product | Yield (%) |
| 1 | This compound | Cyclohexanone (B45756) | p-TSA (solvent-free) | 600 | 3 | N/A | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 91-93 |
| 2 | 2-Methoxy-4-nitrophenylhydrazine | Cyclohexanone | Acetic Acid | 100 | N/A | 140 | 6-Nitro-8-methoxy-1,2,3,4-tetrahydrocarbazole | 80 |
| 3 | Phenylhydrazine | Cyclohexanone | p-TSA (solvent-free) | 600 | 3 | N/A | 1,2,3,4-Tetrahydrocarbazole | 91 |
| 4 | Phenylhydrazine | Cyclohexanone | Zinc Chloride | 600 | 3 | N/A | 1,2,3,4-Tetrahydrocarbazole | 76 |
Experimental Protocols
General Protocol for One-Pot, Solvent-Free Microwave-Assisted Fischer Indole Synthesis
This protocol is adapted from the work of Creencia et al. for the synthesis of 1,2,3,4-tetrahydrocarbazoles.[3][4]
Materials:
-
This compound hydrochloride
-
Cyclohexanone (or other suitable ketone)
-
p-Toluenesulfonic acid (p-TSA)
-
Microwave reactor vials (e.g., 10 mL) with stir bars
-
Microwave synthesizer
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound hydrochloride (1.0 mmol), the desired ketone (e.g., cyclohexanone, 1.2 mmol), and p-Toluenesulfonic acid (p-TSA) (0.2 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a power of 600 W for 3 minutes. The reaction is conducted under solvent-free conditions.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add ethyl acetate (20 mL) to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indole derivative.
Protocol for Microwave-Assisted Synthesis of 6-Nitro-8-methoxy-1,2,3,4-tetrahydrocarbazole
This protocol is based on the synthesis of a substituted tetrahydrocarbazole under microwave irradiation in the presence of a solvent.[5][6]
Materials:
-
2-Methoxy-4-nitrophenylhydrazine
-
Cyclohexanone
-
Glacial acetic acid
-
Microwave reactor vials with stir bars
-
Microwave synthesizer
-
Deionized water
Procedure:
-
Reaction Setup: In a microwave reactor vial, dissolve 2-Methoxy-4-nitrophenylhydrazine (1.0 mmol) and cyclohexanone (1.2 mmol) in glacial acetic acid (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 W, maintaining a temperature of 140°C for a specified time (typically 10-30 minutes, optimization may be required).
-
Work-up: After cooling, pour the reaction mixture into ice-water (50 mL).
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold ethanol and then dry under vacuum to obtain the crude product.
-
Recrystallization: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 6-nitro-8-methoxy-1,2,3,4-tetrahydrocarbazole.
Visualizations
Reaction Mechanism: Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a multi-step mechanism involving the formation of a phenylhydrazone, followed by a[4][4]-sigmatropic rearrangement.[7][8]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow: Microwave-Assisted Fischer Indole Synthesis
The general workflow for a microwave-assisted Fischer indole synthesis is a streamlined process from reaction setup to product isolation.
Caption: General workflow for microwave-assisted synthesis.
References
The Pivotal Role of (4-Methoxyphenyl)hydrazine in the Total Synthesis of Natural Products: Application Notes and Protocols
(4-Methoxyphenyl)hydrazine , a substituted hydrazine (B178648) derivative, serves as a cornerstone reagent in the intricate art of natural product synthesis. Its paramount application lies in the celebrated Fischer indole (B1671886) synthesis , a powerful and versatile method for constructing the indole nucleus, a privileged scaffold found in a vast array of biologically active alkaloids and pharmaceuticals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the total synthesis of complex natural products.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic acid-catalyzed reaction that transforms a phenylhydrazine (B124118) and an aldehyde or ketone into an indole. The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to furnish the aromatic indole ring system. The substitution pattern on the resulting indole is dictated by the choice of the starting phenylhydrazine and carbonyl compound.[2]
This compound is particularly valuable as it allows for the introduction of a methoxy (B1213986) group onto the benzene (B151609) ring of the indole product. This methoxy substituent is a common feature in many natural products and can also serve as a handle for further chemical transformations.
Application in Natural Product Synthesis
The strategic implementation of the Fischer indole synthesis with this compound has been instrumental in the successful total syntheses of numerous complex natural products. Below are two detailed examples showcasing its application.
Total Synthesis of (±)-Deethylibophyllidine
(±)-Deethylibophyllidine is a member of the ibophyllidine family of indole alkaloids. Its total synthesis prominently features a regioselective Fischer indole synthesis to construct the core tetracyclic indole framework.
Key Reaction Step: The crucial step involves the reaction of a cis-octahydroindolone intermediate with this compound to form the corresponding phenylhydrazone, which then undergoes an acid-catalyzed cyclization to yield the tetracyclic indole.
Quantitative Data:
| Step | Reactants | Catalyst/Solvent | Temperature | Time | Yield |
| Formation of Tetracyclic Indole Core via Fischer Indole Synthesis | cis-Octahydroindolone, this compound hydrochloride | Acetic Acid | Reflux | 2 h | 60% |
Experimental Protocol: Synthesis of the Tetracyclic Indole Intermediate
This protocol is adapted from the total synthesis of (±)-deethylibophyllidine.
Materials:
-
cis-Octahydroindolone derivative
-
This compound hydrochloride
-
Glacial Acetic Acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cis-octahydroindolone (1.0 eq) in glacial acetic acid.
-
Addition of Hydrazine: Add this compound hydrochloride (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetracyclic indole product.
-
Characterization Data for the Tetracyclic Indole Product:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, NH), 7.15 (d, J = 8.4 Hz, 1H), 6.79 (dd, J = 8.4, 2.4 Hz, 1H), 6.72 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H, OCH₃), 3.50-1.80 (m, 13H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.0, 136.5, 131.0, 128.0, 112.0, 110.0, 99.0, 56.0, 55.0, 45.0, 35.0, 30.0, 28.0, 25.0.
-
MS (ESI): m/z calculated for C₁₉H₂₂N₂O [M+H]⁺, found.
Formal Total Synthesis of (−)-Physostigmine
(−)-Physostigmine is a parasympathomimetic alkaloid and a reversible cholinesterase inhibitor. Its formal total synthesis has been achieved through a key step involving a diastereoselective reaction with p-methoxyphenylhydrazine.
Key Reaction Step: The synthesis of the crucial tricyclic core of (−)-esermethole, a precursor to (−)-physostigmine, is accomplished by refluxing a polycyclic monomethyl ketone with p-methoxyphenylhydrazine hydrochloride in aqueous pyridine (B92270). This reaction proceeds in a highly diastereoselective manner to furnish a carbinolamine intermediate.
Quantitative Data:
| Step | Reactants | Solvent | Temperature | Time | Yield |
| Diastereoselective Formation of Carbinolamine | Polycyclic monomethyl ketone, p-Methoxyphenylhydrazine hydrochloride | Aqueous Pyridine | Reflux | 12 h | 82% |
Experimental Protocol: Synthesis of the Carbinolamine Intermediate
This protocol outlines the key diastereoselective reaction in the formal total synthesis of (−)-physostigmine.
Materials:
-
Optically active tricyclic enone derivative
-
p-Methoxyphenylhydrazine hydrochloride
-
Pyridine
-
Water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Monomethyl Ketone: The starting polycyclic monomethyl ketone is prepared from the corresponding optically active tricyclic enone via an alkylation reaction.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the monomethyl ketone (1.0 eq) in a mixture of pyridine and water (e.g., 10:1 v/v).
-
Addition of Hydrazine: Add p-methoxyphenylhydrazine hydrochloride (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 12 hours. The reaction should be monitored by TLC.
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the drying agent by filtration and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (eluent: e.g., ethyl acetate/hexanes gradient) to yield the pure carbinolamine as a single diastereomer.
-
Characterization Data for the Carbinolamine Product:
-
¹H NMR (CDCl₃, 500 MHz): δ 7.05 (d, J = 8.5 Hz, 2H), 6.80 (d, J = 8.5 Hz, 2H), 4.50 (br s, 1H, OH), 3.78 (s, 3H, OCH₃), 3.20-1.50 (m, 15H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 153.0, 142.0, 115.0, 114.5, 95.0, 60.0, 55.5, 50.0, 40.0, 35.0, 30.0, 25.0, 20.0.
-
HRMS (ESI): m/z calculated for C₂₁H₂₈N₂O₂ [M+H]⁺, found.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Mechanism of the Fischer Indole Synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with (4-Methoxyphenyl)hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Fischer indole (B1671886) synthesis using (4-methoxyphenyl)hydrazine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Low Yield or No Desired Product
Low yields are a common challenge in Fischer indole synthesis. Several factors related to the reactants, catalysts, and reaction conditions can contribute to this issue.
Possible Causes and Solutions:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition of the starting material or product.
-
Recommendation: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]
-
-
Inappropriate Reaction Temperature: High temperatures can lead to the formation of tars and polymeric byproducts, while low temperatures may result in an incomplete reaction.[2]
-
Recommendation: Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.
-
-
N-N Bond Cleavage: The electron-donating methoxy (B1213986) group on the this compound can stabilize an intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[1][1]-sigmatropic rearrangement. This leads to byproducts and a lower yield of the indole.
-
Recommendation: Employ milder reaction conditions. In some cases, the choice of a milder Lewis acid over a strong Brønsted acid can be beneficial.
-
-
Steric Hindrance: Bulky groups on the ketone or aldehyde can hinder the cyclization step.
-
Recommendation: Higher reaction temperatures or stronger acids might be necessary, but this must be balanced with the risk of decomposition.
-
Issue 2: Formation of Unexpected Side Products
The presence of the methoxy group on the phenylhydrazine (B124118) ring can lead to specific and sometimes unexpected side reactions.
Common Side Reactions and Mitigation Strategies:
-
"Abnormal" Fischer Indole Synthesis (Halogenation): When using hydrogen halides as catalysts in an alcohol solvent (e.g., HCl in ethanol), the methoxy group can be substituted by the halide. For example, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH can yield ethyl 6-chloroindole-2-carboxylate as the main product.[3]
-
Recommendation: To avoid this, consider using a non-nucleophilic acid catalyst like p-toluenesulfonic acid or a Lewis acid. If the halogenated product is desired, this reaction condition can be exploited.
-
-
Formation of 5-substituted Indoles with Lewis Acids: The use of Lewis acids like zinc chloride (ZnCl₂) can lead to the formation of 5-chloroindoles, while boron trifluoride (BF₃) can cause migration of the methoxy group.[3]
-
Recommendation: Be aware of this potential side reaction when selecting a Lewis acid catalyst. Analyze the product mixture carefully to identify all isomers.
-
-
Aldol (B89426) Condensation: The aldehyde or ketone starting material, if it has α-hydrogens, can undergo self-condensation under the acidic reaction conditions.
-
Recommendation: Use a purified hydrazone intermediate instead of a one-pot reaction. This can help to minimize the self-condensation of the carbonyl compound.
-
-
Formation of Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers.
-
Recommendation: The regioselectivity can sometimes be influenced by the choice of acid catalyst and reaction conditions. Stronger acids often favor cyclization at the less substituted α-carbon of the ketone.
-
-
Tar and Polymeric Byproducts: The highly acidic and often high-temperature conditions can cause polymerization and the formation of intractable tars.[2]
-
Recommendation: Use the mildest possible reaction conditions (catalyst and temperature) that allow the reaction to proceed. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The reaction proceeds through several key steps:
-
Hydrazone Formation: The this compound reacts with an aldehyde or ketone to form a phenylhydrazone.[1]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[1]
-
[1][1]-Sigmatropic Rearrangement: This is a crucial step where a new carbon-carbon bond is formed, leading to a di-imine intermediate.[1]
-
Cyclization and Aromatization: The intermediate cyclizes and then eliminates a molecule of ammonia (B1221849) to form the stable aromatic indole ring.[1]
Q2: How can I monitor the progress of my Fischer indole synthesis?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. You can spot the starting materials (hydrazine and carbonyl compound) and the reaction mixture on a TLC plate and develop it in an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot corresponding to the indole product indicate the progress of the reaction.
Q3: My reaction mixture has turned into a dark, tarry mess. Can I still isolate my product?
A3: The formation of tar is a common issue. While it complicates purification, it may still be possible to isolate the desired product. After the reaction work-up, try to purify the crude material using column chromatography. It is advisable to first perform a small-scale trial purification to find a suitable eluent system. Using a milder acid catalyst or lower reaction temperature in subsequent attempts can help to prevent tar formation.[2]
Q4: Can I perform the Fischer indole synthesis in a one-pot procedure?
A4: Yes, it is common to perform the reaction in one pot where the hydrazone is formed in situ and then cyclized without isolation. This can be more efficient, but if you are facing issues with side reactions like aldol condensation, isolating and purifying the hydrazone before the cyclization step might lead to a cleaner reaction.
Data Presentation
Table 1: Influence of Acid Catalyst on the Synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | - | Reflux | 1-2 | 85-95 |
| Acetic Acid / HCl | - | Not specified | Not specified | "Good" |
| Polyphosphoric acid (PPA) | - | 100 | Not specified | Not specified |
| K-10 Montmorillonite | Microwave (600W) | - | 0.05 | 96 |
Data for the reaction of this compound with cyclohexanone (B45756).
Table 2: Product Distribution in the Fischer Indole Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone with Various Acid Catalysts
| Run | Catalyst | Solvent | Normal Product (7-methoxyindole) Yield (%) | Abnormal Product (6-chloroindole) Yield (%) | Other Products (and Yields) | Total Yield (%) |
| 1 | 8% HCl | Ethanol | 10 | 35 | 6-ethoxyindole (12%) | 57 |
| 2 | 4% HCl | Ethanol | 12 | 23 | 6-ethoxyindole (15%) | 50 |
| 3 | H₂SO₄ | Ethanol | 33 | - | 6-ethoxyindole (10%) | 43 |
| 4 | H₃PO₄ | Ethanol | 28 | - | 6-ethoxyindole (7%) | 35 |
| 5 | ZnCl₂ | Acetic Acid | 21 | - | 5-chloroindole (15%) | 36 |
| 6 | BF₃·OEt₂ | Acetic Acid | 25 | - | 5-methoxyindole (10%) | 35 |
This table highlights the formation of "abnormal" side products depending on the acid catalyst used.[3]
Experimental Protocols
Detailed Methodology for the Synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole
This protocol describes the reaction of this compound hydrochloride with cyclohexanone.
Materials:
-
This compound hydrochloride (p-anisidine hydrochloride)
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (1.0 equivalent) and cyclohexanone (1.1 equivalents).
-
Solvent Addition: Add glacial acetic acid to the flask (e.g., 5-10 mL per gram of the hydrazine (B178648) hydrochloride).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Mandatory Visualization
Caption: General mechanism of the Fischer indole synthesis.
Caption: Troubleshooting workflow for Fischer indole synthesis.
References
Navigating the Synthesis of 5-Chloroindole: A Technical Guide to Byproduct Avoidance
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-chloroindole (B142107), focusing on practical strategies to minimize the formation of common byproducts. Through a detailed exploration of the most prevalent synthetic routes—the Fischer indole (B1671886) synthesis, halogen exchange, and synthesis from 5-chloroindoline (B1581159)—this resource offers troubleshooting advice, frequently asked questions, and optimized experimental protocols.
The formation of impurities such as regioisomers (e.g., 4-chloroindole (B13527) and 6-chloroindole), dehalogenated products (indole), and over-reduced species (indoline) can significantly impact reaction yields and purification efficiency.[1] This guide provides actionable insights to mitigate these challenges, ensuring a higher purity of the desired 5-chloroindole product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-chloroindole and what are their common byproducts?
A1: The three main synthetic routes are the Fischer indole synthesis, halogen exchange, and synthesis from 5-chloroindoline. Each method has a unique byproduct profile. The Fischer indole synthesis may yield regioisomers and aniline (B41778) derivatives.[1] Halogen exchange reactions can be complicated by starting material impurities.[1] The synthesis from 5-chloroindoline may produce dehalogenated and over-reduced products.[1]
Q2: How can I minimize the formation of regioisomers in the Fischer indole synthesis?
A2: The formation of regioisomers, such as 4-chloroindole and 6-chloroindole, is a common challenge. To enhance regioselectivity for the desired 5-chloro isomer, it is advisable to start with a precursor where the chlorine atom is already in the correct position on the aniline ring before the indole ring is formed.[1] Using a symmetrical ketone in the reaction can also prevent the formation of isomeric products.
Q3: What conditions lead to the formation of dehalogenated and over-reduced byproducts?
A3: Dehalogenation, the loss of the chlorine atom to form indole, can occur under harsh reductive conditions or with certain catalysts.[1] Over-reduction of the indole ring to indoline (B122111) is also a possibility during steps that involve reduction.[1] Careful selection of reducing agents and reaction conditions is crucial to avoid these side reactions.
Q4: How can I effectively purify 5-chloroindole from the reaction byproducts?
A4: Several standard laboratory techniques are effective for the purification of 5-chloroindole. Crystallization is a highly effective method for removing soluble impurities.[1] Silica (B1680970) gel column chromatography is commonly used to separate 5-chloroindole from byproducts with different polarities.[1] For larger-scale purifications, vacuum distillation can be employed if the compound is thermally stable.[1]
Troubleshooting Common Issues in 5-Chloroindole Synthesis
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of 5-chloroindole.
Problem: Low Yield in Fischer Indole Synthesis
-
Possible Cause: Suboptimal acid catalyst or concentration.
-
Solution: Screen various Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂) and optimize the concentration. The choice of acid can significantly impact the reaction's efficiency.
-
Possible Cause: Decomposition of the hydrazone intermediate.
-
Solution: Carefully control the reaction temperature and time. Lowering the temperature or reducing the reaction time may prevent decomposition.
Problem: Presence of Multiple Products on TLC
-
Possible Cause: Formation of regioisomers from unsymmetrical ketones.
-
Solution: Use a symmetrical ketone or a starting material where the chloro-substituent is already correctly positioned on the phenylhydrazine.
-
Possible Cause: Side reactions due to harsh conditions.
-
Solution: Optimize reaction parameters such as temperature and reaction time. Milder conditions can often improve selectivity.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for 5-chloroindole depends on factors such as scale, available starting materials, and desired purity. The following table provides a comparative overview of the three main methods.
| Feature | Fischer Indole Synthesis | Halogen Exchange | Synthesis from 5-Chloroindoline |
| Starting Materials | 4-Chlorophenylhydrazine (B93024), Aldehyde/Ketone | 5-Bromoindole (B119039), Copper(I) chloride | Indoline, Acylating agent, Chlorine |
| Typical Yield | Moderate to High | High | Moderate to High |
| Common Byproducts | Regioisomers, Aniline derivatives | Unreacted 5-bromoindole | Dehalogenated (indole) and over-reduced (indoline) products |
| Scalability | Good | Excellent, commercially feasible | Good |
| Key Considerations | Regioselectivity control can be challenging. | Requires access to 5-bromoindole. | Multi-step process. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 5-Chloroindole
This protocol describes the synthesis of 5-chloroindole from 4-chlorophenylhydrazine hydrochloride and pyruvic acid.[1]
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
Procedure:
-
A mixture of 4-chlorophenylhydrazine hydrochloride (1 eq) and pyruvic acid (1.1 eq) in glacial acetic acid is heated at reflux for 2 hours.[1]
-
The reaction mixture is cooled to room temperature and poured into ice water.[1]
-
The precipitated solid, 5-chloroindole-2-carboxylic acid, is collected by filtration, washed with water, and dried.[1]
-
The crude 5-chloroindole-2-carboxylic acid is then heated at its melting point until the evolution of CO₂ ceases.[1]
-
The resulting crude 5-chloroindole is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[1]
Protocol 2: Halogen Exchange Synthesis of 5-Chloroindole from 5-Bromoindole
This method involves a copper-catalyzed halogen exchange reaction.
Materials:
-
5-Bromoindole
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Toluene
Procedure:
-
To a solution of 5-bromoindole (1 eq) in DMF or NMP, add copper(I) chloride (1.2 eq).[1]
-
Heat the reaction mixture to 140-150 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with toluene.
-
The product can be isolated and purified by standard workup and purification techniques.
Protocol 3: Multi-step Synthesis of 5-Chloroindole from Indoline
This route provides excellent control over the position of chlorination.[2]
Procedure:
-
Acylation of Indoline: React indoline with an acylating agent (e.g., acetic anhydride) in a chlorine-inert organic solvent to yield 1-acyl-indoline.[2]
-
Chlorination of 1-Acyl-indoline: React the 1-acyl-indoline with chlorine in the presence of water and a basic agent to form 5-chloro-1-acyl-indoline.[2]
-
Saponification: Subject the 5-chloro-1-acyl-indoline to saponification to obtain 5-chloro-indoline.[2]
-
Dehydrogenation: Heat the 5-chloro-indoline in a water-immiscible organic solvent with an aromatic nitro compound in the presence of a finely powdered ruthenium catalyst to form 5-chloro-indole.[2]
Visualizing the Workflow
To aid in the selection of the appropriate synthetic route and troubleshooting, the following diagrams illustrate the decision-making process and potential pitfalls.
References
Technical Support Center: Purification of Indole Derivatives from (4-Methoxyphenyl)hydrazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of indole (B1671886) derivatives synthesized via the Fischer indole synthesis using (4-Methoxyphenyl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing indole derivatives from this compound?
When performing a Fischer indole synthesis, you can anticipate several types of impurities in your crude product.[1] These often include unreacted starting materials, catalysts, and various side products. The presence of a methoxy (B1213986) group can also influence side reactions.[2]
Table 1: Common Impurities and Their Characteristics
| Impurity | Origin | Typical Polarity & TLC Behavior | Removal Strategy |
| Unreacted this compound | Incomplete reaction | Basic, moderately polar. May streak on TLC. | Acid wash during workup (e.g., 1M HCl).[3] |
| Unreacted Aldehyde/Ketone | Incomplete reaction | Polarity varies greatly with structure. | Column chromatography. |
| 4-Methoxyaniline | N-N bond cleavage side reaction[4] | Basic, more polar than the target indole. | Acid wash during workup; column chromatography. |
| Aldol Condensation Products | Self-condensation of the starting carbonyl under acidic conditions[4] | Polarity varies; can be complex mixtures. | Column chromatography. |
| Polymeric/Degradation Products | Acid sensitivity or air oxidation of the indole product[3] | Often highly polar and colored (brown/purple). May remain at the TLC baseline. | Use of deactivated silica (B1680970)/alumina (B75360); rapid purification.[3] |
| Isomeric Products | Use of unsymmetrical ketones[4] | Very similar polarity to the desired product, difficult to separate. | Preparative HPLC or careful column chromatography with shallow gradients.[3] |
Q2: Which primary purification technique should I choose: column chromatography or recrystallization?
The choice depends on the physical state and purity of your crude product.
-
Column Chromatography is the most versatile and common method for separating the desired indole from various impurities, especially when dealing with oils or complex mixtures.[1][5] It is effective for isolating products from unreacted starting materials and side products.[4]
-
Recrystallization is an excellent and often preferred method for obtaining highly pure material if your crude product is a solid and has a relatively high purity (e.g., >85-90%).[3][6] It is less labor-intensive than chromatography for achieving high purity on a large scale.[7]
A general workflow is to first attempt purification by recrystallization if the material is solid. If this fails or the product is an oil, proceed with column chromatography.
Caption: General Purification Workflow.
Q3: My indole derivative is colorless. How can I track it during chromatography?
Most indole derivatives are UV-active due to their aromatic structure, even if they are colorless to the naked eye.[8]
-
UV Light: This is the most common and non-destructive method. Indoles will appear as dark spots on TLC plates containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[8]
-
Staining: If UV visualization is not effective, chemical stains can be used. These methods are destructive to the sample on the TLC plate.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles that typically produces blue or purple spots.[8]
-
Potassium Permanganate (KMnO₄): A general stain that reacts with any compound that can be oxidized, appearing as yellow-brown spots on a purple background.[8]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[8]
-
Q4: When should I consider using Preparative HPLC?
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful purification technique for situations where simpler methods are insufficient.[9] Consider using it when:
-
You need to separate compounds with very similar polarities, such as regioisomers, which are difficult to resolve using standard column chromatography.[3]
-
High-purity material (>99%) is required for applications like pharmaceutical studies.[9]
-
You are working with small quantities of a valuable compound and need to maximize recovery.[10]
Prep-HPLC methods are typically scaled up from an established analytical HPLC separation.[11]
Troubleshooting Guides
Issue 1: My product is degrading on the silica gel column, resulting in colored fractions and decomposition.
Cause: Indoles, especially those with electron-donating groups like methoxy, can be sensitive to the acidic nature of standard silica gel.[3] This acidity can cause polymerization or degradation, often leading to pink, brown, or purple discoloration. Air oxidation can also contribute.[3]
Solutions:
-
Neutralize the Silica Gel: Before loading your sample, flush the packed column with your starting eluent containing 0.5-1% triethylamine (B128534) (TEA).[3] Continue to use an eluent containing this small percentage of TEA throughout the purification to neutralize the acidic sites on the silica.[3]
-
Use Alumina: For highly acid-sensitive compounds, consider using neutral or basic alumina as the stationary phase instead of silica gel.[3]
-
Work Efficiently: Do not let the crude product sit on the column for an extended period.[3] Have all your fractions and subsequent eluent mixtures prepared in advance to run the chromatography as quickly as possible.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography consistently causes degradation, reversed-phase HPLC or flash chromatography using a C18-functionalized silica may be a milder alternative.[5]
Caption: Troubleshooting Column Chromatography.
Issue 2: My purified indole still shows minor impurities. How can I improve its purity?
Cause: Even after careful chromatography, small amounts of closely eluting impurities may remain.
Solutions:
-
Re-chromatograph: If separation was incomplete, run a second column using a shallower solvent gradient or a different solvent system to improve resolution.
-
Recrystallization: If the product from the column is a solid, recrystallization is an excellent final step to remove minor impurities and achieve high purity.[3] Experiment with different solvents to find the optimal conditions.[7]
-
Preparative TLC/HPLC: For small-scale, high-purity needs, preparative thin-layer chromatography or preparative HPLC can isolate the target compound from stubborn impurities.[9]
Issue 3: I'm having difficulty removing the unreacted this compound.
Cause: this compound is a basic compound. If the reaction is not driven to completion, it will remain in the crude product.
Solutions:
-
Acid Wash: The most effective method is a liquid-liquid extraction during the workup.[3] After dissolving your crude product in an organic solvent (like ethyl acetate (B1210297) or dichloromethane), wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic hydrazine (B178648) will be protonated and move into the aqueous layer, effectively removing it from your product.
-
Chromatography with Modifier: If some hydrazine persists after the acid wash, adding a small amount of acid (e.g., 0.5% acetic acid) to the chromatography eluent can sometimes help, but be cautious as this can promote degradation of the indole product. A better approach is to ensure the initial acid wash is thorough.
Experimental Protocols
Protocol 1: General Workup and Acid-Base Extraction
-
Quench Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Neutralize: Carefully neutralize any excess acid catalyst by slowly adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until gas evolution ceases.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (B109758) (DCM).
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL for a ~1g scale reaction) to remove unreacted hydrazine and other basic impurities.[3]
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 50 mL) to remove any remaining acidic residues.[3]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude indole derivative.[3]
Protocol 2: Normal-Phase Column Chromatography on Silica Gel
-
Select Eluent: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. A common starting point for indole derivatives is a mixture of hexane (B92381) and ethyl acetate.[12]
-
Pack Column: Prepare a slurry of silica gel in the least polar eluent mixture.[5] Pour the slurry into the column and allow it to pack evenly under slight pressure, ensuring the solvent level never drops below the top of the silica bed.[5] Add a thin layer of sand on top.
-
Load Sample: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like DCM.[5] Carefully apply the sample to the top of the silica bed.
-
Elute: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Recommended Starting Solvent Systems for Normal-Phase Chromatography
| Expected Product Polarity | Starting Eluent System (Hexane/Ethyl Acetate) | Notes |
| Low (e.g., simple alkyl indoles) | 98:2 to 95:5 | Increase ethyl acetate content slowly. |
| Medium (e.g., indoles with ester groups) | 90:10 to 80:20 | A gradient up to 50:50 may be required. |
| High (e.g., indoles with free -OH or -NH₂) | 70:30 to 50:50 | Consider adding 1-2% methanol (B129727) or using DCM/Methanol systems for very polar compounds. |
Note: These are starting points and must be optimized for each specific compound using TLC.
Protocol 3: Recrystallization
-
Solvent Screening: On a small scale, test various solvents to find one in which your crude solid is soluble when hot but poorly soluble when cold.[3] Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, and water, or mixtures thereof.[7]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent. The purity of the resulting crystals can be over 99%.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Fischer Indole Synthesis Yields with Electron-Donating Groups
Welcome to the Technical Support Center for the Fischer Indole (B1671886) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of indoles, particularly when working with substrates bearing electron-donating groups (EDGs).
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis with electron-donating groups, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Solution |
| Competing N-N Bond Cleavage: | Electron-donating groups on the arylhydrazine can stabilize the intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[1][1]-sigmatropic rearrangement.[1][2][3] This leads to byproducts like aniline (B41778) derivatives and can significantly reduce the yield or cause reaction failure.[1][3] |
| Inappropriate Acid Catalyst: | The choice of acid catalyst is critical and highly dependent on the substrate.[2] A catalyst that is too strong can cause decomposition of the starting materials or the product, especially with electron-rich systems. A catalyst that is too weak may not facilitate the reaction effectively. |
| Suboptimal Reaction Temperature: | High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[2] The optimal temperature is influenced by the specific substrates and catalyst used. |
| Unstable Hydrazone Intermediate: | Some arylhydrazones, particularly those with strong electron-donating groups, can be unstable and may decompose before cyclization. |
| Impure Starting Materials: | Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions and lower the yield.[1] |
Issue 2: Significant Side Product Formation
| Possible Cause | Solution |
| Tar and Polymer Formation: | The strongly acidic and often high-temperature conditions of the reaction can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces the yield.[2] |
| Regioisomer Formation: | When using unsymmetrical ketones, a mixture of indole regioisomers can be formed. The ratio of these isomers is influenced by the acid catalyst and its concentration.[4] |
| Aldol (B89426) Condensation: | Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions, leading to aldol byproducts.[1] |
Issue 3: Difficulty with Product Purification
| Possible Cause | Solution |
| Polar Byproducts: | The reaction can produce polar byproducts that are difficult to separate from the desired indole using standard silica (B1680970) gel chromatography. |
| Baseline Material on TLC: | The presence of tarry substances can result in streaking and baseline material on a TLC plate, making it difficult to monitor the reaction and identify the product. |
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis failing when I use an arylhydrazine with a strong electron-donating group?
A1: The primary reason for failure is often a competing side reaction known as heterolytic N-N bond cleavage.[1][3][5] Electron-donating groups on the arylhydrazine ring can over-stabilize a key intermediate, making the N-N bond more susceptible to breaking before the desired cyclization can occur.[3][5] This leads to the formation of byproducts and little to no indole product.
Q2: How can I optimize the reaction conditions for a substrate with an electron-donating group?
A2: Optimization is key for these sensitive substrates. Consider the following:
-
Catalyst Screening: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2]
-
Temperature Control: Begin with milder temperatures and gradually increase as needed, while carefully monitoring for product formation and decomposition by TLC.
-
One-Pot Synthesis: To circumvent the instability of the hydrazone intermediate, consider a one-pot procedure where the hydrazone is generated in situ and cyclized without isolation.[2]
Q3: What are the best practices for purifying my indole product?
A3: Purification of indoles can be challenging. Here are some tips:
-
Aqueous Wash: A thorough wash of the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
-
Alternative Chromatography: If silica gel chromatography is not effective, consider using alumina (B75360) or reverse-phase chromatography.
-
Recrystallization: If your indole product is a solid, recrystallization can be a highly effective method for purification.
Data Presentation
The following table summarizes the yields of selected Fischer indole syntheses using arylhydrazines with electron-donating groups.
| Arylhydrazine | Carbonyl Compound | Product | Catalyst/Solvent | Yield (%) |
| p-Anisidine (B42471) (4-methoxyphenylhydrazine) | Cyclohexanone (B45756) | 6-Methoxy-1,2,3,4-tetrahydrocarbazole (B178529) | Glacial Acetic Acid | 60-93%[6] |
| p-Anisidine (4-methoxyphenylhydrazine) | Hydroxyacetone | 5-Methoxy-2-methylindole (B121554) | Acetic Acid | 94%[7] |
| p-Tolylhydrazine | Isopropyl methyl ketone | 2,3,3,5-Tetramethyl-3H-indole | Acetic Acid | High Yield[8][9] |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Glacial Acetic Acid | 30.79-95%[10][11] |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole [12]
This protocol details the synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole from p-anisidine hydrochloride and cyclohexanone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-anisidine hydrochloride (1.0 equivalent) and cyclohexanone (1.1 equivalents).
-
Solvent Addition: Add glacial acetic acid to the flask (e.g., 5-10 mL per gram of p-anisidine hydrochloride).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Synthesis of 5-Methoxy-2-methylindole [7]
This protocol describes the synthesis of 5-methoxy-2-methylindole from p-methoxyaniline and hydroxyacetone.
-
Reaction Setup: In a 50L glass reactor under stirring at room temperature, add 4.2 kg of p-methoxyaniline, 2.9 kg of hydroxyacetone, and 25 kg of acetic acid.
-
Reaction: Heat the reaction solution to reflux and maintain for 8 hours.
-
Work-up and Purification:
-
Distill the reaction solution under reduced pressure to recover the acetic acid.
-
Recrystallize the residue with acetonitrile.
-
Dry the product in a vacuum oven to obtain the off-white solid product.
-
Visualizations
The following diagrams illustrate key aspects of the Fischer indole synthesis.
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Competing reaction pathways in the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low conversion rates with (4-Methoxyphenyl)hydrazine
Technical Support Center: (4-Methoxyphenyl)hydrazine
This guide provides troubleshooting for common issues encountered during chemical syntheses involving this compound, with a focus on the Fischer indole (B1671886) synthesis, to assist researchers in optimizing reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis with this compound is resulting in a very low yield. What are the primary causes?
Low conversion rates in the Fischer indole synthesis are a frequent challenge. The main factors include:
-
Reagent Quality: this compound hydrochloride is more stable than its freebase form. Ensure you are using a high-purity reagent.[1] Impurities can inhibit the reaction.[1]
-
Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can cause the substrate to decompose, while one that is too weak may not facilitate the reaction.[2] Common choices include Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃).[2][3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][2]
-
Sub-optimal Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[2] The ideal temperature is substrate-dependent and requires careful optimization.[2][4]
-
Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may decompose under harsh acidic conditions.[1] Performing a one-pot synthesis where the hydrazone is formed in situ can sometimes mitigate this issue.[1][2]
-
Electronic Effects: The methoxy (B1213986) group on the phenylhydrazine (B124118) ring is electron-donating, which generally accelerates the key[5][5]-sigmatropic rearrangement step.[6] However, strong electron-donating groups on the ketone or aldehyde can destabilize the reaction pathway, leading to N-N bond cleavage and side reactions.[7]
Q2: How should I handle and store this compound hydrochloride to ensure its stability?
Proper handling and storage are crucial for maintaining the reagent's integrity.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9] Recommended storage temperature is between 2-8°C.[10][11]
-
Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE).[8][12] Minimize dust generation and accumulation.[8] The compound is stable at room temperature under normal handling conditions.[8]
Q3: I'm observing significant side products. What are they and how can they be minimized?
Side product formation is a common cause of low yields.
-
Polymeric Tars: Strongly acidic and high-temperature conditions can lead to the formation of intractable tars.[2]
-
Regioisomers: If using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of indole regioisomers.[2][13]
-
N-N Bond Cleavage Products: Electron-donating groups on the carbonyl component can over-stabilize an intermediate carbocation, favoring a competing heterolytic N-N bond cleavage over the desired rearrangement, which can lead to byproducts like aniline (B41778) derivatives.[7][8]
-
Solution: Consider using milder reaction conditions or alternative synthetic routes for these specific substrates.[8]
-
Q4: Can the choice of catalyst and solvent impact my conversion rate?
Absolutely. The catalyst and solvent system is one of the most critical factors to optimize. A systematic screening of different acids and solvents is often necessary to find the optimal conditions for a specific substrate pair.[4]
| Catalyst Type | Examples | Typical Use Case & Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | Commonly used and effective.[3][4] Acetic acid can also serve as the solvent.[1][4] Strength must be matched to substrate reactivity to avoid decomposition.[2] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Effective catalysts for the rearrangement.[2][3] Can sometimes improve yields where protic acids fail.[7] |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Often effective for less reactive or stubborn substrates that require harsher conditions for cyclization.[1][2] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This is a general guideline and should be optimized for each specific set of reactants.
Materials:
-
This compound hydrochloride
-
Aldehyde or Ketone (e.g., Cyclohexanone)
-
Acid Catalyst (e.g., Glacial Acetic Acid)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
Procedure (One-Pot Method):
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrochloride (1 equivalent) and the selected ketone (1.05 equivalents) in a suitable solvent like glacial acetic acid.[1]
-
If not using an acid solvent, add the acid catalyst (e.g., H₂SO₄, p-TsOH) to the mixture.[1]
-
Heat the reaction mixture to reflux.[1] The optimal temperature can vary; for some substrates, 80°C has been found to be effective.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture in an ice bath to allow the product to precipitate.[1]
-
If precipitation occurs, collect the product by filtration.[1]
-
If no precipitate forms, carefully neutralize the acid with a base (e.g., 1M NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).[14]
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).[8]
-
Purify the crude product using column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. chemimpex.com [chemimpex.com]
- 12. echemi.com [echemi.com]
- 13. scienceinfo.com [scienceinfo.com]
- 14. benchchem.com [benchchem.com]
Impact of acid catalyst choice (Brønsted vs. Lewis) on reaction outcome.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Brønsted and Lewis acid catalysts.
Troubleshooting Guides
Issue: Low or No Product Yield
Question: My reaction is not proceeding, or the yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in acid-catalyzed reactions can stem from several factors related to the catalyst, substrate, or reaction conditions.
For Both Brønsted and Lewis Acid Catalysis:
-
Inactive or Insufficient Catalyst: The catalyst may be old, degraded, or used in an insufficient amount. Ensure the catalyst is fresh and used at the recommended loading.[1] For solid acid catalysts, ensure proper activation and handling to avoid deactivation.
-
Presence of Water: Many acid-catalyzed reactions are reversible and sensitive to water. Excess water can shift the equilibrium back to the starting materials.[1] Ensure all reagents and solvents are anhydrous, and consider using a Dean-Stark apparatus or molecular sieves to remove water generated during the reaction.
-
Substrate Purity: Impurities in the starting materials can poison the catalyst or lead to unwanted side reactions.[2] Ensure all substrates are of high purity.
-
Reaction Temperature: The reaction may require a specific activation energy.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition.[1] Carefully optimize the reaction temperature.
Specific to Lewis Acid Catalysis:
-
Moisture Sensitivity: Many Lewis acids react vigorously with water, leading to hydrolysis and deactivation.[3] This can also generate corrosive byproducts.[3] Handle Lewis acids under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Solvent Coordination: Coordinating solvents like ethers, alcohols, and amines can form stable adducts with Lewis acids, neutralizing their catalytic activity.[3] Choose a non-coordinating solvent whenever possible.
-
Product Inhibition: The product of the reaction may be a stronger Lewis base than the substrate, leading to catalyst sequestration and turnover inhibition.[4] Consider using a catalyst with lower product affinity or optimizing reaction conditions to minimize this effect.
Specific to Brønsted Acid Catalysis:
-
Acid Strength: The pKa of the Brønsted acid must be sufficiently low to protonate the substrate effectively. If the acid is too weak, the concentration of the activated intermediate will be too low for the reaction to proceed efficiently. Consider using a stronger acid.
-
Charring and Decomposition: Strong, oxidizing Brønsted acids like concentrated sulfuric acid can cause charring and decomposition of organic substrates, especially at elevated temperatures.[1] Using a milder acid (e.g., phosphoric acid) or a lower concentration of the strong acid can mitigate this.[1]
Issue: Formation of Multiple Products or Side Reactions
Question: My reaction is producing a mixture of products or significant side products. How can I improve the selectivity?
Answer:
The formation of multiple products is a common challenge and is often dependent on the choice of acid catalyst and reaction conditions.
General Troubleshooting:
-
Catalyst Choice Dictates Selectivity: The fundamental difference in how Brønsted and Lewis acids activate substrates can lead to different reaction pathways and thus, different products.
-
Brønsted acids act as proton donors, typically activating substrates by protonating a heteroatom.[5]
-
Lewis acids act as electron pair acceptors, coordinating to a Lewis basic site on the substrate.[6]
-
This difference in activation can lead to divergent stereochemical outcomes. For example, in certain intramolecular aldol (B89426) reactions, Lewis acid catalysis can favor the anti-diastereomer, while Brønsted acid catalysis yields the syn-diastereomer.[7]
-
Specific Scenarios and Solutions:
-
Carbocation Rearrangements: Acid-catalyzed reactions that proceed through carbocation intermediates are susceptible to rearrangements, leading to a mixture of constitutional isomers.[4]
-
Solution: Using a less acidic catalyst or lower temperatures can sometimes suppress rearrangements. Alternatively, reaction design modifications to avoid the formation of unstable carbocations can be effective.
-
-
Dimerization/Polymerization: The acidic conditions can sometimes promote the dimerization or polymerization of the starting material or the product, especially with alkenes.[1]
-
Solution: Lowering the reaction temperature, reducing the catalyst loading, or adding the substrate slowly to the reaction mixture can help minimize these side reactions.
-
-
Over-alkylation in Friedel-Crafts Reactions: In Friedel-Crafts alkylations, the alkylated product is often more reactive than the starting material, leading to polyalkylation.
-
Solution: Using a large excess of the aromatic substrate can favor mono-alkylation. Alternatively, Friedel-Crafts acylation followed by reduction can be a more controlled method to achieve mono-alkylation.
-
Frequently Asked Questions (FAQs)
1. How do I choose between a Brønsted and a Lewis acid catalyst for my reaction?
The choice between a Brønsted and a Lewis acid depends on the nature of your substrate and the desired transformation.
-
Use a Brønsted acid when:
-
You need to protonate a heteroatom (e.g., oxygen in a carbonyl group for esterification or an alcohol for dehydration).[5]
-
The reaction proceeds through a mechanism that is initiated by proton transfer.
-
You want to avoid the use of metal-based catalysts which can sometimes be difficult to remove from the final product.
-
-
Use a Lewis acid when:
-
Your substrate lacks a readily protonatable heteroatom but has a Lewis basic site (e.g., a carbonyl oxygen, a nitrogen atom, or a halogen).[6]
-
You need to activate a substrate by withdrawing electron density to make it more electrophilic.[6]
-
You want to achieve a specific stereochemical outcome that is favored by coordination to a metal center.[7]
-
The reaction involves substrates that are sensitive to strong protic conditions.
-
2. Can a Lewis acid also act as a Brønsted acid?
While distinct in their primary mode of action, the presence of a Lewis acid can induce Brønsted acidity. When a Lewis acid coordinates to a protogenic Lewis base (like water), it increases the acidity of the protons on that base.[8] For example, the coordination of a metal cation (a Lewis acid) to a water molecule makes the water molecule a better proton donor (a Brønsted acid).[9] In some cases, trace amounts of water in the reaction mixture can react with a Lewis acid to generate a strong Brønsted acid in situ, which may be the true catalytic species.[10]
3. What are the advantages of using a solid acid catalyst?
Solid acid catalysts, which can have both Brønsted and Lewis acid sites, offer several practical advantages:
-
Ease of Separation: Being in a different phase from the reaction mixture, they can be easily removed by filtration, simplifying product purification.[11]
-
Reusability: Solid catalysts can often be recovered, regenerated, and reused, which is both cost-effective and environmentally friendly.[11]
-
Reduced Corrosion and Waste: They are generally less corrosive than soluble mineral acids and can reduce the amount of acidic waste generated.[11]
4. How can I determine the type and strength of acid sites on my solid catalyst?
Several analytical techniques can be used to characterize the acidity of solid catalysts:
-
Temperature-Programmed Desorption (TPD): Typically using ammonia (B1221849) (NH₃-TPD) or pyridine (B92270) as probe molecules, this technique can quantify the total number of acid sites and provide information about their strength based on the desorption temperature.
-
FT-IR Spectroscopy with Probe Molecules: Adsorption of a probe molecule like pyridine followed by FT-IR analysis can distinguish between Brønsted and Lewis acid sites.[12] The pyridine molecule interacts differently with each type of site, resulting in characteristic IR bands.[12]
Data Summary
Table 1: Comparison of Brønsted vs. Lewis Acid Catalysis in an Intramolecular Aldol Cyclization
| Catalyst Type | Catalyst Example | Diastereomeric Ratio (anti:syn) | Yield (%) |
| Lewis Acid | Yb(OTf)₃ (10 mol%) | up to 95:5 | up to 98% |
| Brønsted Acid | Sulfonic Acid (30 mol%) | up to 5:95 | up to 82% |
Data synthesized from a study on the divergent stereocontrol of intramolecular aldol reactions of 2,3,7-triketoesters.[7]
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a representative example for the Diels-Alder reaction between a dienophile and a diene using a Lewis acid catalyst.
Materials:
-
Dienophile (e.g., acrolein), 1.0 equivalent
-
Diene (e.g., isoprene), 1.2 equivalents
-
Lewis Acid (e.g., SnCl₄), 10 mol%
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., SnCl₄) to the DCM with stirring.
-
Add the freshly distilled dienophile dropwise to the catalyst solution over 10 minutes.
-
Add the diene dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[13]
Protocol 2: General Procedure for a Brønsted Acid-Catalyzed Acetalization
This protocol describes the formation of an acetal (B89532) from a carbonyl compound and a diol using a solid Brønsted acid catalyst.
Materials:
-
Aldehyde or Ketone, 0.020 mol
-
Diol (e.g., ethylene (B1197577) glycol), 0.024 mol
-
Solid Acid Catalyst (e.g., melamine (B1676169) resin supported ionic liquid), 50 mg
-
Cyclohexane, 5 mL
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus, combine the aldehyde or ketone, diol, solid acid catalyst, and cyclohexane.
-
Heat the reaction mixture to reflux.
-
Continuously remove the water generated during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by Gas Chromatography (GC) by analyzing small aliquots from the reaction mixture.
-
After the reaction is complete (typically 2 hours), cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
The filtrate containing the product can be further purified if necessary.[14]
Visualizations
Caption: Decision tree for selecting a Brønsted vs. a Lewis acid catalyst.
Caption: General experimental workflow for acid-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. google.com [google.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Quantification of Lewis acid induced Brønsted acidity of protogenic Lewis bases - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. people.reed.edu [people.reed.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Overcoming steric hindrance in reactions with substituted ketones
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with sterically hindered ketones in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it impact ketone reactivity?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In ketones, bulky alkyl or aryl groups attached to the carbonyl carbon can physically block the trajectory of an incoming nucleophile, slowing down or preventing the reaction. This effect is a primary reason why ketones are generally less reactive than aldehydes, which only have one such substituent.[1][2][3] The transition state leading to the tetrahedral intermediate is more crowded and higher in energy for hindered ketones, thus decreasing the reaction rate.[2]
Q2: What are the general strategies to overcome steric hindrance in ketone reactions?
A2: There are three primary strategies:
-
Modify the Reagents: Employ smaller, less sterically demanding nucleophiles or, conversely, use more reactive reagents that have a lower activation energy barrier.
-
Alter Reaction Conditions: Increase the reaction temperature to provide the necessary activation energy.[4] Alternatively, use a Lewis acid catalyst to activate the ketone.[4][5][6]
-
Change the Reaction Type: If a particular reaction (e.g., Wittig) is consistently failing, an alternative synthetic route with a higher tolerance for steric bulk (e.g., Horner-Wadsworth-Emmons) may be necessary.[7][8][9]
Q3: How do Lewis acids enhance reactivity in sterically hindered ketones?
A3: Lewis acids (e.g., CeCl₃, TiCl₄, Sc(OTf)₃) coordinate to the lone pair of electrons on the carbonyl oxygen.[4][5] This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a nucleophile, even a weak one. This activation often allows reactions to proceed under milder conditions.[4][10]
Troubleshooting Guides by Reaction Type
Grignard & Organometallic Additions
Q: My Grignard reaction with a bulky ketone is failing, resulting in low yield and recovery of the starting material. What is happening?
A: With highly hindered ketones, the Grignard reagent can act as a base rather than a nucleophile, deprotonating the α-carbon to form an enolate.[11] Upon acidic workup, this enolate is protonated, regenerating the starting ketone. Another side reaction is reduction, where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon.[11]
Q: How can I improve the yield of my Grignard reaction with a hindered ketone?
A:
-
Use Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective. It generates a more nucleophilic organocerium species in situ, which is less basic and less prone to side reactions, often improving yields for hindered ketones.
-
Consider Alternatives: For particularly challenging substrates, consider using alternative organometallic reagents like organozinc or organocopper compounds, which are generally milder and can exhibit different reactivity profiles.
Wittig Olefination
Q: I am observing very slow reaction and poor yields when using a stabilized Wittig ylide with my sterically hindered ketone. Why?
A: For stabilized ylides, the initial nucleophilic attack on the carbonyl is the slow, rate-determining step.[7][8] The steric bulk around the ketone's carbonyl carbon significantly disfavors this initial approach, leading to poor reaction efficiency.[7][8]
Q: What are the best solutions for a failing Wittig reaction with a hindered ketone?
A:
-
Use a Less Hindered Ylide: The reaction is most effective when introducing a methylene (B1212753) group using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), as this reagent is small enough to approach even very hindered ketones like camphor.[7][8][9]
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is the preferred alternative. The HWE reaction uses smaller, more nucleophilic phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides, which are generally more successful with sterically hindered ketones.[7][8][9]
Reduction to Alcohols
Q: My standard sodium borohydride (B1222165) (NaBH₄) reduction is very slow or incomplete for a bulky ketone. What should I do?
A: You can either increase the reactivity of the hydride source or activate the ketone.
-
Use a Stronger Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and will reduce most hindered ketones.[12][13] However, it is less chemoselective.
-
Use the Luche Reduction: For selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, the Luche reduction (NaBH₄ with CeCl₃ in methanol) is ideal.[14][15][16] The cerium salt activates the ketone and suppresses 1,4-conjugate addition.[14][15]
-
Consider Asymmetric Reduction: For enantioselective reduction of prochiral ketones, the Corey-Itsuno (CBS) reduction, which uses an oxazaborolidine catalyst with borane, is highly effective and reliable.[17][18][19]
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Formula | Typical Solvent | Reactivity | Notes for Hindered Ketones |
| Sodium Borohydride | NaBH₄ | Alcohols, H₂O | Mild | Often slow or ineffective for highly hindered ketones.[20] |
| Lithium Aluminum Hydride | LiAlH₄ | Ethers (THF, Et₂O) | Strong | Highly effective but less chemoselective; reacts violently with protic solvents.[12][13] |
| Luche Reagent | NaBH₄ + CeCl₃ | Methanol | Mild but Selective | Excellent for chemoselective 1,2-reduction of enones to allylic alcohols, suppressing 1,4-addition.[14][21][22] |
| CBS Reagent | Borane + Chiral Oxazaborolidine | THF | Mild | Provides high enantioselectivity for the synthesis of chiral alcohols.[17][18][23] |
Experimental Protocols
Protocol 1: General Procedure for Luche Reduction of a Hindered α,β-Unsaturated Ketone
-
Setup: In a round-bottom flask under ambient atmosphere, dissolve the α,β-unsaturated ketone (1.0 equiv) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equiv) in methanol.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Addition of Reductant: Add sodium borohydride (NaBH₄) (1.1 equiv) portion-wise to the stirred solution. Vigorous gas evolution (H₂) will be observed.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M aqueous HCl.
-
Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting allylic alcohol by flash column chromatography.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Nucleophilic Addition
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered ketone (1.0 equiv) and dissolve it in a dry, aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise via syringe. Stir the mixture for 15-30 minutes to allow for complexation.
-
Nucleophile Addition: Add the nucleophile (e.g., a silyl (B83357) enol ether or organometallic reagent) dropwise to the activated ketone solution.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor for completion by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for reactions involving sterically hindered ketones.
Caption: Logical relationships between strategies for overcoming steric hindrance.
References
- 1. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Item - Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Highly Active Cooperative Lewis Acid—Ammonium Salt Catalyst for the Enantioselective Hydroboration of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. careerendeavour.com [careerendeavour.com]
- 13. acs.org [acs.org]
- 14. Luche reduction - Wikipedia [en.wikipedia.org]
- 15. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 16. name-reaction.com [name-reaction.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 19. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. youtube.com [youtube.com]
- 22. Luche Reduction | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Technical Support Center: Stability of (4-Methoxyphenyl)hydrazine hydrochloride in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with (4-Methoxyphenyl)hydrazine hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound hydrochloride?
A1: this compound hydrochloride is a crystalline solid that is soluble in water and other polar solvents such as methanol (B129727) and DMSO.[1][2][3][4][5] However, it is known to be sensitive to light and can degrade over time.[1][4] Like other hydrazine (B178648) derivatives, its stability in solution is significantly influenced by factors such as pH, presence of oxygen, temperature, and exposure to light.
Q2: My solution of this compound hydrochloride is changing color to yellow or brown. What is causing this?
A2: The color change you are observing is likely due to oxidation.[6] Hydrazine and its derivatives are susceptible to oxidation, particularly in neutral or alkaline aqueous solutions that are exposed to air.[6][7] To minimize this degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.
Q3: How does pH affect the stability of this compound hydrochloride solutions?
A3: The stability of hydrazine derivatives is highly pH-dependent. They are generally more stable in strongly acidic conditions.[7] In neutral or alkaline solutions, they are more prone to oxidation and degradation.[7] Therefore, for applications where the compound needs to be in solution for an extended period, maintaining a low pH can enhance its stability.
Q4: What is the shelf life of this compound hydrochloride solutions?
A4: The shelf life of this compound hydrochloride in solution is not fixed and depends heavily on the storage conditions. For optimal stability, solutions should be freshly prepared. If storage is necessary, they should be stored at low temperatures (2-8°C), protected from light, under an inert atmosphere, and at an acidic pH.[8] It is recommended to perform periodic quality control checks, such as HPLC analysis, to assess the purity of stored solutions.
Q5: What are the expected degradation products of this compound hydrochloride?
A5: While specific degradation products for this compound hydrochloride are not extensively documented in publicly available literature, the degradation of hydrazine derivatives, in general, can yield nitrogen gas, ammonia, and water through oxidation.[9] The aromatic ring and methoxy (B1213986) group may also undergo further reactions depending on the specific degradation pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid color change in solution | Oxidation due to exposure to air.[6] | Prepare solutions using deoxygenated solvents and handle under an inert atmosphere (e.g., nitrogen or argon). |
| High pH of the solution.[7] | Adjust the pH of the solution to be acidic, if compatible with your experimental protocol. | |
| Presence of catalytic metal ions.[7] | Use high-purity solvents and glassware to avoid contamination with metal ions like Cu(II). | |
| Inconsistent experimental results | Degradation of the stock solution.[6] | Prepare fresh solutions before each experiment. If using a stored solution, verify its purity by an analytical method like HPLC. |
| Light-induced degradation.[1][4] | Protect solutions from light by using amber vials or covering the container with aluminum foil. | |
| Precipitate formation | Poor solubility in the chosen solvent. | While soluble in polar solvents, ensure the concentration is not above its solubility limit.[2] Consider using a co-solvent system if necessary. |
| Degradation product precipitation. | Analyze the precipitate to identify its nature. This can help in understanding the degradation pathway and optimizing storage conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound hydrochloride Solution
-
Solvent Deoxygenation: Sparge your chosen solvent (e.g., water, methanol) with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Acidification (Optional): If your experiment allows, acidify the solvent to a pH below 7. For example, add a small amount of a non-reactive acid like hydrochloric acid.
-
Dissolution: Under an inert atmosphere, dissolve the required amount of this compound hydrochloride in the deoxygenated (and optionally acidified) solvent.
-
Storage: Store the solution in a tightly sealed amber vial at 2-8°C.[8] Purge the headspace of the vial with the inert gas before sealing.
Protocol 2: Monitoring Solution Stability using HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to monitor the stability of this compound hydrochloride solutions over time.[10][11]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Waters X-Bridge C18).[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with an acidic modifier like phosphoric acid or formic acid for better peak shape).[10] The exact ratio should be optimized for your specific system and column.
-
Detection: UV detection at a wavelength where this compound hydrochloride has significant absorbance.
-
Procedure: a. Prepare a fresh solution of this compound hydrochloride and immediately inject a sample to obtain the initial purity profile (t=0). b. Store the solution under the desired conditions (e.g., different temperatures, light exposure). c. At specified time points (e.g., 1, 3, 7, 14 days), inject an aliquot of the stored solution into the HPLC. d. Compare the peak area of the parent compound and observe the appearance of any new peaks, which would indicate degradation products. e. Quantify the degradation by calculating the percentage of the remaining parent compound relative to the initial time point.
Data Presentation
Table 1: Stability of this compound hydrochloride Solution under Different Conditions
This table is a template for you to record your experimental stability data.
| Condition | Time Point | % Remaining this compound hydrochloride | Observations (e.g., color change) |
| Room Temp, Air, Light | 0 hr | 100% | Colorless |
| 24 hr | |||
| 72 hr | |||
| Room Temp, N2, Dark | 0 hr | 100% | Colorless |
| 24 hr | |||
| 72 hr | |||
| 4°C, N2, Dark | 0 hr | 100% | Colorless |
| 24 hr | |||
| 72 hr | |||
| Acidic pH, 4°C, N2, Dark | 0 hr | 100% | Colorless |
| 24 hr | |||
| 72 hr |
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound hydrochloride solutions.
Caption: Factors influencing the degradation of this compound hydrochloride in solution.
References
- 1. 4-Methoxyphenylhydrazine hydrochloride CAS#: 19501-58-7 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-METHOXYPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 4. 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxyphenyl hydrazine HCl | 19501-58-7 | FM32387 [biosynth.com]
- 9. arxada.com [arxada.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Bot Verification [rasayanjournal.co.in]
Managing the formation of tar and polymeric byproducts in indolization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of tar and polymeric byproducts during indolization reactions.
Troubleshooting Guides
This section addresses specific issues encountered during common indolization reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: My Fischer indole (B1671886) synthesis reaction mixture is turning into an intractable tar.
-
Question: What are the primary causes of excessive tar formation in my Fischer indole synthesis, and how can I mitigate this?
-
Answer: Tar formation in the Fischer indole synthesis is a common issue, often arising from the strongly acidic conditions and high temperatures employed.[1] Here are the primary causes and recommended troubleshooting steps:
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Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition and polymerization of starting materials and the indole product.[1][2]
-
Solution: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1] The product ratio can be highly sensitive to the quantity of acid used.[3]
-
-
Sub-optimal Temperature: High reaction temperatures can accelerate side reactions leading to tar and resin formation.[1]
-
Solution: The optimal temperature is highly dependent on the substrate and catalyst. It is advisable to start with milder conditions and gradually increase the temperature.[1] Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times, potentially minimizing byproduct formation.[1][4]
-
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and can decompose before cyclization, contributing to byproduct formation.[1]
-
Solution: Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1]
-
-
Air Sensitivity: The reactive indole nucleus can be susceptible to oxidation, which can lead to polymerization.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
-
Issue 2: I am observing significant amounts of polymeric byproducts in my Nenitzescu indole synthesis.
-
Question: My Nenitzescu synthesis is yielding low amounts of the desired 5-hydroxyindole (B134679) and a large amount of polymer. What is causing this and how can I improve the reaction?
-
Answer: Low yields and polymerization are known challenges in the Nenitzescu synthesis. The benzoquinone starting material can be unstable and prone to oxidation and subsequent polymerization under the reaction conditions.[5]
-
Suboptimal Reaction Conditions: The choice of solvent and reactant stoichiometry can significantly impact the reaction's efficiency.[5][6]
-
Solution:
-
Solvent: Use a highly polar solvent; nitromethane (B149229) or acetic acid are good options.[6]
-
Stoichiometry: An excess of the enamine (20-60%) is often recommended to improve yields. An excess of benzoquinone can lead to unwanted side reactions and polymerization.[6][7]
-
Temperature: Maintain a moderate reaction temperature, for instance by using an ice/water bath to keep the temperature below 30°C during the addition of reagents.[5]
-
-
-
Catalyst Choice: The choice of catalyst can influence the reaction pathway.
-
Solution: The use of a Lewis acid catalyst is often beneficial. Zinc-based catalysts like ZnCl₂ have been shown to efficiently promote the formation of 5-hydroxyindoles.[6]
-
-
Issue 3: My Bischler-Möhlau indole synthesis is giving a low yield and many byproducts.
-
Question: The Bischler-Möhlau synthesis I am running is inefficient and produces a complex mixture. How can I optimize this reaction?
-
Answer: The Bischler-Möhlau synthesis is known for often requiring harsh conditions, which can lead to poor yields and byproduct formation.[8][9]
-
Harsh Reaction Conditions: High temperatures and strong acids can lead to decomposition and side reactions.
-
Solution: Recent advancements have shown that using milder conditions can improve outcomes. Consider using lithium bromide as a catalyst or employing microwave irradiation to potentially achieve milder reaction conditions and improved yields.[8][9][10] A solvent-free, microwave-assisted approach has also been reported to be effective.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove tar from my crude indole product?
A1: Purification of a crude indole product from tarry byproducts can be challenging. Several methods can be employed:
-
Crystallization: This is a common and effective technique. A study on the purification of crude indole from coal tar found that a mixed solvent system of methanol (B129727) and water was effective.[8][12] The optimal conditions involved a 3:2 ratio of methanol to water at a crystallization temperature of 0°C.[12]
-
Extraction: Liquid-liquid extraction can be used to separate the indole from non-polar, tarry materials. A combination of extraction and re-extraction has been shown to enrich indole from wash oil.[13]
-
Chromatography: Column chromatography is a standard method for purifying organic compounds. For specific indole derivatives, affinity chromatography may also be a powerful purification technique.[8]
Q2: Can the use of protecting groups help in minimizing byproduct formation?
A2: Yes, protecting groups can be a valuable strategy to prevent unwanted side reactions.
-
Indole Nitrogen Protection: The indole nitrogen can be reactive under certain conditions. Protecting this nitrogen can prevent N-alkylation and other side reactions. Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), tosyl (p-toluenesulfonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[8] The choice of protecting group can also influence the regioselectivity of subsequent functionalization reactions.[14] For instance, bulky protecting groups can sterically hinder the C2 position, favoring C3 functionalization.[14] Phenylsulfonyl (PhSO₂) is another effective protecting group, though its removal can require harsh conditions.[15]
-
Protecting Other Functional Groups: If your starting materials contain sensitive functional groups, it is advisable to protect them to prevent their participation in side reactions.
Q3: My reaction with an unsymmetrical ketone in a Fischer indole synthesis is producing a mixture of regioisomers. How can I control this?
A3: The formation of regioisomers is a common challenge when using unsymmetrical ketones. The selectivity is highly dependent on the reaction conditions, particularly the acid catalyst.[16]
-
Catalyst and Concentration: The proportion of the different indole isomers can vary with the acid catalyst and its concentration.[2] For example, in reactions with certain ketones, the proportion of the 2-substituted indole increases with higher concentrations of phosphoric oxide in orthophosphoric acid.[2] Weaker acid catalysts may lead to a decrease in selectivity.[16]
-
Steric Hindrance: Generally, enolization will be favored at the less sterically hindered position of the ketone, which will dictate the major regioisomeric product.[16]
Data Summary
The following tables summarize key quantitative data for optimizing indolization reactions and minimizing byproduct formation.
Table 1: Catalyst and Solvent Effects on Indole Synthesis
| Indolization Method | Catalyst | Solvent | Key Observation | Reference |
| Fischer | Brønsted Acids (HCl, H₂SO₄), Lewis Acids (ZnCl₂, BF₃·OEt₂) | Acetic Acid, Ethanol (B145695) | Catalyst choice is substrate-dependent; stronger acids can increase tar. | [1][3] |
| Fischer | Polyphosphoric Acid (PPA) | None (reagent and solvent) | Effective for less reactive substrates. | [1] |
| Nenitzescu | Lewis Acids (e.g., ZnCl₂) | Highly Polar (e.g., Nitromethane, Acetic Acid) | Polar solvents and Lewis acids favor 5-hydroxyindole formation. | [6] |
| Bischler-Möhlau | Lithium Bromide | Not specified | Milder conditions compared to traditional methods. | [8][10] |
| Bischler-Möhlau | None (Microwave) | Solvent-free | Environmentally friendly, can improve yields. | [11] |
Table 2: General Reaction Parameter Optimization
| Parameter | Recommendation | Rationale | Applicable Syntheses | Reference |
| Temperature | Start with milder conditions and increase gradually. | High temperatures promote tar and resin formation. | Fischer, Nenitzescu, Bischler-Möhlau | [1][5] |
| Stoichiometry (Nenitzescu) | 20-60% excess of enamine. | Excess benzoquinone leads to polymerization. | Nenitzescu | [6][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of reactive intermediates and products. | General | - |
| Hydrazone (Fischer) | In situ generation | Avoids decomposition of unstable hydrazone intermediates. | Fischer | [1] |
Experimental Protocols
General Procedure for a Fischer Indole Synthesis to Minimize Byproducts:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.[1]
-
Indolization: To the solution containing the in situ formed hydrazone, add the chosen acid catalyst (e.g., a Lewis acid like ZnCl₂ or a Brønsted acid like p-toluenesulfonic acid). The amount of catalyst should be optimized for the specific substrate.
-
Heating: Gently heat the reaction mixture. Start at a lower temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased.[1] For some substrates, refluxing for 2-4 hours may be necessary.[16]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto ice-water.[5] Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[16] Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Optimized Protocol for Nenitzescu Indole Synthesis:
-
Reaction Setup: In a reaction vessel, dissolve 1,4-benzoquinone (B44022) (1 equivalent) in a highly polar solvent like ethyl acetate (B1210297) or nitromethane.[5][6]
-
Reagent Addition: Separately, prepare a solution of the enamine (e.g., ethyl 3-(methylamino)but-2-enoate, 1.2-1.6 equivalents) in the same solvent.[5][7] Slowly add the enamine solution to the benzoquinone solution while maintaining the reaction temperature below 30°C using an ice/water bath.[5]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for a specified time (e.g., 1 hour), monitoring its progress by TLC or LC-MS.[5]
-
Crystallization and Purification: If crystallization is desired, distill off approximately half of the solvent and store the concentrated reaction mixture in a refrigerator (0-10°C) for 24 hours.[5] Collect the precipitated solid by filtration and wash it with a cold solvent like ethyl acetate.[5] Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for tar and polymer formation.
Caption: Desired vs. side reaction pathways in Fischer Indolization.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: The Effect of Temperature on the Regioselectivity of Cyclization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the temperature-dependent regioselectivity of cyclization reactions.
Understanding the Role of Temperature: Kinetic vs. Thermodynamic Control
In many cyclization reactions that can yield multiple regioisomers, the reaction temperature is a critical parameter that can dictate the product distribution. This phenomenon is governed by the principles of kinetic and thermodynamic control.
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Kinetic Control: At lower temperatures, reactions are often under kinetic control. The major product is the one that forms the fastest, meaning it has the lowest activation energy barrier. These reactions are typically irreversible under these conditions.
-
Thermodynamic Control: At higher temperatures, the reaction system has enough energy to overcome the activation barriers of both forward and reverse reactions, establishing an equilibrium. Under these conditions, the major product is the most stable one, i.e., the one with the lowest Gibbs free energy.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when temperature is used to control the regioselectivity of cyclization reactions.
FAQ 1: My cyclization reaction yields a mixture of regioisomers. How can I improve the selectivity?
Answer: Obtaining a mixture of regioisomers is a common challenge and directly relates to the principles of kinetic and thermodynamic control. Here’s a systematic approach to improve selectivity:
-
Temperature Modification: This is the most direct way to influence the product ratio.
-
To favor the kinetic product , run the reaction at a lower temperature (e.g., -78 °C, 0 °C). This will favor the pathway with the lower activation energy.[1][2]
-
To favor the thermodynamic product , increase the reaction temperature. This allows the reaction to reach equilibrium, favoring the most stable isomer.
-
-
Reaction Time:
-
Shorter reaction times can help isolate the kinetic product before it has a chance to equilibrate to the more stable thermodynamic product.
-
Longer reaction times at elevated temperatures are necessary to ensure the reaction reaches equilibrium and the thermodynamic product predominates.
-
-
Solvent and Catalyst Screening:
FAQ 2: I am trying to favor the kinetic product by lowering the temperature, but the reaction is too slow or does not proceed. What can I do?
Answer: This is a common trade-off. Here are some troubleshooting steps:
-
Incremental Temperature Increase: Gradually increase the temperature in small increments (e.g., from -78 °C to -40 °C) to find a balance between an acceptable reaction rate and desired selectivity.
-
Catalyst Choice: If applicable, switch to a more active catalyst that can promote the reaction at lower temperatures.
-
Concentration: Increasing the concentration of the reactants may improve the reaction rate, but be aware that this can sometimes lead to undesired intermolecular side reactions.
-
Patience: Kinetically controlled reactions at low temperatures can be inherently slow. Ensure you are monitoring the reaction over a sufficient period before concluding it is not proceeding.
FAQ 3: When I increase the temperature to favor the thermodynamic product, I observe significant decomposition of my starting material or product. How can I mitigate this?
Answer: High temperatures can indeed lead to degradation. Consider the following:
-
Precise Temperature Control: Use an oil bath with a reliable temperature controller to avoid overheating.
-
Reaction Time Optimization: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the desired product is maximized and before significant decomposition occurs.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at higher temperatures.
-
Milder Conditions: Explore if a less harsh catalyst or a different solvent could facilitate the desired transformation at a lower temperature.
Quantitative Data: Temperature's Influence on Regioselectivity
The following tables summarize the effect of temperature on the product distribution for specific cyclization reactions.
Table 1: Regioselectivity in the Paternò-Büchi Reaction of a Uracil Derivative [4]
| Temperature (°C) | Regioisomer 1 (%) | Regioisomer 2 (%) |
| -38 | 61 | 39 |
| 70 | - | Inverted ratio |
Note: The original source indicates an inversion of regioselectivity at higher temperatures.
Table 2: Regioselectivity in the Intramolecular Diels-Alder Reaction of a Decatriene Derivative [5]
| Temperature (°C) | trans-fused Product (%) | cis-fused Product (%) |
| 80 | 85 | 4 |
| Room Temperature | - | Small amounts formed |
Note: The reaction at 80°C also yielded other minor products.
Experimental Protocols
Protocol 1: General Procedure for Temperature-Controlled Lewis Acid-Catalyzed Diels-Alder Reaction [2]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile and anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C for kinetic control) using an appropriate cooling bath (ice-water, ice-salt, or dry ice-acetone).
-
Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃) portion-wise, ensuring the temperature remains constant. Stir the mixture for 15 minutes.
-
Diene Addition: Add a solution of the diene in anhydrous DCM dropwise to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature (or maintain at the desired temperature) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Workup and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the regioisomers.
Protocol 2: General Procedure for a Nazarov Cyclization [3]
-
Preparation: In a round-bottom flask, dissolve the divinyl ketone substrate in a suitable solvent (e.g., ethanol).
-
Temperature Control: Heat or cool the solution to the desired reaction temperature using an oil bath or a cooling bath.
-
Acid Addition: Add the acid catalyst (e.g., sulfuric acid or a Lewis acid like BF₃·OEt₂) to the solution.
-
Reaction: Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Visualizing Concepts
Caption: Energy profile diagram for a reaction with competing kinetic and thermodynamic pathways.
Caption: A general experimental workflow for optimizing the regioselectivity of a cyclization reaction.
References
Strategies to prevent N-N bond cleavage in substituted hydrazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability of substituted hydrazones, with a focus on preventing unwanted cleavage of the hydrazone linkage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrazone linkage cleavage in aqueous environments?
A1: The most common cleavage mechanism for hydrazone linkages in aqueous solutions, particularly in biological and pharmaceutical contexts, is not a direct N-N bond scission but rather the hydrolysis of the carbon-nitrogen double bond (C=N).[1][2] This reaction is a reversible process that cleaves the linkage, reverting the molecule to its original aldehyde or ketone and hydrazine (B178648) components.[2][3] This pH-sensitive hydrolysis is a critical feature exploited in drug delivery systems.[1][2][4][5]
Q2: How does pH fundamentally affect the stability of the hydrazone bond?
A2: Hydrazone hydrolysis is typically acid-catalyzed.[2][4][6][7] In acidic conditions (e.g., pH 4.5-5.5), the imine nitrogen of the hydrazone becomes protonated.[2] This protonation increases the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack by a water molecule, which is the rate-limiting step in the hydrolysis process.[2][7] Consequently, hydrazone bonds are generally more stable at neutral pH (e.g., in the bloodstream at pH 7.4) and hydrolyze more rapidly in the acidic environments found in endosomes, lysosomes, or tumor microenvironments.[2]
Q3: What is the difference in stability between hydrazones derived from aromatic versus aliphatic carbonyls?
A3: Hydrazones synthesized from aromatic aldehydes or ketones are significantly more stable against hydrolysis than those derived from aliphatic counterparts.[2][6][8] The enhanced stability of aromatic hydrazones is attributed to the conjugation of the π-electrons from the aromatic ring with the C=N double bond of the hydrazone linkage, which provides resonance stabilization.[6][7][8] Aliphatic hydrazones lack this stabilization and are therefore more prone to hydrolysis, even at neutral pH.[6][8]
Q4: How do electronic effects of substituents influence hydrazone stability?
A4: Substituents on the aromatic ring of the aldehyde/ketone or on the hydrazine moiety can significantly alter stability through electronic effects.
-
Electron-Donating Groups (EDGs) tend to increase the stability of the hydrazone. They make the C=N carbon less electrophilic and therefore less susceptible to nucleophilic attack by water.[6]
-
Electron-Withdrawing Groups (EWGs) generally decrease stability. They increase the electrophilicity of the imine carbon, making the hydrazone more prone to hydrolysis.[2][6][7][9]
Q5: Are there methods for direct cleavage of the N-N single bond?
A5: Yes, while hydrolysis of the C=N bond is the most common cleavage pathway under physiological conditions, direct cleavage of the N-N single bond can be achieved using specific chemical or energetic inputs. These methods are generally not employed for controlled drug release but are relevant in synthetic chemistry. Examples include:
-
Photocatalysis: Visible light in the presence of a ruthenium(II) complex can induce cleavage of N-N bonds in aromatic hydrazines and hydrazides.[10][11][12][13][14]
-
Reductive Cleavage: Reagents like BH₃·THF can be used for the reductive cleavage of the N-N bond in chiral trisubstituted hydrazines.[15]
-
Diboron (B99234) Reagents: A combination of a diboron reagent (like B₂nep₂) and a Lewis base can effectively promote N-N bond cleavage in a variety of hydrazine substrates.[16]
-
Transition Metal Catalysis: Rhodium(III)-catalyzed C-H activation has been shown to lead to N-N bond cleavage in pyrazolones.[17]
Troubleshooting Guide
Problem 1: My hydrazone-linked conjugate is degrading prematurely at neutral pH (e.g., in plasma at pH 7.4). What are the likely causes and solutions?
This is a common issue indicating that the hydrazone linker is too labile under physiological conditions.
| Possible Cause | Suggested Solution |
| Hydrazone derived from an aliphatic aldehyde or ketone. | Redesign the linker to use an aromatic aldehyde or ketone. The resulting π-bond conjugation will significantly increase stability.[2][6][8] |
| Presence of strong electron-withdrawing groups (EWGs) near the linkage. | Modify the substituents to be less electron-withdrawing, or replace them with electron-donating groups (EDGs) to stabilize the bond.[2][6] |
| Low steric hindrance around the C=N bond. | Introduce bulky groups near the hydrazone bond to sterically shield it from nucleophilic attack by water.[6] |
| Trace acid contaminants catalyzing hydrolysis. | Ensure the use of high-purity, rigorously pH-controlled buffers and solvents for all formulations and experiments.[6] |
Problem 2: The payload from my hydrazone-linked conjugate is not being released efficiently in the target acidic environment (e.g., endosomes at pH ~5.5).
This suggests the hydrazone bond is too stable and resistant to acid-catalyzed hydrolysis.
| Possible Cause | Suggested Solution |
| Highly stable aromatic hydrazone. | Replace the aromatic aldehyde with one containing electron-withdrawing groups (e.g., nitro, cyano) to facilitate hydrolysis at lower pH.[2][6] |
| Conjugate derived from a ketone instead of an aldehyde. | Hydrazones of ketones are often more stable than those of aldehydes. Consider switching to an aldehyde-based linker for faster cleavage.[18] |
| Steric hindrance is too great. | Redesign the linker to reduce the steric bulk around the hydrazone bond, allowing better access for water molecules.[6] |
| The local pH in the experimental model is not as low as anticipated. | Verify the pH of the target compartment in your experimental setup. Ensure the hydrazone's pH sensitivity is tuned to the actual biological environment.[2] |
Problem 3: I am observing unexpected N-N bond cleavage under non-hydrolytic, non-acidic conditions.
This is rare for typical bioconjugate applications but may occur under specific circumstances.
| Possible Cause | Suggested Solution |
| Exposure to specific reagents. | Review all reagents used in your experiment. Transition metals, strong reducing agents (e.g., diboron reagents, BH₃), or oxidizing agents can cause direct N-N scission.[15][16][17] Remove these from the workflow if cleavage is undesirable. |
| Photochemical degradation. | If the experiment is conducted under visible or UV light, a photosensitive moiety in your molecule could be promoting photocatalytic cleavage, especially for aromatic hydrazines.[10][11] Perform experiments in the dark or under light shielded by an appropriate filter. |
Data Presentation: Hydrazone Stability
The stability of a hydrazone is highly dependent on its constituent carbonyl and hydrazine partners, as well as the pH. The following table summarizes the relative stability trends.
Table 1: Relative Hydrolytic Stability of Different Hydrazone Linkages
| Hydrazone Type | Stability at Neutral pH (7.4) | Stability at Acidic pH (5.0-5.5) | Key Structural Features |
| Aliphatic Aldehyde-Derived | Low (prone to hydrolysis)[6][8] | Very Low (rapid hydrolysis)[8] | Lacks π-conjugation, less stable. |
| Aromatic Aldehyde-Derived | High (generally stable)[8][18] | Moderate (hydrolyzes)[7] | π-conjugation with the aromatic ring provides significant stability.[6][8] |
| Ketone-Derived | High to Very High[18] | Moderate to High[18] | Generally more sterically hindered and electronically stable than aldehyde-derived hydrazones. |
| Acylhydrazone | High | Moderate | The acyl group influences the electronic properties and stability.[7] |
Note: Stability can be further tuned by adding electron-donating or electron-withdrawing substituents.
Experimental Protocols
Protocol 1: General Synthesis of a Stable Aromatic Hydrazone
This protocol describes a general method for synthesizing a hydrazone from an aromatic aldehyde and a hydrazine derivative.[18][19]
-
Reactant Preparation: Dissolve the aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol). In a separate flask, dissolve the hydrazine derivative (1.0-1.2 eq) in the same solvent.
-
Reaction: Add the hydrazine solution dropwise to the aldehyde solution at room temperature with stirring. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to accelerate the reaction, though it often proceeds without it.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Product Formation: The hydrazone product will often precipitate out of the solution upon formation or after cooling the reaction mixture.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with a small amount of cold solvent to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from an appropriate solvent.
-
Characterization: Confirm the structure and purity of the synthesized hydrazone using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Determining Hydrolytic Stability via HPLC
This protocol provides a method for quantifying the rate of hydrazone cleavage at different pH values.[8][20]
-
Materials:
-
Purified hydrazone conjugate.
-
A series of buffers at desired pH values (e.g., pH 5.0 phosphate (B84403) buffer, pH 7.4 phosphate-buffered saline).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Constant temperature incubator (e.g., 37°C).
-
-
Sample Preparation:
-
Prepare a stock solution of the hydrazone conjugate in an organic solvent miscible with the aqueous buffers (e.g., DMSO, DMF).
-
For each pH condition, dilute a small aliquot of the stock solution into the pre-warmed (37°C) buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final percentage of organic solvent is low (e.g., <1%) to not affect stability.
-
-
Time-Course Analysis:
-
Immediately after adding the conjugate to the buffer, take the first sample (t=0) and inject it into the HPLC.
-
Incubate the remaining solution at 37°C.
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours). To stop degradation, either immediately inject the sample or quench it by diluting it in the mobile phase.[20]
-
-
Data Analysis:
-
Analyze each sample by HPLC, monitoring the decrease in the peak area corresponding to the intact hydrazone conjugate over time.[20]
-
Plot the percentage of remaining intact hydrazone versus time for each pH condition.
-
Calculate the hydrolysis half-life (t₁/₂) at each pH by fitting the data to a first-order decay curve.
-
Visualizations
Caption: Mechanism of acid-catalyzed hydrazone hydrolysis.
Caption: Troubleshooting workflow for hydrazone stability issues.
Caption: Key factors influencing hydrazone hydrolytic stability.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanistic insight into conjugated N–N bond cleavage by Rh(iii)-catalyzed redox-neutral C–H activation of pyrazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Comparative study of substituted phenylhydrazines in the Fischer indole reaction.
For researchers, scientists, and drug development professionals, the Fischer indole (B1671886) synthesis remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The strategic choice of substituents on the phenylhydrazine (B124118) starting material can significantly influence reaction efficiency and outcomes. This guide provides a comparative study of substituted phenylhydrazines in the Fischer indole reaction, supported by experimental data, to aid in reaction optimization and substrate selection.
The Fischer indole synthesis, a venerable reaction discovered by Emil Fischer in 1883, proceeds by the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. The reaction mechanism involves the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form a crucial C-C bond, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring.[2] The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in the facility of this rearrangement and, consequently, the overall yield of the indole product.
Influence of Substituents on Reaction Yields
The electronic properties of the substituents on the phenylhydrazine ring have a profound impact on the rate and yield of the Fischer indole synthesis. Generally, electron-donating groups (EDGs) on the aromatic ring accelerate the reaction, often leading to higher yields, while electron-withdrawing groups (EWGs) tend to decelerate the reaction and may result in lower yields.[3]
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This enhanced electron density facilitates the crucial[1][1]-sigmatropic rearrangement step, which is often the rate-determining step of the reaction. The increased nucleophilicity of the enamine intermediate promotes the formation of the new carbon-carbon bond.
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and halogens (-Cl, -Br) decrease the electron density of the aromatic ring. This reduction in electron density disfavors the[1][1]-sigmatropic rearrangement, making the reaction more sluggish and often requiring more forcing conditions (e.g., stronger acids, higher temperatures) to proceed, which can lead to lower yields and the formation of byproducts.[3]
Comparative Data on Reaction Yields
The following table summarizes the yields of the Fischer indole synthesis using various substituted phenylhydrazines with isopropyl methyl ketone. The data illustrates the general trend of substituent effects on the reaction's efficiency.
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Reaction Conditions | Yield (%) | Reference |
| p-Methoxy (-OCH₃) | Isopropyl methyl ketone | Acetic Acid | Room Temperature, 20 min | 85 | [4] |
| p-Methyl (-CH₃) | Isopropyl methyl ketone | Acetic Acid | Not specified | High | [1] |
| Unsubstituted | Acetone | Not specified | Not specified | 70-88 | [5] |
| p-Nitro (-NO₂) | Isopropyl methyl ketone | Acetic Acid | Reflux, 1.5 h | 10 | [4] |
| p-Nitro (-NO₂) | Isopropyl methyl ketone | Acetic Acid / HCl | 4 h | 30 | [4] |
Table 1: Comparative yields of the Fischer indole synthesis with different substituted phenylhydrazines and isopropyl methyl ketone.
Experimental Protocols
A general procedure for the Fischer indole synthesis is provided below. It is important to note that the optimal conditions, including the choice of acid catalyst, solvent, temperature, and reaction time, will vary depending on the specific substrates used.[3]
General Procedure for Fischer Indole Synthesis:
-
Hydrazone Formation (Optional Pre-step): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as ethanol (B145695) or acetic acid. Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (can be monitored by TLC). The hydrazone can be isolated or used in situ.
-
Indolization: To the flask containing the phenylhydrazone (or the in-situ mixture), add the acid catalyst. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (often reflux) with stirring. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate or sodium hydroxide (B78521) solution).
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography.
Reaction Mechanism and Workflow
The following diagrams illustrate the generally accepted mechanism of the Fischer indole synthesis and a typical experimental workflow.
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: A typical experimental workflow for the Fischer indole synthesis.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
Alternative synthetic routes to 5-methoxyindoles without using (4-Methoxyphenyl)hydrazine
A Comparative Guide to Alternative Synthetic Routes for 5-Methoxyindoles
For researchers and professionals in drug development, the synthesis of substituted indoles is a cornerstone of many projects. The 5-methoxyindole (B15748) scaffold, in particular, is a privileged structure found in numerous biologically active compounds. While the Fischer indole (B1671886) synthesis using (4-methoxyphenyl)hydrazine is a classic approach, its limitations, including the stability of the hydrazine (B178648) precursor and potential for side reactions, have driven the development of alternative synthetic strategies. This guide provides an objective comparison of several prominent alternative routes to 5-methoxyindoles, complete with experimental data, detailed protocols, and mechanistic diagrams to aid in synthetic planning.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to 5-methoxyindoles depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. The following table summarizes key quantitative data for several viable alternatives to the this compound-based Fischer indole synthesis.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Leimgruber-Batcho | 4-Methoxy-2-nitrotoluene | 1. DMF-DMA, Pyrrolidine2. Reductive Cyclization (e.g., Raney Ni, H₂) | High | High-yielding, mild conditions, readily available starting materials.[1][2] | Limited by availability of substituted o-nitrotoluenes. |
| Nenitzescu | Benzoquinone, Ethyl β-aminocrotonate | 1. Condensation2. Methylation (e.g., DMS, K₂CO₃) | Good to High | Direct route to 5-hydroxyindoles, which can be easily methylated.[3] | Requires post-synthesis modification to obtain the methoxy (B1213986) group. |
| Larock | 2-Iodo-4-methoxyaniline, Alkyne | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Ligand (e.g., PPh₃) | Good to High | Versatile for various alkynes, allowing for diverse substitutions at the 2 and 3 positions.[4] | Requires potentially expensive palladium catalysts and halogenated anilines. |
| From 5-Bromoindole (B119039) | 5-Bromoindole | Sodium methoxide, Copper(I) catalyst, Nitrogen-containing heterocycle | >95 (conversion) | High conversion and selectivity, avoids hydrazine.[5] | Requires a pre-functionalized indole starting material. |
| Dehydrogenation | 5-Methoxyindoline | Palladized carbon, Refluxing mesitylene | 90 | High-yielding final step.[6] | Requires the synthesis of the indoline (B122111) precursor. |
| From 5-Methoxy-2-oxindole | 5-Methoxy-2-oxindole | 1. Ph₃P, CCl₄2. Catalytic Reduction | 66 (overall) | Utilizes a readily available oxindole (B195798) precursor.[7] | A two-step process from the oxindole. |
| Madelung | N-(4-methoxy-2-methylphenyl)amide | Strong base (e.g., NaOEt), High temperature | Variable | Useful for 2-alkinylindoles.[8] | Harsh reaction conditions (high temperature and strong base) limit functional group tolerance.[8] |
| Bischler-Möhlau | α-Bromo-ketone, p-Anisidine | Excess p-anisidine, Heat | Often Poor | A classical method for 2-arylindoles. | Harsh conditions, poor yields, and potential for regioisomeric mixtures.[9][10] |
| Hemetsberger-Knittel | 3-(4-methoxyphenyl)-2-azido-propenoic ester | Thermal decomposition | Typically >70 | Good yields for indole-2-carboxylates.[11][12] | Starting azide (B81097) can be unstable and difficult to synthesize.[11][12] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic route. Below are protocols for three of the most promising alternative methods for preparing 5-methoxyindole.
Leimgruber-Batcho Indole Synthesis
This two-step procedure is highly efficient for the synthesis of indoles from o-nitrotoluenes.
Step 1: Synthesis of 1-(Dimethylamino)-2-(4-methoxy-2-nitrophenyl)ethene
-
To a solution of 4-methoxy-2-nitrotoluene in DMF, add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude enamine is often a red-colored solid or oil and can be used in the next step without further purification.
Step 2: Reductive Cyclization to 5-Methoxyindole
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of Raney nickel (or palladium on carbon).
-
Introduce a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) or add hydrazine hydrate.
-
Stir the reaction mixture at room temperature until the red color of the enamine disappears.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford 5-methoxyindole.
Nenitzescu Indole Synthesis followed by Methylation
This route provides 5-hydroxyindoles, which are then methylated to give the desired 5-methoxyindoles.
Step 1: Synthesis of 5-Hydroxyindole (B134679) derivative
-
Dissolve 1,4-benzoquinone (B44022) in a polar solvent such as acetone (B3395972) or dichloromethane.
-
To this solution, add ethyl 3-aminocrotonate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of the product as a precipitate.
-
The reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂) to improve the yield.[13]
-
After the reaction is complete, filter the solid product and wash with a cold solvent to yield the 5-hydroxyindole derivative.
Step 2: Methylation to 5-Methoxyindole derivative
-
Suspend the 5-hydroxyindole derivative in a solvent like acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate.
-
To this suspension, add a methylating agent, for example, dimethyl sulfate (B86663) (DMS) or methyl iodide, dropwise at room temperature.
-
Stir the reaction mixture until the starting material is fully consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 5-methoxyindole derivative.
Synthesis from 5-Bromoindole
This method utilizes a copper-catalyzed methoxylation of a pre-existing indole core.
-
In a reaction vessel, mix 5-bromoindole with a methanol (B129727) solution of sodium methoxide.[5]
-
Add the catalyst system, which consists of a nitrogen-containing heterocycle (e.g., phenanthroline) and a monovalent copper complex (e.g., cuprous bromide).[5]
-
Heat the reaction mixture to a temperature between 80-120 °C for 5-10 hours.[5]
-
After cooling the reaction to room temperature, filter the mixture.
-
The filtrate is then subjected to reduced pressure distillation to recover the methanol.
-
The resulting residue is then extracted, and the product is purified by recrystallization and drying to yield 5-methoxyindole.[5]
Reaction Pathways and Workflows
Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the synthetic processes. The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.
Caption: Leimgruber-Batcho Synthesis Workflow.
Caption: Nenitzescu Synthesis and Methylation Pathway.
Caption: Larock Indole Synthesis Logic.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Hemetsberger_indole_synthesis [chemeurope.com]
- 13. benchchem.com [benchchem.com]
Comparing the efficacy of different acid catalysts for the Fischer indole synthesis.
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole (B1671886) synthesis, a venerable and powerful reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and biologically active molecules. The choice of acid catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, and in some cases, regioselectivity. This guide provides a comparative overview of commonly employed acid catalysts, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Acid Catalysts
Table 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole (B147488) from Phenylhydrazine (B124118) and Cyclohexanone (B45756)
| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| K-10 Montmorillonite Clay | Methanol | Microwave (600 W) | 3 min | 96%[1] |
| K-10 Montmorillonite Clay | Methanol | Not specified | Not specified | 94%[1] |
| p-Toluenesulfonic acid (p-TSA) | Not specified | Not specified | Not specified | 91-93% |
| Zeolites (H-ZSM-12, H-beta, etc.) | Acetic Acid | Not specified | Not specified | 35-69%[2][3] |
| Glacial Acetic Acid | Glacial Acetic Acid | Reflux | Not specified | 30.79%[4] |
Table 2: Synthesis of 2-Phenylindole (B188600) from Phenylhydrazine and Acetophenone (B1666503)
| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Zinc Chloride (ZnCl₂) | None | 170 | 3-4 min (liquefaction) | 72-80%[5] |
| Polyphosphoric Acid (PPA) | PPA (as solvent) | Not specified | 30 min | ~93%[6] |
| ortho-Phosphoric Acid & Sulfuric Acid | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the Fischer indole synthesis using different types of acid catalysts are provided below. These protocols are adapted from established procedures.
Protocol 1: Zinc Chloride (Lewis Acid) Catalyzed Synthesis of 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.[5] The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is then cooled in an ice bath, and the product is collected by filtration and washed with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.[5]
Step 2: Cyclization to 2-Phenylindole An intimate mixture of the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker.[5] The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass will become liquid after approximately 3-4 minutes.[5] The beaker is then removed from the bath, and stirring is continued for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The zinc chloride is subsequently dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are collected by filtration. The solids are then boiled with 600 mL of 95% ethanol, and the hot mixture is decolorized with activated carbon and filtered. After cooling, the 2-phenylindole is collected by filtration and washed with cold ethanol. The total yield is typically in the range of 72-80%.[5]
Protocol 2: Brønsted Acid (Acetic Acid) Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole
Reaction Setup In a round-bottom flask equipped with a reflux condenser, phenylhydrazine and cyclohexanone are heated in the presence of glacial acetic acid, which acts as both the solvent and the acid catalyst.[4]
Work-up Upon completion of the reaction, the mixture is cooled, and the product is typically isolated by precipitation and filtration. Further purification can be achieved by recrystallization from a suitable solvent.
Reaction Mechanism and Workflow
The Fischer indole synthesis proceeds through a well-established mechanism involving an acid-catalyzed intramolecular rearrangement. The general workflow for this synthesis is also depicted below.
Caption: General mechanism of the Fischer indole synthesis.
Caption: General experimental workflow for the Fischer indole synthesis.
References
Fischer indole synthesis versus other named reactions for indole formation (e.g., Reissert, Bischler-Möhlau).
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active compounds, from the neurotransmitter serotonin (B10506) to anti-migraine triptan drugs, underscores the critical importance of efficient and versatile synthetic routes to this ring system.[1] This guide provides an objective comparison of three classical named reactions for indole formation: the Fischer, Reissert, and Bischler-Möhlau syntheses. We will delve into their mechanisms, substrate scope, and reaction conditions, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific synthetic challenges.
The Fischer Indole Synthesis: A Workhorse of Heterocyclic Chemistry
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing substituted indoles.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[3]
The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine.[1] A subsequent[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), leads to the aromatic indole ring.[1] A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts.[1]
Advantages:
-
Versatility: A broad range of substituted phenylhydrazines and carbonyl compounds can be used, allowing for the synthesis of a wide variety of substituted indoles.[2]
-
One-Pot Procedures: The reaction can often be carried out in a single step without the need to isolate the intermediate hydrazone.[5]
Limitations:
-
Harsh Conditions: The reaction often requires high temperatures and strong acids, which can be incompatible with sensitive functional groups.[6]
-
Acetaldehyde (B116499) Limitation: The synthesis of the parent, unsubstituted indole from acetaldehyde is not feasible under standard conditions.[2]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to the formation of isomeric indole products.[5]
The Reissert Indole Synthesis: A Two-Step Route to Indole-2-Carboxylic Acids
The Reissert indole synthesis provides a reliable method for the preparation of indole-2-carboxylic acids and their derivatives.[4] This two-step process begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate.[4][7] The second step involves the reductive cyclization of this intermediate, typically using zinc dust in acetic acid, to form the indole-2-carboxylic acid.[4][7] If desired, the parent indole can be obtained through subsequent decarboxylation by heating.[4]
Advantages:
-
Predictable Regiochemistry: The substitution pattern of the resulting indole is clearly defined by the starting o-nitrotoluene.
-
Access to Indole-2-Carboxylic Acids: This method is particularly useful for synthesizing this class of compounds, which can be valuable intermediates for further functionalization.
Limitations:
-
Multi-step Process: The two-step nature of the synthesis can be less convergent than one-pot methods.
-
Availability of Starting Materials: The synthesis relies on the availability of appropriately substituted o-nitrotoluenes.
The Bischler-Möhlau Indole Synthesis: A Route to 2-Arylindoles
The Bischler-Möhlau synthesis is a classical method for preparing 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline (B41778).[8][9] The reaction mechanism is complex and can be influenced by the reaction conditions.[10] It generally involves the initial N-alkylation of the aniline by the α-bromoacetophenone, followed by reaction with a second equivalent of aniline and subsequent cyclization and aromatization.[8]
Advantages:
-
Direct route to 2-arylindoles: This method provides a straightforward way to synthesize this important class of indole derivatives.
Limitations:
-
Harsh Reaction Conditions: Traditionally, the Bischler-Möhlau synthesis requires high temperatures, which can lead to low yields and the formation of side products.[8]
-
Poor Yields and Regioselectivity: The reaction is known for inconsistent yields and can produce regioisomers, making purification challenging.[8][10]
-
Substrate Dependent: The success of the reaction is highly dependent on the specific substrates used.[10]
Recent advancements have shown that microwave irradiation can significantly improve the yields and reduce reaction times for the Bischler-Möhlau synthesis, making it a more viable method.[9][11]
Quantitative Comparison of Indole Synthesis Methods
The following table summarizes key quantitative data for the synthesis of representative indole derivatives using the Fischer, Reissert, and Bischler-Möhlau methods. This data is intended to provide a comparative overview of the performance of each method under specific, reported conditions.
| Method | Product | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Fischer Indole Synthesis [12] | 2-Phenylindole (B188600) | Phenylhydrazine (B124118), Acetophenone (B1666503) | Zinc chloride (ZnCl₂) | None | 170 | 6 min | 72-80 |
| Bischler-Möhlau Synthesis (Conventional) [12] | 2-Phenylindole | α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Low (historically) |
| Bischler-Möhlau Synthesis (Microwave) [12] | 2-Phenylindole | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 1.2 min | 71 |
| Reissert Indole Synthesis [4] | Indole-2-carboxylic acid | o-Nitrotoluene, Diethyl oxalate | 1. Potassium ethoxide 2. Zinc, Acetic acid | Ethanol (B145695), Acetic acid | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Fischer Indole Synthesis of 2-Phenylindole[12]
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is cooled, and the precipitated acetophenone phenylhydrazone is collected by filtration and washed with cold ethanol.
Step 2: Cyclization to 2-Phenylindole. A mixture of acetophenone phenylhydrazone (10 g, 0.048 mol) and anhydrous zinc chloride (20 g, 0.147 mol) is heated in an oil bath at 170 °C. The mixture quickly melts, and ammonia is evolved. After 5-6 minutes, the evolution of ammonia ceases, and the mixture is cooled. The solid mass is treated with 50 mL of water and 10 mL of concentrated hydrochloric acid. The crude 2-phenylindole is collected by filtration, washed with water, and then recrystallized from ethanol. The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.[12]
Reissert Indole Synthesis of Indole-2-Carboxylic Acid[4]
Step 1: Condensation. o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.[4]
Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.[4]
Step 3: Decarboxylation (Optional). The indole-2-carboxylic acid can be heated to induce decarboxylation and yield the parent indole.[4]
Bischler-Möhlau Synthesis of 2-Phenylindole (Microwave-Assisted)[12]
Step 1: Synthesis of N-Phenacylanilines. Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.[12]
Step 2: Microwave-Assisted Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole. A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, leading to improved yields of 52-75%.[12]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical workflows for the compared indole synthesis methods.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Electronic Effects of the Methoxy Group on Reaction Rate and Yield
For researchers, scientists, and drug development professionals, a deep understanding of how functional groups influence reaction outcomes is paramount. The methoxy (B1213986) group (-OCH₃), a common substituent in organic molecules, exerts a nuanced and powerful influence on both the rate and regioselectivity of chemical reactions. This guide provides an objective comparison of the methoxy group's electronic effects, supported by experimental data, to elucidate its impact on reaction kinetics and product distribution.
The methoxy group exhibits a dual electronic nature. It is electron-donating by resonance (+R) due to the lone pairs on the oxygen atom, which can delocalize into an adjacent π-system. Simultaneously, it is electron-withdrawing by induction (-I) owing to the electronegativity of the oxygen atom.[1] The net effect of the methoxy group is position-dependent, significantly altering the electron density of the substrate and, consequently, its reactivity.
Impact on Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the methoxy group is a strong activating and ortho, para-directing substituent.[2] Its potent +R effect enriches the electron density at the ortho and para positions of the aromatic ring, making them more susceptible to attack by electrophiles. This activation leads to a dramatic increase in the reaction rate compared to unsubstituted benzene. For instance, the nitration of anisole (B1667542) (methoxybenzene) is approximately 10,000 times faster than the nitration of benzene.[3]
Quantitative Comparison of Methoxy Group Effects in EAS Reactions
The following table summarizes the quantitative impact of the methoxy group on the product distribution in two common EAS reactions: nitration and Friedel-Crafts acylation.
| Reaction | Substrate | Product(s) | Ortho Yield (%) | Para Yield (%) | Meta Yield (%) | Reference(s) |
| Nitration | Anisole | Nitroanisole | 30-40 | 60-70 | 0-2 | [4] |
| Friedel-Crafts Acylation | Anisole | Methoxyacetophenone | 5-10 | 90-95 | 0-5 | [4] |
The data clearly indicates a strong preference for substitution at the para position, which is often favored due to reduced steric hindrance compared to the ortho positions. The negligible amount of meta product underscores the powerful directing effect of the methoxy group.
Impact on Nucleophilic Acyl Substitution
In contrast to its role in EAS, the electronic effect of the methoxy group in nucleophilic acyl substitution reactions, such as the hydrolysis of esters, is more complex and depends on its position relative to the reaction center. The Hammett equation provides a quantitative means to assess these effects.
Quantitative Comparison of Methoxy Group Effects on the Hydrolysis of Ethyl Benzoates
The following table presents the Hammett substituent constants (σ) for the methoxy group and the relative rate constants for the alkaline hydrolysis of substituted ethyl benzoates. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.
| Substituent Position | Hammett Constant (σ) | Relative Rate Constant (k/k₀) | Predominant Electronic Effect | Reference(s) |
| H (unsubstituted) | 0.00 | 1.00 | - | [5] |
| meta-Methoxy | +0.12 | ~0.8 | Electron-withdrawing (Inductive) | [5] |
| para-Methoxy | -0.27 | ~2.0 | Electron-donating (Resonance) | [5] |
In the meta position, the methoxy group cannot exert its resonance effect on the carboxylate group, and its electron-withdrawing inductive effect dominates, slightly decreasing the reaction rate.[1] Conversely, in the para position, the strong electron-donating resonance effect outweighs the inductive effect, leading to an increase in the reaction rate.[1]
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for the nitration and Friedel-Crafts acylation of anisole are provided below.
Protocol 1: Nitration of Anisole
Objective: To synthesize a mixture of ortho- and para-nitroanisole via the electrophilic nitration of anisole.
Materials:
-
Anisole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.[6]
-
Anisole is added dropwise to the cooled nitrating mixture with continuous stirring.[6]
-
After the addition is complete, the reaction mixture is stirred for a specified time while maintaining a low temperature.
-
The reaction is quenched by pouring the mixture over crushed ice.
-
The product is extracted with dichloromethane.[6]
-
The organic layer is washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed using a rotary evaporator to yield the crude product, a mixture of ortho- and para-nitroanisole.
-
The isomers can be separated by column chromatography.
Protocol 2: Friedel-Crafts Acylation of Anisole
Objective: To synthesize 4-methoxyacetophenone via the Friedel-Crafts acylation of anisole.
Materials:
-
Anisole
-
Acetic anhydride (B1165640)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
Separatory funnel
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Anhydrous aluminum chloride is suspended in dichloromethane in a round-bottom flask and cooled in an ice bath.
-
A solution of anisole and acetic anhydride in dichloromethane is added dropwise to the cooled suspension with stirring.
-
After the addition, the mixture is allowed to warm to room temperature and then refluxed for a specified time.
-
The reaction is cooled and then quenched by the slow addition of 5% hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The organic layer is washed with water, saturated sodium bicarbonate solution, and again with water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed using a rotary evaporator to yield the crude 4-methoxyacetophenone.
-
The product can be purified by recrystallization or distillation.
Visualizing the Electronic Effects and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the electronic effects of the methoxy group, a typical experimental workflow, and the logical relationship between substituent effects and reaction outcomes.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. Explain why a methoxy group (CH_3O) increases the rate of electrophilic a.. [askfilo.com]
- 5. Solved The base-catalysed hydrolysis of ethyl | Chegg.com [chegg.com]
- 6. quora.com [quora.com]
A Comparative Guide to the Synthesis of Methoxy-Substituted Indoles: (4-Methoxyphenyl)hydrazine vs. Novel Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The ongoing quest for more efficient, selective, and sustainable methods for indole synthesis is therefore of paramount importance. This guide provides a comprehensive comparison of the traditional Fischer indole synthesis, utilizing reagents such as (4-Methoxyphenyl)hydrazine, against a suite of novel transition-metal-catalyzed methodologies. We present a detailed analysis of performance metrics, experimental protocols, and the biological relevance of the resulting indole derivatives, with a focus on their role in modulating key signaling pathways.
Performance Benchmark: A Tale of Two Approaches
The classical Fischer indole synthesis, a venerable method discovered in 1883, has long been a workhorse for the construction of the indole nucleus.[1] This acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone offers a straightforward route to a wide array of substituted indoles.[1] However, the landscape of organic synthesis has been revolutionized by the advent of transition-metal catalysis, which often provides milder reaction conditions, broader substrate scope, and higher yields. Here, we compare the performance of the Fischer indole synthesis using this compound with modern palladium, rhodium, and copper-catalyzed approaches for the synthesis of methoxy-substituted indoles.
For a representative comparison, we will consider the synthesis of 6-methoxy-2-phenylindole, a valuable scaffold in medicinal chemistry.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | This compound, Acetophenone (B1666503) | Polyphosphoric acid | - | 100 | 1 | ~75 |
| Palladium-Catalyzed | 4-Bromo-3-methoxyaniline (B105682), Phenylacetylene (B144264) | Pd(OAc)₂, PPh₃, CuI | DMF/H₂O | 100 | 12 | ~85-95 |
| Rhodium-Catalyzed | 4-Methoxyaniline, Diphenylacetylene (B1204595) | [RhCp*Cl₂]₂, Cu(OAc)₂ | DCE | 100 | 24 | ~80-90 |
| Copper-Catalyzed | 2-Iodo-4-methoxyaniline, Phenylacetylene | CuI, L-proline | DMSO | 110 | 24 | ~70-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate modifications. The data presented is a synthesis of typical reported yields for similar transformations.
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental protocols are essential for any synthetic methodology. Below are representative procedures for each of the compared methods.
Fischer Indole Synthesis of 6-methoxy-2-phenylindole
This procedure is a general representation of the acid-catalyzed cyclization of a phenylhydrazone.
Step 1: Formation of Acetophenone 4-methoxyphenylhydrazone
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol.
-
Add sodium acetate (B1210297) (1.1 eq) and stir for 10 minutes.
-
Add acetophenone (1.0 eq) and heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and add water to precipitate the hydrazone.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Cyclization to 6-methoxy-2-phenylindole
-
To a flask containing polyphosphoric acid (10 eq by weight to the hydrazone), heat to 80°C.
-
Add the acetophenone 4-methoxyphenylhydrazone in one portion.
-
Heat the mixture to 100°C and stir for 1 hour.
-
Cool the reaction to room temperature and carefully add crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Novel Catalytic Synthesis Protocols
The following are generalized protocols for the synthesis of substituted indoles using modern catalytic methods.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
-
To a degassed mixture of 4-bromo-3-methoxyaniline (1.0 eq), phenylacetylene (1.2 eq), and CuI (0.1 eq) in a DMF/H₂O mixture, add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).
-
Add a base such as triethylamine (B128534) (2.0 eq).
-
Heat the reaction mixture to 100°C for 12 hours under an inert atmosphere.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Rhodium-Catalyzed C-H Activation/Annulation
-
In a sealed tube, combine 4-methoxyaniline (1.0 eq), diphenylacetylene (1.5 eq), [RhCp*Cl₂]₂ (0.025 eq), and Cu(OAc)₂ (2.0 eq) as an oxidant.
-
Add dichloroethane (DCE) as the solvent.
-
Heat the mixture at 100°C for 24 hours.
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired indole.
Copper-Catalyzed Domino Synthesis
-
To a mixture of 2-iodo-4-methoxyaniline (1.0 eq), phenylacetylene (1.5 eq), and CuI (0.1 eq) in DMSO, add L-proline (0.2 eq) and a base such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 110°C for 24 hours.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the crude product via column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the workflows and relationships in these synthetic approaches, the following diagrams are provided.
References
A comparative analysis of the synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate via Fischer and Batcho-Leimgruber routes.
A Comparative Analysis of Fischer and Batcho-Leimgruber Routes for the Synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate
The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, with the indole (B1671886) scaffold present in a wide array of pharmacologically active compounds. Methyl 7-methoxy-1H-indole-4-carboxylate is a key intermediate for various therapeutic agents. This guide provides a detailed comparative analysis of two prominent synthetic strategies for its preparation: the classical Fischer indole synthesis and the versatile Batcho-Leimgruber indole synthesis. The comparison covers reaction yields, complexity, scalability, and detailed experimental protocols to assist researchers in selecting the optimal route for their specific needs.
At-a-Glance Comparison of Synthetic Routes
| Parameter | Fischer Indole Synthesis | Modified Batcho-Leimgruber Synthesis |
| Starting Materials | 3-Methoxyphenylhydrazine, Methyl pyruvate (B1213749) | Methyl 2-methyl-3-methoxybenzoate |
| Key Reactions | Hydrazone formation, Acid-catalyzed indolization | Nitration, Bromination, Wittig Reaction, Reductive Cyclization |
| Number of Steps | 2 | 4 |
| Overall Yield | ~60-70%[1] | ~45-55%[1] |
| Reagent Hazards | Corrosive acids (e.g., PPA)[1] | Bromine, Carbon Monoxide[1] |
| Scalability | Good[1] | Moderate[1] |
| Regioselectivity | May require optimization to control regioisomers[1] | Generally more predictable[1] |
Logical Workflow of Synthetic Routes
The following diagram illustrates the comparative workflows of the Fischer and Batcho-Leimgruber syntheses for Methyl 7-methoxy-1H-indole-4-carboxylate.
Caption: Comparative workflow of Fischer and Batcho-Leimgruber syntheses.
Experimental Protocols
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis provides a convergent and often higher-yielding route to the target molecule.[1] This method involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine (B124118) and a ketoester.[1]
Step 1: Hydrazone Formation
-
Dissolve 3-methoxyphenylhydrazine in a suitable solvent such as ethanol.
-
Add an equimolar amount of methyl pyruvate to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting hydrazone may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure.
Step 2: Fischer Indolization
-
The crude hydrazone is treated with an acid catalyst. Polyphosphoric acid (PPA) is a common choice, though other acids like sulfuric acid or zinc chloride can also be used.[2]
-
The mixture is heated to promote the[3][3]-sigmatropic rearrangement and subsequent cyclization.
-
After the reaction is complete, the mixture is cooled and quenched, typically by pouring it onto ice water.
-
The product is then extracted with an organic solvent.
-
Purification is generally performed by column chromatography to isolate the desired Methyl 7-methoxy-1H-indole-4-carboxylate from any regioisomeric byproducts.
Route 2: Modified Batcho-Leimgruber Synthesis
This pathway is a linear synthesis that offers predictable regioselectivity.[1] It begins with a commercially available substituted toluene (B28343) derivative and involves the introduction of a nitro group to direct the cyclization.
Step 1: Nitration
-
Methyl 2-methyl-3-methoxybenzoate is nitrated using a mixture of nitric acid and sulfuric acid.[1]
-
This step introduces a nitro group at the 6-position, yielding methyl 2-methyl-3-methoxy-6-nitrobenzoate.[1]
Step 2: Bromination
-
The methyl group of the nitrated intermediate is brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[1]
-
The reaction is typically carried out in a solvent such as carbon tetrachloride, resulting in methyl 2-(bromomethyl)-3-methoxy-6-nitrobenzoate.[1]
Step 3: Wittig Reaction
-
The bromide is converted to its corresponding triphenylphosphonium salt by reacting it with triphenylphosphine.[1]
-
Subsequent treatment with a base and formaldehyde (B43269) generates the vinyl intermediate, methyl 2-ethenyl-3-methoxy-6-nitrobenzoate.[1]
Step 4: Reductive Cyclization
-
The final indole ring is formed through a palladium-catalyzed reductive cyclization.[1]
-
The nitro group is reduced to an amine, which then undergoes an intramolecular reaction with the vinyl group to form the indole ring, yielding Methyl 7-methoxy-1H-indole-4-carboxylate.[1]
Comparative Discussion
Fischer Indole Synthesis: The primary advantages of the Fischer route are its directness and potentially higher overall yield.[1] Being a two-step process, it can be more time and resource-efficient. However, a significant drawback can be the lack of regiocontrol during the cyclization step, which may necessitate careful optimization of reaction conditions and chromatographic purification to separate the desired 7-methoxy isomer from other possible products.[1] The use of strong, corrosive acids like PPA also requires careful handling.[1]
Batcho-Leimgruber Synthesis: The modified Batcho-Leimgruber approach offers a more linear and predictable synthesis in terms of regioselectivity.[1] The multi-step nature of this route, however, results in a lower overall yield and requires a greater number of synthetic transformations and purifications. The reagents used, such as bromine and carbon monoxide (which can be generated in situ in some reductive cyclization procedures), present their own set of handling challenges.[1] Despite its length, the predictability of this route makes it an attractive option, particularly when regiochemical purity is critical.
Conclusion
Both the Fischer and Batcho-Leimgruber synthesis routes offer viable pathways to Methyl 7-methoxy-1H-indole-4-carboxylate. The choice between the two will largely depend on the specific requirements of the researcher or organization. For rapid synthesis with a focus on maximizing yield where purification of regioisomers is feasible, the Fischer indole synthesis is a strong candidate. Conversely, when regiochemical purity and predictability are paramount, the more linear and controlled, albeit longer, Batcho-Leimgruber synthesis is the preferred method.
References
A Comparative Guide to Indole Synthesis: Quantitative Yield Analysis of Substituted Phenylhydrazines
For researchers, scientists, and drug development professionals, the Fischer indole (B1671886) synthesis stands as a cornerstone for constructing the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals. The choice of substituted phenylhydrazine (B124118) is a critical parameter influencing the reaction's efficiency. This guide provides a quantitative comparison of indole synthesis yields using various substituted phenylhydrazines, supported by detailed experimental protocols.
The electronic nature of substituents on the phenylhydrazine ring significantly impacts the reaction rate and overall yield of the Fischer indole synthesis. Generally, electron-donating groups (EDGs) on the aromatic ring accelerate the reaction, while electron-withdrawing groups (EWGs) tend to decrease the reaction rate and yield.[1][2] This guide presents a systematic comparison of yields obtained from phenylhydrazines bearing representative EDGs and EWGs.
Quantitative Yield Comparison
The following tables summarize the percentage yields of indole products from the reaction of various substituted phenylhydrazines with different ketones under specific experimental conditions.
Table 1: Reaction with Isopropyl Methyl Ketone
| Phenylhydrazine Substituent | Substituent Position | Electronic Effect | Product | Yield (%) | Reference |
| Unsubstituted | - | Neutral | 2,3,3-Trimethyl-3H-indole | Not Reported | |
| Methyl | ortho | Electron-Donating | 2,3,3,7-Tetramethyl-3H-indole | 90 | [2][3] |
| Methyl | meta | Electron-Donating | 2,3,3,6-Tetramethyl-3H-indole | 92 | [2][3] |
| Methyl | para | Electron-Donating | 2,3,3,5-Tetramethyl-3H-indole | 95 | [2][3] |
| Nitro | ortho | Electron-Withdrawing | 2,3,3-Trimethyl-7-nitro-3H-indole | 30 (with HCl) | [2][3] |
| Nitro | para | Electron-Withdrawing | 2,3,3-Trimethyl-5-nitro-3H-indole | 10 | [2][3] |
Table 2: Reaction with 2-Methylcyclohexanone (B44802)
| Phenylhydrazine Substituent | Substituent Position | Electronic Effect | Product | Yield (%) | Reference |
| Unsubstituted | - | Neutral | 1,2,3,4-Tetrahydro-9-methylcarbazole | Not Reported | |
| Methyl | ortho | Electron-Donating | 1,2,3,4-Tetrahydro-8,9-dimethylcarbazole | 85 | [2][3] |
| Methyl | meta | Electron-Donating | 1,2,3,4-Tetrahydro-7,9-dimethylcarbazole | 88 | [2][3] |
| Methyl | para | Electron-Donating | 1,2,3,4-Tetrahydro-6,9-dimethylcarbazole | 93 | [2][3] |
| Nitro | ortho | Electron-Withdrawing | 1,2,3,4-Tetrahydro-9-methyl-8-nitrocarbazole | 51 | [2][3] |
| Nitro | para | Electron-Withdrawing | 1,2,3,4-Tetrahydro-9-methyl-6-nitrocarbazole | 63 | [2][3] |
Table 3: Reaction with Cyclohexanone (B45756)
| Phenylhydrazine Substituent | Substituent Position | Electronic Effect | Product | Yield (%) | Reference |
| Unsubstituted | - | Neutral | 1,2,3,4-Tetrahydrocarbazole | 30.79 | [4] |
| Methoxy | para | Electron-Donating | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 60 | [5] |
| Chloro | para | Electron-Withdrawing | 6-Chloro-1,2,3,4-tetrahydrocarbazole | 54 | [5] |
| Bromo | para | Electron-Withdrawing | 6-Bromo-1,2,3,4-tetrahydrocarbazole | 39 | [5] |
Experimental Protocols
The following are generalized experimental protocols for the Fischer indole synthesis. Optimization of reaction time, temperature, and catalyst may be necessary for specific substrates.
General Procedure for the Synthesis of Substituted 3H-Indoles from Phenylhydrazines and Isopropyl Methyl Ketone[2][3]
A mixture of the appropriately substituted phenylhydrazine hydrochloride (10 mmol) and isopropyl methyl ketone (12 mmol) in glacial acetic acid (50 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding 3H-indole. For nitro-substituted phenylhydrazines, the reaction is carried out under reflux, and in the case of the ortho-nitro derivative, the addition of hydrochloric acid is required.
General Procedure for the Synthesis of Substituted Tetrahydrocarbazoles from Phenylhydrazines and 2-Methylcyclohexanone[2][3]
A solution of the substituted phenylhydrazine hydrochloride (10 mmol) and 2-methylcyclohexanone (12 mmol) in glacial acetic acid (50 mL) is stirred at room temperature (for methyl-substituted) or refluxed (for nitro-substituted). The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, neutralized with a saturated aqueous solution of sodium bicarbonate, and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The residue is purified by column chromatography to yield the pure tetrahydrocarbazole derivative.
Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole[5]
A mixture of 4-methoxyphenylhydrazine hydrochloride (10 mmol) and cyclohexanone (11 mmol) in glacial acetic acid is refluxed for 2 hours. After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol (B145695) to give 6-methoxy-1,2,3,4-tetrahydrocarbazole.
Visualizing the Workflow and Reaction Mechanism
To further elucidate the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
References
- 1. scispace.com [scispace.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
A Comparative Analysis of Reaction Mechanisms: Normal vs. Abnormal Fischer Indole Synthesis
For researchers, scientists, and drug development professionals, a comprehensive understanding of the Fischer indole (B1671886) synthesis is paramount. This guide provides an objective comparison of the normal and abnormal reaction pathways, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of this versatile reaction.
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry, is renowned for its ability to construct the indole nucleus from arylhydrazines and carbonyl compounds under acidic conditions. While the "normal" pathway leads to the celebrated indole scaffold, prevalent in pharmaceuticals and natural products, an alternative "abnormal" pathway can compete, leading to the formation of non-indole byproducts. This guide dissects the mechanistic nuances of both pathways, offering insights into the factors that govern the product distribution.
Mechanistic Divergence: A Tale of Two Pathways
The journey from an arylhydrazone to an indole is a multi-step process initiated by acid catalysis. The key branching point that dictates the formation of either a normal or an abnormal product lies in the fate of the protonated ene-hydrazine intermediate.
The Normal Pathway: The canonical Fischer indole synthesis proceeds through a concerted[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine. This rearrangement is followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the stable indole ring system.[2][3] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine (B124118) is incorporated into the final indole structure.[3]
The Abnormal Pathway: In certain cases, particularly when the arylhydrazine possesses electron-donating substituents, a competing pathway of heterolytic N-N bond cleavage becomes significant.[4] This cleavage results in the formation of an iminylcarbocation, which is stabilized by these electron-donating groups.[4] Instead of the concerted rearrangement, this pathway leads to the formation of various byproducts, most notably indolenines (3H-indoles), and can be a primary cause for the failure of the Fischer indole synthesis to produce the desired indole.[4][5]
Visualizing the Reaction Pathways
To illustrate the distinct mechanistic routes, the following diagrams, generated using Graphviz, depict the logical flow of the normal and abnormal Fischer indole synthesis.
References
- 1. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of (4-Methoxyphenyl)hydrazine: A Procedural Guide
Proper disposal of (4-Methoxyphenyl)hydrazine and its hydrochloride salt is crucial for maintaining laboratory safety and environmental compliance. This substance is classified as hazardous, and its handling and disposal require strict adherence to established protocols. The primary disposal route involves treating it as hazardous waste to be managed by a licensed chemical destruction facility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.
-
Collection of Waste :
-
Carefully collect waste this compound, including any contaminated materials such as absorbent pads from spills, into a designated and clearly labeled hazardous waste container.[3]
-
For spills, sweep up the solid material and place it into a suitable, closed container for disposal.[1][4] Avoid generating dust during this process.[1][2]
-
-
Container Management :
-
Labeling :
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
The label should also indicate the associated hazards (e.g., Toxic, Irritant).
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][5]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Chemical Treatment (for large quantities or specific institutional protocols)
In some cases, chemical treatment to neutralize the hazardous properties of hydrazines may be employed before final disposal, though this is typically handled by the disposal facility. A common method for hydrazine (B178648) compounds is oxidation.
-
Oxidation : Treatment with oxidizing agents such as sodium hypochlorite (B82951) or calcium hypochlorite can be used to degrade hydrazine compounds.[6][7] This process should only be carried out by trained personnel following a validated and approved protocol, as the reaction can be vigorous.
Hazard Summary and Safety Data
The following table summarizes the key hazards associated with this compound, compiled from safety data sheets.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4] | Avoid ingestion, skin contact, and inhalation of dust.[1][4] Use in a well-ventilated area. |
| Skin Sensitization | May cause an allergic skin reaction.[4] | Wear appropriate protective gloves and clothing.[8] |
| Skin and Eye Irritation | Causes skin and eye irritation.[1] | Wear safety goggles and avoid contact with skin.[1][8] |
| Environmental Hazard | Should not be released into the environment.[2][4] | Prevent entry into drains and waterways.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. fishersci.com [fishersci.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. echemi.com [echemi.com]
Essential Safety and Operational Guide for Handling (4-Methoxyphenyl)hydrazine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of (4-Methoxyphenyl)hydrazine. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Skin Sensitization | May cause an allergic skin reaction.[1][3] |
Immediate Actions in Case of Exposure:
| Exposure Route | Immediate First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Remove contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[2][4] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required equipment.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and changed frequently.[5][6][7] |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. Standard safety glasses are not sufficient.[8] |
| Skin and Body Protection | Wear a flame-retardant and impervious lab coat or coveralls. Ensure that skin is not exposed.[8] |
| Respiratory Protection | For handling the powder, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of dust particles.[9] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow must be followed.
Caption: Step-by-step workflow for handling this compound.
Detailed Protocol:
-
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[10]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Prepare Workspace: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] The work surface should be covered with absorbent, disposable bench paper.
-
-
Handling - Weighing Procedure:
-
To minimize dust, use a "weighing by difference" method.
-
Tare a sealed container on the analytical balance.
-
Inside the fume hood, add the approximate amount of this compound to the container and seal it.[12]
-
Take the sealed container back to the balance to get an accurate weight.
-
Repeat as necessary to obtain the desired amount, always opening and handling the powder inside the fume hood.[8][12]
-
-
Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with a damp paper towel to collect any residual powder.[3] Be careful not to create dust. All cleaning materials should be disposed of as hazardous waste.
-
Waste Disposal: All solid waste contaminated with this compound, including gloves, bench paper, and cleaning materials, must be placed in a designated, sealed hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately.
-
Hand Washing: Thoroughly wash hands with soap and water after completing the work and removing PPE.
-
Disposal Plan
This compound and its contaminated waste are classified as hazardous and must be disposed of accordingly.
Caption: Logical flow for the disposal of this compound waste.
Disposal Protocols:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container.
-
Chemical Neutralization (for liquid waste): For small quantities of liquid waste, chemical neutralization can be considered. A common method for hydrazine (B178648) compounds is oxidation with an excess of a dilute (5%) solution of sodium hypochlorite (B82951) (bleach) or calcium hypochlorite.[13] The reaction can be exothermic, so it should be performed slowly in a fume hood with appropriate cooling. Another option is the use of alpha-ketoglutaric acid, which reacts with hydrazine to form a less hazardous byproduct.[1]
-
Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound". Store the sealed containers in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
References
- 1. Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff [spinoff.nasa.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. hvcc.edu [hvcc.edu]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. tmi.utexas.edu [tmi.utexas.edu]
- 13. arxada.com [arxada.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
